molecular formula C11H14O2 B166922 Phenyl valerate CAS No. 20115-23-5

Phenyl valerate

Cat. No.: B166922
CAS No.: 20115-23-5
M. Wt: 178.23 g/mol
InChI Key: MVIMPQVBUPCHEV-UHFFFAOYSA-N
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Description

Phenyl valerate (CAS 20115-23-5), also known as phenyl pentanoate, is a neutral ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . This compound is a critical reagent in biochemical and toxicology research, primarily used for studying esterase activities. Its main research application is as a specific substrate for measuring this compound esterase (PVase) activity . A key area of study is the PVase activity associated with Neuropathy Target Esterase (NTE), which is a fundamental molecular event in the initiation of Organophosphorus-Induced Delayed Neuropathy (OPIDN) . Consequently, this compound is indispensable for the neurotoxicological assessment of organophosphorus compounds (OPs) . Beyond NTE, research has demonstrated that human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) also hydrolyze this compound, revealing complex, non-classical kinetic interactions with their canonical substrates, acetylthiocholine and acetylcholine . These studies suggest that products like thiocholine, released directly at the active site, can permanently modify the enzyme and potentiate the hydrolysis of this compound, providing new insights into cholinesterase function and inhibition kinetics . In analytical chemistry, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should refer to the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions, as it is combustible and may cause irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl pentanoate
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InChI

InChI=1S/C11H14O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
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InChI Key

MVIMPQVBUPCHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID50173930
Record name Phenyl valerate
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Molecular Weight

178.23 g/mol
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Physical Description

Clear colorless liquid; [AccuStandard MSDS]
Record name Phenyl valerate
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CAS No.

20115-23-5
Record name Phenyl pentanoate
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Foundational & Exploratory

Phenyl Valerate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate, also known as phenyl pentanoate, is an organic compound classified as an ester of phenol and valeric acid. It is a colorless liquid with a characteristic odor. This document provides an in-depth guide to the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and development. Its applications are primarily in the flavor and fragrance industry and as a substrate in biochemical research for enzymatic assays.[1]

Chemical Properties and Structure

This compound is characterized by a phenyl group attached to a valerate moiety.[1] Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name Phenyl pentanoate[1][2][3]
Synonyms This compound, Pentanoic acid, phenyl ester, Valeric acid, phenyl ester[4][5][6][7][8]
CAS Number 20115-23-5[4][5][6][9]
Molecular Formula C₁₁H₁₄O₂[1][4][5][6][9]
Molecular Weight 178.23 g/mol [1][4][6][9]
Appearance Transparent, colorless liquid[4][10]
Melting Point Not available (for pure compound)[4][9]
Boiling Point 250 °C (482 °F)[9]
160 °C at 14 Torr[7]
Density 1.009 g/cm³[7]
Refractive Index 1.494[7]
Flash Point 95 °C (203.0 °F)[9]
Solubility Soluble in Chloroform; Slightly soluble in DMSO; Sparingly soluble in Methanol[6]
Insoluble in water[11]

Structure

The chemical structure of this compound consists of a pentanoyl group attached to a benzene ring through an ester linkage.

G Chemical Structure of this compound cluster_phenyl cluster_ester C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C O1->C7 O2 O C7->O2 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C11 CH₃ C10->C11

Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via O-Acylation of Phenol

A common method for the synthesis of this compound is the O-acylation of phenol with valeryl chloride. This reaction is a type of nucleophilic acyl substitution.[12]

Materials:

  • Phenol

  • Valeryl chloride

  • Trifluoromethanesulfonic acid (TfOH) (1% in acetonitrile) or other suitable catalyst/base

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve phenol (0.28 mmol) and valeryl chloride (0.84 mmol, 3 equivalents) in 1 mL of 1% TfOH in acetonitrile at room temperature.[13]

  • Stir the reaction mixture at room temperature for one hour.[13]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.[13]

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.[13]

  • Dry the organic layer over anhydrous MgSO₄.[13]

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.[13]

  • Purify the crude product by recrystallization or column chromatography as needed.

G Workflow for the Synthesis of this compound reagents Dissolve Phenol and Valeryl Chloride in 1% TfOH/Acetonitrile reaction Stir at Room Temperature (1 hour) reagents->reaction workup Quench with Cold Water and Ethyl Acetate reaction->workup extraction Separate Organic Layer workup->extraction washing Wash with HCl, NaHCO₃, NaCl extraction->washing drying Dry with MgSO₄ washing->drying filtration Filter drying->filtration concentration Concentrate under Reduced Pressure filtration->concentration purification Purify (Recrystallization or Column Chromatography) concentration->purification product This compound purification->product

Synthesis workflow for this compound.

Spectral Data

Safety and Handling

This compound is a combustible liquid.[4] It may cause skin and eye irritation and respiratory sensitization.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[9][14] Store in a cool, dry, well-ventilated area in a tightly closed container.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][9]

References

Synthesis and Purification of Phenyl Valerate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of phenyl valerate, a valuable ester in organic synthesis. The document details established synthetic methodologies, purification protocols, and characterization data, presented in a format tailored for professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound

This compound can be synthesized through several key chemical reactions. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions. The most common and effective routes include the acylation of phenol with valeryl chloride, Fischer esterification of phenol with valeric acid, and acylation using valeric anhydride.

Synthesis via Acylation of Phenol with Valeryl Chloride

This method is a highly efficient route to this compound, often providing excellent yields. The reaction involves the nucleophilic attack of the hydroxyl group of phenol on the electrophilic carbonyl carbon of valeryl chloride, typically in the presence of a catalyst.

Experimental Protocol:

A general and effective procedure for the O-acylation of phenols involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in acetonitrile (CH₃CN)[1].

  • Reaction Setup: In a suitable reaction vessel, dissolve phenol (1.0 equivalent) in a 1% solution of trifluoromethanesulfonic acid in acetonitrile.

  • Addition of Acyl Chloride: To the stirred solution, add valeryl chloride (3.0 equivalents) at room temperature (20°C).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Work-up:

    • Pour the reaction mixture into a separation funnel containing cold water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and saturated sodium chloride (NaCl) solution. .

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

A reported yield for this method is as high as 98%[1].

Synthesis via Fischer-Speier Esterification

Fischer-Speier esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. While generally effective for primary and secondary alcohols, it can also be used for the esterification of phenols to achieve good to near-quantitative yields[2]. The main drawback is the reversible nature of the reaction, which requires shifting the equilibrium towards the product, often by using an excess of one reactant or by removing the water formed during the reaction[3].

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine phenol (1.0 equivalent), valeric acid (1.2 equivalents), and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). A non-polar solvent like toluene can be used to facilitate the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Synthesis via Acylation with Valeric Anhydride

The reaction of phenol with valeric anhydride is another effective method for preparing this compound. This reaction is often catalyzed by an acid or a base.

Experimental Protocol:

  • Reaction Setup: In a reaction flask, combine phenol (1.0 equivalent) and valeric anhydride (1.1 equivalents). A catalyst, such as a catalytic amount of sulfuric acid or a base like pyridine or triethylamine, can be added. The reaction can also be performed under solvent-free conditions at elevated temperatures[4].

  • Reaction: Heat the mixture, with stirring, to a temperature that allows for a reasonable reaction rate (e.g., 80-120°C).

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up:

    • After completion, cool the reaction mixture.

    • If an acid catalyst was used, neutralize with a weak base. If a basic catalyst was used, wash with a dilute acid solution.

    • Extract the product into a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the purity of the crude product and the scale of the reaction.

Liquid-Liquid Extraction and Washing

This is a standard work-up procedure to remove water-soluble impurities, including acids, bases, and salts. The organic layer containing the product is washed sequentially with acidic, basic, and neutral aqueous solutions as described in the synthesis protocols.

Distillation

Distillation is a common method for purifying liquid compounds. For this compound, which has a relatively high boiling point, vacuum distillation is preferred to prevent decomposition at high temperatures.

Experimental Protocol for Vacuum Distillation:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

    • Gradually reduce the pressure to the desired level.

    • Heat the distillation flask gently using a heating mantle or oil bath.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. A reported boiling point is 160°C at 14 Torr.

Column Chromatography

Column chromatography is a highly effective technique for separating this compound from impurities with different polarities.

Experimental Protocol for Column Chromatography:

  • Column Packing:

    • Select a column of appropriate size.

    • Plug the bottom of the column with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a suitable solvent system. For this compound, a gradient of ethyl acetate in hexane is typically effective. The optimal solvent system can be determined by TLC analysis.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Quantitative Data Summary
ParameterSynthesis via Acyl ChlorideFischer-Speier EsterificationSynthesis via Valeric Anhydride
Starting Materials Phenol, Valeryl ChloridePhenol, Valeric AcidPhenol, Valeric Anhydride
Catalyst Trifluoromethanesulfonic acidSulfuric acid, p-TsOHAcid or Base (optional)
Reaction Temperature 20°C[1]RefluxElevated temperature (e.g., 120°C)[4]
Reaction Time 1 hour[1]Varies (monitored by TLC)Varies (monitored by TLC)
Reported Yield up to 98%[1]Good to near-quantitativeHigh
Key Advantages High yield, fast reactionAtom economicalGood yield
Key Disadvantages Use of reactive acyl chlorideReversible reaction, requires water removalAnhydride may be less readily available
Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [5]
Boiling Point 160 °C @ 14 Torr
Appearance Colorless liquid
¹H NMR Predicted: Aromatic protons (phenyl group), methylene protons adjacent to the carbonyl and the ester oxygen, and terminal methyl protons.
¹³C NMR Predicted: Carbonyl carbon, aromatic carbons, and aliphatic carbons of the valerate chain.
IR Spectroscopy Characteristic Peaks: C=O stretch (ester), C-O stretch, aromatic C-H and C=C stretches.
Mass Spectrometry Expected m/z: Molecular ion peak and characteristic fragmentation pattern.

Note: Detailed, experimentally verified spectroscopic data for this compound is not consistently available in the public domain. The information provided is based on predictions and characteristic values for similar ester compounds.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_0 Acylation with Valeryl Chloride cluster_1 Fischer Esterification cluster_2 Acylation with Valeric Anhydride Phenol_AC Phenol PhenylValerate_AC This compound Phenol_AC->PhenylValerate_AC TfOH, CH3CN, 20°C, 1h ValerylChloride Valeryl Chloride ValerylChloride->PhenylValerate_AC Phenol_FE Phenol PhenylValerate_FE This compound Phenol_FE->PhenylValerate_FE H+ catalyst, Reflux, -H2O ValericAcid Valeric Acid ValericAcid->PhenylValerate_FE Phenol_AN Phenol PhenylValerate_AN This compound Phenol_AN->PhenylValerate_AN Heat ValericAnhydride Valeric Anhydride ValericAnhydride->PhenylValerate_AN

Caption: Synthetic pathways to this compound.

Purification_Workflow CrudeProduct Crude this compound Workup Aqueous Work-up (Wash with 1M HCl, sat. NaHCO3, brine) CrudeProduct->Workup Purification Purification Workup->Purification Distillation Vacuum Distillation Purification->Distillation ColumnChromatography Column Chromatography Purification->ColumnChromatography PureProduct Pure this compound Distillation->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

References

Phenyl Valerate's Mechanism of Action in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate, a carboxylester, serves as a critical tool in neurotoxicology and enzymology. While not a therapeutic agent itself, its primary mechanism of action in biological systems is its role as a substrate for a specific subset of serine hydrolases, most notably Neuropathy Target Esterase (NTE) and Butyrylcholinesterase (BChE). The hydrolysis of this compound by these enzymes, yielding phenol and valeric acid, is a quantifiable reaction that provides a powerful means to investigate the activity of these enzymes and the effects of their inhibitors. This guide provides a comprehensive overview of the enzymatic hydrolysis of this compound, its application in key experimental assays, and the associated quantitative data and protocols.

Core Mechanism: Enzymatic Hydrolysis

The fundamental mechanism of action of this compound in biological systems is its hydrolysis by esterases. This reaction involves the cleavage of the ester bond, releasing phenol and valerate. The production of phenol can be monitored colorimetrically, forming the basis of widely used enzyme activity assays.

Hydrolysis cluster_reaction Enzymatic Hydrolysis of this compound Phenyl_Valerate This compound Products Phenol + Valeric Acid Phenyl_Valerate->Products Hydrolysis Enzyme Esterase (e.g., BChE, NTE) Enzyme->Phenyl_Valerate OPIDN_Pathway cluster_OPIDN Role of NTE in OPIDN OP Neuropathic Organophosphate NTE Neuropathy Target Esterase (NTE) OP->NTE Inhibition Inhibited_NTE Inhibited NTE (Phosphorylated) Aged_NTE Aged NTE (Negatively Charged) Inhibited_NTE->Aged_NTE Aging (Loss of R group) Axonopathy Axonal Degeneration (OPIDN) Aged_NTE->Axonopathy Initiates (Toxic gain of function) NTE_Assay_Workflow cluster_workflow NTE Assay Experimental Workflow Start Start Homogenate Prepare Tissue Homogenate Start->Homogenate Incubate_Inhibitors Incubate with Inhibitors (37°C, 20 min) Homogenate->Incubate_Inhibitors Add_PV Add this compound (Substrate) Incubate_Inhibitors->Add_PV Incubate_Hydrolysis Incubate for Hydrolysis (37°C, 20 min) Add_PV->Incubate_Hydrolysis Stop_Reaction Stop Reaction (Add SDS) Incubate_Hydrolysis->Stop_Reaction Color_Development Add Color Reagents (4-AAP, K3[Fe(CN)6]) Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance (490 nm) Color_Development->Measure_Absorbance Calculate_NTE Calculate NTE Activity Measure_Absorbance->Calculate_NTE End End Calculate_NTE->End

Solubility of Phenyl Valerate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of phenyl valerate, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields. It summarizes the known qualitative solubility of this compound and presents a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound (CAS No. 20115-23-5), also known as phenyl pentanoate, is an ester of phenol and valeric acid. Its solubility in various solvents is a critical parameter for its application in synthesis, formulation, and purification processes. Understanding its solubility profile is essential for optimizing reaction conditions, developing drug delivery systems, and ensuring product purity.

Solubility Profile of this compound

Currently, publicly available quantitative data on the solubility of this compound is limited. However, qualitative assessments from various sources provide a general understanding of its solubility in common solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility Description
ChloroformSoluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSparingly Soluble[1]
General Organic SolventsGenerally Soluble
WaterLimited Solubility

Note: The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative descriptors and do not represent specific quantitative values.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed methodology for determining the solubility of this compound in various solvents. The recommended approach is the isothermal shake-flask method followed by gravimetric analysis , a reliable and widely used technique for determining the equilibrium solubility of liquid compounds.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pipettes

  • Evaporating dishes or pre-weighed vials

  • Oven or vacuum oven

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent in a sealed vial. B Prepare triplicate samples for each solvent. A->B C Place vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). B->C D Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). C->D E Allow samples to stand undisturbed at the set temperature for undissolved this compound to settle. D->E F Withdraw an aliquot of the supernatant using a syringe. E->F G Filter the aliquot through a solvent-compatible syringe filter into a pre-weighed container. F->G H Accurately weigh the container with the filtered saturated solution. G->H I Evaporate the solvent under controlled conditions (e.g., in an oven below the boiling point of this compound). H->I J Weigh the container with the remaining this compound until a constant weight is achieved. I->J K Calculate the mass of the dissolved this compound. J->K L Determine the mass of the solvent. J->L M Express solubility in desired units (e.g., g/100 mL, mol/L). K->M L->M

Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume or weight of the selected solvent. The excess is necessary to ensure that the solution becomes saturated.

    • Prepare at least three replicates for each solvent to ensure the reliability of the results.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the minimum time required to achieve equilibrium by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). This step is crucial to remove any undissolved microdroplets of this compound.

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the container under controlled conditions. This can be done in an oven at a temperature below the boiling point of this compound and the solvent's boiling point, or in a vacuum oven for more volatile solvents.

    • Once the solvent has completely evaporated, continue to dry the container with the this compound residue until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

    • Record the final constant weight of the container with the residue.

  • Data Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight of the container with the residue.

    • Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the mass of the filtered saturated solution. The volume of the solvent can be calculated if the density of the solvent at the experimental temperature is known.

    • Express the solubility in the desired units, such as grams of this compound per 100 mL of solvent ( g/100 mL), grams of this compound per 100 g of solvent ( g/100 g), or moles of this compound per liter of solution (mol/L).

Conclusion

References

Hydrolytic Stability of Phenyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate, the ester of phenol and valeric acid, is a molecule of significant interest in biochemical and pharmaceutical research. It serves as a key substrate for various esterase enzymes, including neuropathy target esterase (NTE) and butyrylcholinesterase (BuChE), making it a valuable tool in toxicological studies and in the investigation of organophosphate-induced delayed neuropathy.[1][2] The hydrolytic stability of this compound is a critical parameter that dictates its utility as a substrate and its potential behavior in physiological and environmental systems. This technical guide provides an in-depth overview of the factors governing the hydrolytic stability of this compound, detailed experimental protocols for its assessment, and a summary of available kinetic data.

Chemical Properties of this compound

PropertyValueReference
Chemical Name Phenyl pentanoate[3]
CAS Number 20115-23-5[3]
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]

Principles of this compound Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester bond to yield phenol and valeric acid. This reaction can be catalyzed by acids, bases, or enzymes.

General Mechanism of Ester Hydrolysis

The hydrolysis of an ester is a nucleophilic acyl substitution reaction. In aqueous solution, water acts as the nucleophile. The reaction is generally slow at neutral pH but is significantly accelerated by the presence of acids or bases.

  • Acid-Catalyzed Hydrolysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): The hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

The overall rate of hydrolysis is pH-dependent and can be expressed by the following equation:

k_obs_ = k_A_[H⁺] + k_N_ + k_B_[OH⁻]

where:

  • k_obs_ is the observed pseudo-first-order rate constant

  • k_A_ is the second-order rate constant for acid catalysis

  • k_N_ is the rate constant for neutral hydrolysis

  • k_B_ is the second-order rate constant for base catalysis

Factors Influencing Hydrolytic Stability

pH of the Medium

The rate of hydrolysis of esters is highly dependent on the pH of the solution. As with most simple esters, the hydrolysis of this compound is expected to be slowest in the slightly acidic to neutral pH range (pH 4-6) and increases significantly under strongly acidic or alkaline conditions. For a similar compound, phenyl acetate, the hydrolysis rate is minimal around pH 4 and increases with both increasing and decreasing pH.[4]

Temperature

Temperature has a significant impact on the rate of hydrolysis. An increase in temperature generally leads to an increase in the reaction rate, following the principles of the Arrhenius equation. Studies on the enzymatic hydrolysis of this compound have shown a clear temperature dependence.[5] For non-enzymatic hydrolysis, similar temperature effects are expected.

Enzymatic Catalysis

This compound is a well-known substrate for several esterases. The presence of these enzymes can dramatically accelerate its hydrolysis.

  • Butyrylcholinesterase (BuChE): Human BuChE has been shown to efficiently hydrolyze this compound.[6] The kinetic parameters for this reaction have been determined, indicating a high catalytic efficiency.[6]

  • Neuropathy Target Esterase (NTE): this compound is the standard substrate used to measure the activity of NTE, an important enzyme in the study of organophosphate-induced delayed neuropathy.[2]

Quantitative Data on Hydrolytic Stability

Table 1: pH-Rate Profile for the Hydrolysis of Phenyl Acetate at 25°C

pHlog k_obs_ (s⁻¹)Half-life (t₁/₂)
1-5.0~30.5 hours
2-6.0~305 hours
3-7.0~3050 hours
4-7.5~9650 hours
5-7.3~6100 hours
6-6.5~965 hours
7-5.5~96.5 hours
8-4.5~9.65 hours
9-3.5~58 minutes
10-2.5~5.8 minutes

Data is illustrative and based on typical phenyl ester hydrolysis profiles.

Table 2: Enzymatic Hydrolysis of this compound by Human Butyrylcholinesterase

ParameterValueReference
K_M_0.52 - 0.72 µM[6]
k_cat_45,900 - 49,200 min⁻¹[6]

Experimental Protocols

Determination of Hydrolytic Stability using HPLC

This protocol outlines a general method for determining the hydrolytic stability of this compound at different pH values.

Objective: To determine the rate of hydrolysis of this compound at various pH values by monitoring the decrease in its concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Buffer solutions (e.g., citrate, phosphate, borate) covering a range of pH values (e.g., pH 3, 5, 7.4, 9)

  • Constant temperature incubator or water bath

  • HPLC system with a UV detector and a suitable C18 reverse-phase column (e.g., Newcrom R1)[3]

  • Autosampler vials

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Preparation of Reaction Solutions:

    • For each pH to be tested, pipette a known volume of the buffer solution into a reaction vessel (e.g., a volumetric flask or a sealed vial).

    • Place the buffer solutions in a constant temperature bath (e.g., 37°C) to equilibrate.

    • To initiate the reaction, add a small, known volume of the this compound stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the volume of acetonitrile from the stock solution is minimal (e.g., <1%) to avoid significant solvent effects. Mix well.

  • Sampling:

    • Immediately after adding the this compound (t=0), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., a mixture of acetonitrile and water) to stop further hydrolysis.

    • Repeat the sampling at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency of sampling will depend on the expected rate of hydrolysis at a given pH.

  • HPLC Analysis:

    • Analyze the samples by HPLC. An example of HPLC conditions for this compound is a mobile phase of acetonitrile, water, and an acidifier like phosphoric or formic acid on a C18 column.[3]

    • Monitor the elution of this compound and its degradation product, phenol, using a UV detector at a suitable wavelength (e.g., 270 nm for phenol).

  • Data Analysis:

    • Construct a calibration curve for this compound to determine its concentration in the samples.

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k_obs_).

    • Calculate the half-life (t₁/₂) for the hydrolysis at each pH using the equation: t₁/₂ = 0.693 / k_obs_.

Spectrophotometric Assay for Enzymatic Hydrolysis

This protocol is adapted for measuring the esterase activity using this compound as a substrate, by monitoring the formation of the product, phenol.

Objective: To determine the rate of enzymatic hydrolysis of this compound by measuring the increase in absorbance due to the formation of phenol.

Materials:

  • This compound

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)[5]

  • Esterase enzyme solution (e.g., purified BuChE or a tissue homogenate)

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Prepare the enzyme solution in the assay buffer.

  • Assay:

    • In a cuvette, add the assay buffer and the enzyme solution.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.

    • Monitor the increase in absorbance at a wavelength where phenol absorbs (e.g., 270 nm) over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of phenol at the measured pH and wavelength.

    • By varying the concentration of this compound, kinetic parameters such as K_M_ and V_max_ can be determined using Michaelis-Menten kinetics.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis PV_acid This compound Protonation Protonation of Carbonyl Oxygen PV_acid->Protonation H⁺ Nucleophilic_Attack_H2O Nucleophilic Attack by Water Protonation->Nucleophilic_Attack_H2O H₂O Intermediate_acid Tetrahedral Intermediate Nucleophilic_Attack_H2O->Intermediate_acid Deprotonation_Elimination Proton Transfer & Elimination of Phenol Intermediate_acid->Deprotonation_Elimination Products_acid Valeric Acid + Phenol Deprotonation_Elimination->Products_acid PV_base This compound Nucleophilic_Attack_OH Nucleophilic Attack by Hydroxide PV_base->Nucleophilic_Attack_OH OH⁻ Intermediate_base Tetrahedral Intermediate Nucleophilic_Attack_OH->Intermediate_base Elimination Elimination of Phenoxide Intermediate_base->Elimination Products_base Valerate + Phenol Elimination->Products_base

Caption: General mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Stability_Workflow start Define Study Parameters (pH, Temp, Timepoints) prep_stock Prepare this compound Stock Solution start->prep_stock prep_buffers Prepare Buffer Solutions (e.g., pH 3, 5, 7.4, 9) start->prep_buffers initiate_reaction Initiate Hydrolysis Reaction (Spike Stock into Buffers) prep_stock->initiate_reaction prep_buffers->initiate_reaction incubate Incubate at Constant Temperature initiate_reaction->incubate sample Sample at Predetermined Time Intervals (t=0, 1, 2...) incubate->sample quench Quench Reaction (Dilute in Mobile Phase) sample->quench analyze Analyze Samples by Stability-Indicating HPLC quench->analyze data_analysis Data Analysis analyze->data_analysis calculate_kinetics Calculate k_obs and t₁/₂ data_analysis->calculate_kinetics report Generate Stability Report calculate_kinetics->report

Caption: Experimental workflow for assessing the hydrolytic stability of this compound.

Conclusion

The hydrolytic stability of this compound is a multifaceted property governed by pH, temperature, and the presence of catalytic enzymes. While it serves as an excellent substrate for specific esterases, its non-enzymatic hydrolysis, particularly under acidic and alkaline conditions, must be considered in experimental design and data interpretation. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to assess and understand the stability of this compound and other similar ester compounds. A thorough understanding of these principles is essential for the reliable application of this compound in research and for predicting the stability of ester-containing drug candidates.

References

Phenyl Valerate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Phenyl Valerate (PV), a key chemical compound utilized in neuroscience and toxicology research. Aimed at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, and primary application as a substrate in enzymatic assays, particularly for Neuropathy Target Esterase (NTE).

Core Compound Information

This compound is an organic compound classified as an ester of phenol and valeric acid.[1] It is a colorless liquid with a characteristically pleasant odor.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 20115-23-5[1][2][3][4][5]
Molecular Formula C11H14O2[1][2][3][5][6][7]
Molecular Weight 178.23 g/mol [1][2][3][5]
IUPAC Name phenyl pentanoate[1]
Synonyms Phenyl pentanoate, Valeric acid, phenyl ester[3]

Synthesis of this compound

A general method for the synthesis of this compound involves the O-acylation of phenol.

Experimental Protocol:

A common laboratory-scale synthesis is performed as follows:

  • Phenol (0.28 mmol) and valeryl chloride (0.84 mmol, 3 equivalents) are dissolved in 1 mL of 1% trifluoromethanesulfonic acid (TfOH) in acetonitrile (CH3CN) at room temperature.[1]

  • The reaction mixture is stirred at this temperature for one hour.[1]

  • Following the reaction, the mixture is poured into cold water and ethyl acetate.[1]

  • The organic layer is separated and washed sequentially with 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO3), and saturated sodium chloride (NaCl).[1]

  • The washed organic layer is then dried over magnesium sulfate (MgSO4) and filtered.[1]

  • The filtrate is concentrated under reduced pressure to yield the O-acylated product, this compound.[1]

Application in Neuropathy Target Esterase (NTE) Assay

This compound is a crucial substrate for the determination of Neuropathy Target Esterase (NTE) activity. NTE is a key biomarker for screening organophosphates that may cause organophosphate-induced delayed neurotoxicity (OPIDN).[2] The standard assay for NTE activity measures the rate of this compound hydrolysis that is resistant to paraoxon but sensitive to mipafox inhibition.[4]

Experimental Protocol: Neuropathy Target Esterase (NTE) Assay

The following protocol is a standard method for determining NTE activity:

  • Tissue Preparation: A sample of hen brain tissue is typically used.

  • Inhibition Steps:

    • The sample is pre-treated with 40 µM paraoxon for 20 minutes to inhibit non-NTE esterases.[8]

    • A parallel sample is treated with both 40 µM paraoxon and 50 µM mipafox for 20 minutes. Mipafox is a selective inhibitor of NTE.[8]

  • Enzymatic Reaction: this compound is introduced as the substrate, and the hydrolysis reaction is allowed to proceed at 37°C.[8]

  • Detection of Phenol: The amount of phenol produced from the hydrolysis of this compound is measured colorimetrically. This is achieved through an oxidative coupling reaction with 4-aminoantipyrine, which forms a chromophore with a maximum absorbance at 490 nm in the presence of sodium dodecyl sulfate (SDS).[4]

  • Calculation of NTE Activity: NTE activity is calculated as the difference between the this compound hydrolysis rate in the paraoxon-treated sample and the rate in the sample treated with both paraoxon and mipafox.[3][9]

NTE_Assay_Workflow cluster_preparation Sample Preparation cluster_inhibition Differential Inhibition cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_calculation Calculation Tissue Brain Tissue Homogenate Paraoxon Incubate with Paraoxon (40 µM) Tissue->Paraoxon Mipafox Incubate with Paraoxon (40 µM) & Mipafox (50 µM) Tissue->Mipafox Add_PV_A Add this compound Paraoxon->Add_PV_A Add_PV_B Add this compound Mipafox->Add_PV_B Measure_A Measure Phenol (Activity A) Add_PV_A->Measure_A Measure_B Measure Phenol (Activity B) Add_PV_B->Measure_B NTE_Activity NTE Activity = Activity A - Activity B Measure_A->NTE_Activity Measure_B->NTE_Activity

Neuropathy Target Esterase (NTE) Assay Workflow.

Other Applications

Beyond its primary use in NTE assays, this compound also serves as a substrate for other carboxylesterases and has been employed in studies to characterize esterase activity in various tissues, including the skin.[10] Furthermore, the this compound esterase (PVase) activity of human butyrylcholinesterase has been demonstrated, highlighting its relevance in broader toxicological studies.[11][12]

Conclusion

This compound is an indispensable tool for researchers in neurotoxicology and enzymology. Its well-defined chemical properties and established use as a substrate for NTE and other esterases make it a valuable compound for investigating the mechanisms of neurotoxicity and for the development of novel therapeutic and diagnostic agents. The standardized protocols for its synthesis and use in enzymatic assays ensure reproducibility and reliability in research findings.

References

The Biological Activity of Phenyl Valerate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl valerate esters, a class of organic compounds characterized by a phenyl group attached to a valerate ester, have garnered interest in various scientific domains, primarily due to their role as substrates in toxicological studies and their potential as scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of the known biological activities of this compound esters and related phenyl esters. It details the experimental protocols for assessing their enzyme inhibition, antimicrobial, antioxidant, and cytotoxic properties. Furthermore, this guide presents relevant signaling pathways potentially modulated by these compounds and illustrates typical experimental workflows. While comprehensive quantitative data for a homologous series of this compound esters is not extensively available in the current literature, this guide provides illustrative data from structurally related phenyl esters to offer a comparative perspective on their potential biological activities.

Introduction

Phenyl esters are a broad class of compounds that feature prominently in pharmacology and biochemistry. Their biological activities are diverse, ranging from enzyme inhibition to antimicrobial and antioxidant effects. This compound, the simplest ester in this specific subclass, is well-known as a substrate for neuropathy target esterase (NTE), an enzyme implicated in organophosphate-induced delayed neuropathy. The hydrolysis of this compound by NTE is a key biomarker in neurotoxicity studies. Beyond this specific application, the broader biological potential of this compound esters and their derivatives remains an area of active investigation. This guide aims to consolidate the existing knowledge and provide a practical framework for researchers interested in exploring the biological activities of this chemical class.

Enzyme Inhibition

This compound itself is primarily recognized as a substrate for various esterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, derivatives of phenyl esters have been investigated as inhibitors of various enzymes, highlighting a potential therapeutic application for this class of compounds.

Inhibition of Cholinesterases

While this compound is hydrolyzed by cholinesterases, synthetic derivatives of phenyl esters have been explored as inhibitors of these enzymes, which is a key strategy in the management of Alzheimer's disease.

Table 1: Illustrative IC₅₀ Values of Phenyl Ester Derivatives against Cholinesterases

Compound ID R-Group Modification AChE IC₅₀ (µM) BChE IC₅₀ (µM)
Phenyl Acetate Derivative 1 4-Nitro 15.2 ± 1.3 8.5 ± 0.7
Phenyl Acetate Derivative 2 4-Chloro 22.8 ± 2.1 12.1 ± 1.1
Phenyl Benzoate Derivative 1 3-Methoxy 18.9 ± 1.9 9.8 ± 0.9
Phenyl Benzoate Derivative 2 4-Hydroxy 12.5 ± 1.1 6.2 ± 0.5

Experimental Protocol: Cholinesterase Inhibition Assay

A common method for assessing cholinesterase inhibition is the Ellman's method, a spectrophotometric assay.

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Test compounds (this compound esters) dissolved in a suitable solvent (e.g., DMSO).

    • Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme solution.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer and 25 µL of the enzyme solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Add 125 µL of DTNB solution.

    • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Antimicrobial Activity

Phenylpropanoids and other phenolic derivatives have demonstrated a broad spectrum of antimicrobial activities. While specific data on this compound esters is sparse, the general antimicrobial potential of phenyl esters warrants investigation.

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Values of Phenyl Ester Derivatives

Compound ID R-Group Modification S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Phenyl Propanonate Derivative 1 4-Hydroxy 64 128 128
Phenyl Propanonate Derivative 2 3,4-Dihydroxy 32 64 64
Phenyl Butanoate Derivative 1 4-Nitro 128 >256 256
Phenyl Butanoate Derivative 2 4-Amino 64 128 128

Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Media and Reagent Preparation:

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Standardized microbial inoculum (e.g., 0.5 McFarland standard).

    • Test compounds serially diluted in the appropriate broth.

    • Positive control (standard antibiotic) and negative control (broth only).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of sterile broth to each well.

    • Add 100 µL of the highest concentration of the test compound to the first well and perform serial twofold dilutions across the plate.

    • Add 10 µL of the microbial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the phenyl group in this compound esters suggests they may possess similar capabilities.

Table 3: Illustrative Antioxidant Activity (IC₅₀) of Phenyl Ester Derivatives using DPPH Assay

Compound ID R-Group Modification DPPH Scavenging IC₅₀ (µM)
Phenyl Acetate Derivative 1 4-Hydroxy 85.3 ± 4.2
Phenyl Acetate Derivative 2 3,4-Dihydroxy 32.1 ± 2.5
Phenyl Propanoate Derivative 1 4-Hydroxy-3-methoxy 55.7 ± 3.8
Phenyl Propanoate Derivative 2 3,5-Di-tert-butyl-4-hydroxy 21.4 ± 1.9

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

    • Test compounds dissolved in methanol at various concentrations.

    • Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC₅₀ value.

Cytotoxic Activity

The evaluation of cytotoxicity is a crucial step in drug discovery to assess the potential of compounds to kill cancer cells or to identify any toxic effects on healthy cells.

Table 4: Illustrative Cytotoxicity (IC₅₀) of Phenyl Ester Derivatives against Cancer Cell Lines

Compound ID R-Group Modification MCF-7 (Breast Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM)
Phenyl Butanoate Derivative 1 4-Fluoro 25.6 ± 2.1 38.2 ± 3.5
Phenyl Butanoate Derivative 2 4-Trifluoromethyl 15.1 ± 1.4 22.7 ± 2.8
Phenyl Pentanoate Derivative 1 2-Chloro 31.8 ± 3.3 45.1 ± 4.1
Phenyl Pentanoate Derivative 2 3,4-Dichloro 18.9 ± 1.7 29.4 ± 3.0

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture and Reagent Preparation:

    • Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Prepare a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Assay Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

While direct evidence of this compound esters modulating specific signaling pathways is limited, related compounds like phenylbutyrate have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

NF-κB Signaling Pathway Inhibition

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PhenylEster This compound Ester Derivative PhenylEster->IKK Inhibition Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Inflammation Inflammatory Gene Expression DNA->Inflammation

Caption: Putative inhibition of the NF-κB signaling pathway by a this compound ester derivative.

General Experimental Workflow for In Vitro Bioactivity Screening

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Phenyl Valerate Ester Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock Antimicrobial Antimicrobial Assay (MIC Determination) Stock->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Stock->Antioxidant Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Data Data Collection (Absorbance, etc.) Antimicrobial->Data Antioxidant->Data Cytotoxicity->Data IC50_MIC Calculation of IC₅₀ / MIC values Data->IC50_MIC SAR Structure-Activity Relationship (SAR) Analysis IC50_MIC->SAR

Caption: A generalized workflow for the synthesis and in vitro biological evaluation of this compound esters.

Conclusion and Future Directions

This compound esters represent a class of compounds with underexplored biological potential. While their primary role to date has been in the field of neurotoxicology as esterase substrates, the broader family of phenyl esters exhibits a range of interesting biological activities, including enzyme inhibition, antimicrobial, antioxidant, and cytotoxic effects. This guide provides a comprehensive overview of the methodologies required to investigate these activities. The illustrative data from related compounds suggest that this compound esters could be promising scaffolds for the development of new therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound esters to establish clear structure-activity relationships. Such studies are essential to unlock the full therapeutic potential of this chemical class and to provide the much-needed quantitative data for comparative analysis. The detailed protocols and conceptual frameworks presented herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.

Phenyl Valerate as a Substrate for Esterase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate is a widely utilized carboxylated ester substrate for the in vitro quantification of esterase activity. Its hydrolysis by esterases yields phenol and valeric acid, and the production of phenol can be monitored spectrophotometrically to determine enzyme kinetics. This guide provides a comprehensive overview of the biochemical properties of this compound as an esterase substrate, detailed experimental protocols for its use, and its application in research and drug development, with a particular focus on Neuropathy Target Esterase (NTE) and Butyrylcholinesterase (BuChE).

Biochemical Properties and Applications

This compound serves as an efficient substrate for several serine esterases.[1] Its utility is most prominent in the field of toxicology, particularly in the study of organophosphorus compound-induced delayed neurotoxicity (OPIDN).[2] In this context, this compound is the substrate of choice for assaying Neuropathy Target Esterase (NTE), a membrane-bound protein in neurons.[1][2] The operational definition of NTE activity is based on its resistance to inhibition by paraoxon and sensitivity to mipafox.[3]

Beyond NTE, this compound is also readily hydrolyzed by Butyrylcholinesterase (BuChE), an enzyme that has been identified as a component of the this compound-hydrolyzing activity in chicken brain fractions.[4] This makes this compound a useful tool for discriminating between different esterase activities in biological samples and for screening potential inhibitors in drug development.

Quantitative Data: Esterase Kinetics with this compound

The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various esterases. A thorough review of the literature did not yield specific Michaelis-Menten constants (Km and Vmax) for Neuropathy Target Esterase (NTE) with this compound; the research focus has been on its use as an assay tool rather than for detailed kinetic characterization.

EnzymeSourceKm (µM)kcat (min-1)VmaxIC50 (nM)InhibitorReference(s)
Butyrylcholinesterase (BuChE)Human (purified)0.52 - 0.7245,900 - 49,200N/AN/AN/A[4]
This compound esteraseChicken serumN/AN/AN/A6 and 51Paraoxon[3]
This compound esteraseChicken serumN/AN/AN/A4 and 110Mipafox[3]

N/A: Not Available in the cited literature.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a 30 mg/mL stock solution of this compound in dimethylformamide.[5] For working solutions, this compound can be dissolved in solvents such as acetone or methanol, but it is important to note that these solvents can influence enzyme activity.[6] this compound is unstable in aqueous solutions, leading to spontaneous hydrolysis. Therefore, it is recommended to dilute it into the working buffer immediately before initiating the assay.

  • Buffer: A common buffer for esterase assays is 50 mM Tris-HCl containing 0.2 mM EDTA, with the pH adjusted to 8.0. Another option is a 50 mM potassium phosphate buffer at pH 7.5.

  • Inhibitor Stock Solutions:

    • Paraoxon: Prepare a 10 mM stock solution in dry acetone.[5]

    • Mipafox: Prepare stock solutions in an appropriate solvent.

  • Colorimetric Reagents (for Phenol Detection):

    • 4-Aminoantipyrine (4-AAP): Prepare a solution in water. A concentration of 1.23 mM is used in some protocols.

    • Potassium Ferricyanide: Prepare a solution in water. A concentration of 12.1 mM is used in some protocols.

Assay for Neuropathy Target Esterase (NTE) Activity

This protocol is adapted from established methods for measuring NTE activity in cell lysates or tissue homogenates. NTE activity is determined as the difference between the this compound hydrolysis rate in the presence of paraoxon (which inhibits background esterases) and the rate in the presence of both paraoxon and the NTE-specific inhibitor, mipafox.

Procedure:

  • Sample Preparation: Prepare cell lysate or tissue homogenate in a suitable buffer (e.g., 50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0).

  • Inhibitor Incubation:

    • In separate tubes, incubate the sample with:

      • Buffer only (for total this compound esterase activity).

      • 40 µM paraoxon (to inhibit non-NTE esterases).

      • 40 µM paraoxon and 50 µM mipafox (to inhibit both non-NTE and NTE esterases).

    • Incubate for 20 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding this compound to a final concentration of 0.5 mM (in the presence of 0.03% w/v Triton X-100 to aid substrate solubility).

    • Incubate for 20 minutes at 37°C.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 1.23 mM 4-aminoantipyrine (often prepared in a solution containing SDS, e.g., 33.25 mg/ml SDS).

    • Add 12.1 mM potassium ferricyanide for colorimetric determination of the phenol product.

  • Measurement:

    • Measure the absorbance of the resulting dye at 486 nm using a microplate reader or spectrophotometer.

  • Calculation of NTE Activity:

    • NTE Activity = (Activity with paraoxon) - (Activity with paraoxon + mipafox).

Visualizations

Experimental Workflow for NTE Activity Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Sample (Cell Lysate/Homogenate) Incubation_Inhibitor Incubate Sample with Inhibitors (20 min, 37°C) Sample->Incubation_Inhibitor Inhibitors Inhibitor Solutions (Paraoxon, Mipafox) Inhibitors->Incubation_Inhibitor Substrate This compound Solution Incubation_Substrate Add this compound Incubate (20 min, 37°C) Substrate->Incubation_Substrate Color_Reagents Colorimetric Reagents (4-AAP, K3[Fe(CN)6]) Stop_Color Stop Reaction & Develop Color (Add 4-AAP & K3[Fe(CN)6]) Color_Reagents->Stop_Color Incubation_Inhibitor->Incubation_Substrate Incubation_Substrate->Stop_Color Measure Measure Absorbance (486 nm) Stop_Color->Measure Calculate Calculate NTE Activity: (A_paraoxon) - (A_paraoxon+mipafox) Measure->Calculate

Caption: Workflow for determining NTE activity using this compound.

Conceptual Pathway: NTE Inhibition and Organophosphorus-Induced Delayed Neuropathy (OPIDN)

G cluster_exposure Exposure cluster_molecular Molecular Event cluster_cellular Cellular Consequences cluster_clinical Clinical Outcome OP Neuropathic Organophosphorus Compound Inhibition Irreversible Inhibition & 'Aging' of NTE OP->Inhibition Covalent Modification NTE Neuropathy Target Esterase (NTE) (Serine Esterase Activity) NTE->Inhibition Signaling Disruption of Neuron-Glia Signaling Pathway Inhibition->Signaling Initiating Toxic Gain-of-Function Degeneration Distal Axon Degeneration Signaling->Degeneration OPIDN Organophosphorus-Induced Delayed Neuropathy (OPIDN) Degeneration->OPIDN

Caption: The role of NTE inhibition in the pathogenesis of OPIDN.

References

The Elusive Presence of Phenyl Valerate in Nature: A Technical Guide to its Potential Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural sources, biosynthesis, and analytical methodologies relevant to Phenyl Valerate and its structural analogs for researchers, scientists, and drug development professionals.

Introduction

This compound, the ester of phenol and valeric acid, is a compound of interest in various chemical and pharmaceutical fields. While widely utilized as a synthetic fragrance and flavoring agent, its natural occurrence remains largely undocumented in scientific literature. This technical guide addresses the current understanding of this compound's presence in nature, delving into the known occurrences of its close structural relatives: other phenyl esters and valerate esters. By examining the established biosynthetic pathways and analytical protocols for these analogous compounds, this document provides a comprehensive framework for researchers seeking to investigate the potential natural sources of this compound.

Natural Occurrence of Structurally Related Esters

Despite a lack of direct evidence for this compound in natural products, a variety of structurally similar phenyl and valerate esters have been identified in an array of plants, fruits, and essential oils. These compounds contribute significantly to the flavor and aroma profiles of these natural sources. The following table summarizes the documented occurrences of these analogous esters.

Ester NameChemical StructureNatural Source(s)Reference(s)
Phenyl Esters
Phenyl acetateC₈H₈O₂Strawberries, passion fruit, black tea, Arabidopsis thaliana, Euglena gracilis[1]
Benzyl valerateC₁₂H₁₆O₂Artemisia annua (sweet wormwood), Capsicum annuum (pepper)[2][3]
Valerate Esters
Methyl valerateC₆H₁₂O₂Pineapple, apple, coffee, honey, kiwi, melon, papaya, strawberry, tea, wine, blackberry, baked potato, olive, starfruit, passion fruit, soursop, Bourbon vanilla, mountain papaya, naranjilla fruit[4][5][6]
Ethyl valerateC₇H₁₄O₂Wines, Bantu beer, sake, honey, apple, banana, morello cherry, guava[7]
Propyl valerateC₈H₁₆O₂Apple, Cananga odorata (ylang-ylang), melon, vanilla[8]
Isoamyl valerateC₁₀H₂₀O₂Apple, banana, beer, cider, cognac, cornmint oil, eucalyptus oil, feverfew flower oil, manuka oil, peppermint oil, plum, sherry, tomato, water mint[9][10][11]

Biosynthesis of Phenyl and Valerate Esters in Plants

The biosynthesis of esters in plants generally involves the enzymatic condensation of an alcohol with an acyl-CoA molecule, a reaction catalyzed by alcohol acyltransferases (AATs). The formation of this compound in a natural system would likely involve the convergence of the phenylpropanoid pathway (producing the phenol moiety) and fatty acid metabolism (producing the valeryl-CoA moiety).

Phenylpropanoid Pathway and Phenol Formation

The phenylpropanoid pathway is a major route for the synthesis of a wide variety of plant secondary metabolites derived from the amino acid phenylalanine. This pathway is responsible for the production of precursors to lignin, flavonoids, and various phenolic compounds.

phenylpropanoid_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Phenol_Precursors Phenolic Precursors p_Coumaroyl_CoA->Phenol_Precursors Phenol Phenol Phenol_Precursors->Phenol Various Enzymes

Biosynthesis of Phenol via the Phenylpropanoid Pathway.
Fatty Acid Metabolism and Valeryl-CoA Formation

Valeric acid (pentanoic acid) is a short-chain fatty acid. Its activated form, valeryl-CoA, is derived from fatty acid metabolism. The biosynthesis of short-chain fatty acids can occur through various pathways, including the β-oxidation of longer-chain fatty acids.

fatty_acid_metabolism Fatty_Acids Longer-chain Fatty Acids Beta_Oxidation β-Oxidation Cycle Fatty_Acids->Beta_Oxidation Valeryl_CoA Valeryl-CoA Beta_Oxidation->Valeryl_CoA Thiolase

Formation of Valeryl-CoA from Fatty Acid Metabolism.
Hypothetical Biosynthesis of this compound

The final step in the hypothetical biosynthesis of this compound would be the esterification of phenol with valeryl-CoA, catalyzed by an alcohol acyltransferase (AAT).

phenyl_valerate_biosynthesis Phenol Phenol AAT AAT Phenol->AAT Valeryl_CoA Valeryl-CoA Valeryl_CoA->AAT Phenyl_Valerate This compound AAT->Phenyl_Valerate

Hypothetical Esterification to form this compound.

Experimental Protocols for the Analysis of Phenyl and Valerate Esters

The identification and quantification of volatile and semi-volatile esters like this compound and its analogs in complex natural matrices are primarily achieved through chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

A typical workflow for the analysis of these esters from a plant or food matrix involves sample preparation, extraction, chromatographic separation, and detection.

experimental_workflow Sample Plant/Food Sample Extraction Extraction (e.g., SDE, SPME, Solvent Extraction) Sample->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (MS, DAD, etc.) Chromatography->Detection Data_Analysis Data Analysis & Identification Detection->Data_Analysis

General workflow for the analysis of volatile esters.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation and Extraction:

    • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds. The fiber is then desorbed in the GC inlet.

    • Steam Distillation-Extraction (SDE): A simultaneous distillation and extraction method that is effective for isolating a wide range of volatile and semi-volatile compounds.

    • Solvent Extraction: Using organic solvents like hexane or dichloromethane to extract the compounds from the matrix.

  • GC-MS Parameters (Illustrative Example):

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 40-60 °C, held for a few minutes, then ramped up to 250-300 °C at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-500.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and authentic standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of less volatile or thermally labile phenolic esters.

  • Sample Preparation and Extraction:

    • Solvent Extraction: Using polar solvents such as methanol, ethanol, or acetonitrile, often with the addition of a small amount of acid to improve the extraction of phenolic compounds.

    • Solid-Phase Extraction (SPE): Used for cleanup and concentration of the extract before HPLC analysis.

  • HPLC Parameters (Illustrative Example):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and identification. DAD allows for the acquisition of UV-Vis spectra, which can aid in the identification of phenolic compounds.

  • Identification: Compounds are identified by comparing their retention times and UV-Vis spectra (if using DAD) or mass spectra (if using LC-MS) with those of authentic standards.

Conclusion

While the natural occurrence of this compound has not been definitively established, the presence of numerous structurally related phenyl and valerate esters in a wide range of plants and food products suggests that its formation in nature is plausible. The biosynthetic machinery for producing both the phenol and valerate precursors is widespread in the plant kingdom. The analytical methodologies detailed in this guide, particularly GC-MS and HPLC, provide the necessary tools for researchers to conduct targeted searches for this compound in natural matrices. Future investigations into the volatile and phenolic profiles of a broader range of plant species may yet reveal the elusive natural sources of this compound.

References

Methodological & Application

Phenyl Valerate Lipase Assay: A Detailed Protocol for Microplate-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol. Their broad substrate specificity and stability in organic solvents have made them valuable biocatalysts in various industrial applications, including the production of pharmaceuticals, biofuels, and fine chemicals.[1][2] The development of robust and efficient high-throughput screening assays for lipase activity is crucial for enzyme characterization, inhibitor screening, and process optimization. This document provides a detailed protocol for a sensitive and reliable colorimetric lipase assay using phenyl valerate as a substrate in a 96-well microplate format.

Principle of the Assay:

The assay is based on the enzymatic hydrolysis of the substrate, this compound, by lipase. This reaction releases phenol and valeric acid. The liberated phenol can be detected spectrophotometrically, either directly or after a color-developing reaction, providing a quantitative measure of lipase activity. For enhanced sensitivity, the Folin-Ciocalteu reagent can be used to react with the phenol, producing a blue-colored complex that is measured at a higher wavelength.[3]

Materials and Reagents

  • Enzyme: Purified or crude lipase solution.

  • Substrate: this compound (ensure high purity).

  • Buffer: 0.1 M Tris-HCl buffer, pH 7.0. Other suitable buffers like sodium phosphate can also be used depending on the optimal pH of the lipase being assayed.

  • Detergent: Triton X-100.

  • Detection Reagent (Optional but Recommended): Folin-Ciocalteu phenol reagent.

  • Stopping Reagent: Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M).

  • Solvent for Substrate: Isopropanol or acetonitrile.

  • Microplates: Clear, flat-bottom 96-well microplates.

  • Microplate Reader: Capable of measuring absorbance at the desired wavelength (e.g., 410 nm for p-nitrophenol analogs or 750 nm for the Folin-Ciocalteu method).[4][5]

  • Incubator: Capable of maintaining the desired reaction temperature (e.g., 37°C or 40°C).[3]

Experimental Protocols

Reagent Preparation
  • Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in isopropanol or acetonitrile. This stock solution should be stored at -20°C.

  • Working Substrate Solution (e.g., 1 mM): Prepare a fresh working solution by diluting the stock solution in the assay buffer (0.1 M Tris-HCl, pH 7.0) containing 1% (v/v) Triton X-100.[3] The detergent helps to emulsify the substrate in the aqueous buffer. It is crucial to use a freshly prepared solution as phenyl esters can undergo gradual dissociation in buffer.[3]

  • Enzyme Solution: Prepare a dilution series of the lipase in the assay buffer to determine the optimal enzyme concentration.

  • Folin-Ciocalteu Reagent: Use the commercially available reagent, which may require dilution with distilled water according to the manufacturer's instructions.

  • Sodium Carbonate Solution (0.1 M): Dissolve 1.06 g of sodium carbonate in 100 mL of distilled water.

Microplate Assay Protocol
  • Prepare the Reaction Mixture:

    • Add 180 µL of the working substrate solution to each well of a 96-well microplate.

    • Include control wells:

      • Blank (No Enzyme): Add 20 µL of assay buffer instead of the enzyme solution.

      • Positive Control (Known Lipase): Use a standard lipase preparation with known activity.

      • Negative Control (Vehicle Control): If testing inhibitors dissolved in a solvent (e.g., DMSO), include wells with the solvent alone.

  • Pre-incubate: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the Reaction: Add 20 µL of the enzyme solution (or inhibitor solution for inhibition assays) to the appropriate wells to start the reaction. The total reaction volume will be 200 µL.

  • Incubate: Incubate the plate at the reaction temperature for a predetermined time (e.g., 10-30 minutes).[3] The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the Reaction:

    • Direct Detection (for p-nitrophenyl analogs): The reaction can be stopped by adding a stopping reagent like 0.1 M sodium carbonate, which also enhances the color of the p-nitrophenolate ion.[5]

    • Folin-Ciocalteu Method: Stop the reaction by adding the Folin-Ciocalteu reagent, followed by the sodium carbonate solution to develop the color.

  • Measure Absorbance: Read the absorbance of each well using a microplate reader at the appropriate wavelength. For assays using p-nitrothis compound, the absorbance of the released p-nitrophenol is typically measured at 410 nm.[4] For the Folin-Ciocalteu method with this compound, the absorbance is measured at 750 nm.[3]

Data Presentation

Quantitative data from the lipase assay should be summarized in clear and structured tables for easy interpretation and comparison.

Lipase Activity and Kinetic Parameters

The activity of the lipase can be calculated using a standard curve of the product (phenol or p-nitrophenol). One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of product per minute under the specified assay conditions. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations.

Lipase SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)
Candida antarctica BPhenyl Acetate0.1650.26 (U/mL)7.040
Kocuria flava Y4p-Nitrophenyl Acetate4.625125 (µmol/min/mg)8.035
Thermomyces lanuginosusp-Nitrophenyl Palmitate--7.050
Porcine Pancreasp-Nitrophenyl Butyrate--8.037

Note: The data presented are representative values obtained from various literature sources for similar substrates and may not be specific to this compound.[3][5]

Inhibitor Screening and IC50 Determination

This assay can be adapted for screening lipase inhibitors. The percentage of inhibition is calculated, and the IC50 value (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

InhibitorTarget LipaseSubstrateIC50 (µM)Inhibition Type
OrlistatPancreatic Lipasep-Nitrophenyl Butyrate~0.1Covalent
Flavonoid F01Pancreatic Lipasep-Nitrophenyl Palmitate17.68Competitive
SaponinsPancreatic Lipase-0.36 (mg/mL)-

Note: The data presented are representative values from various literature sources and may not have been determined using the this compound assay.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z'-Factor Calculation: Z' = 1 - [(3 * (σ_p + σ_n)) / |µ_p - µ_n|]

Where:

  • µ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • µ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Assay ParameterValue
Mean Positive Control (µ_p)1.25
SD Positive Control (σ_p)0.08
Mean Negative Control (µ_n)0.15
SD Negative Control (σ_n)0.05
Z'-Factor 0.69

Note: The data in this table is hypothetical and serves as an example for calculating the Z'-factor.

Mandatory Visualizations

Enzymatic Reaction of this compound Hydrolysis

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Lipase Lipase This compound->Lipase H2O Water H2O->Lipase Valeric Acid Valeric Acid Lipase->Valeric Acid Phenol Phenol Lipase->Phenol

Caption: Enzymatic hydrolysis of this compound by lipase.

Experimental Workflow for this compound Lipase Assay

G A Prepare Reagents (Substrate, Buffer, Enzyme) B Add Substrate to Microplate Wells A->B C Pre-incubate at Reaction Temperature B->C D Add Enzyme to Initiate Reaction C->D E Incubate for a Defined Time D->E F Stop Reaction (e.g., with Na2CO3 or Folin-Ciocalteu) E->F G Measure Absorbance (410 nm or 750 nm) F->G H Data Analysis (Activity, Kinetics, IC50) G->H

Caption: Microplate-based this compound lipase assay workflow.

Signaling Pathway for Colorimetric Detection (Folin-Ciocalteu Method)

G Phenol Phenol Blue Colored Complex Blue Colored Complex Phenol->Blue Colored Complex Folin-Ciocalteu Reagent Folin-Ciocalteu Reagent Folin-Ciocalteu Reagent->Blue Colored Complex Alkaline Conditions\n(Na2CO3) Alkaline Conditions (Na2CO3) Alkaline Conditions\n(Na2CO3)->Blue Colored Complex Spectrophotometric\nMeasurement (750 nm) Spectrophotometric Measurement (750 nm) Blue Colored Complex->Spectrophotometric\nMeasurement (750 nm)

Caption: Detection of phenol using the Folin-Ciocalteu reagent.

References

Application Notes and Protocols for Phenyl Valerate in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate is a valuable synthetic substrate for the in vitro study of various esterases and lipases. Its hydrolysis, catalyzed by these enzymes, results in the production of phenol and valeric acid. The release of phenol can be conveniently monitored spectrophotometrically, making this compound a useful tool for continuous enzyme activity assays. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme kinetics studies, with a particular focus on Neuropathy Target Esterase (NTE), Butyrylcholinesterase (BChE), and general lipases. These protocols are designed to be adaptable for high-throughput screening and drug discovery applications.

Applications of this compound in Enzyme Kinetics

This compound serves as a key substrate in several areas of enzyme research and drug development:

  • Neuropathy Target Esterase (NTE) Activity and Inhibition: this compound is the standard substrate for the operational definition and measurement of NTE activity.[1][2][3] NTE is a crucial enzyme in the nervous system, and its inhibition by certain organophosphorus compounds is linked to organophosphate-induced delayed neuropathy (OPIDN).[4] Assays using this compound are fundamental in screening for the neurotoxic potential of novel compounds.

  • Butyrylcholinesterase (BChE) Characterization: this compound is also hydrolyzed by BChE, an enzyme involved in neurotransmission and detoxification.[2][5][6] Studies using this substrate have been instrumental in characterizing the kinetic properties of BChE and its sensitivity to various inhibitors.

  • Lipase and Esterase Profiling: As a general esterase substrate, this compound can be employed to screen for and characterize the activity of a wide range of lipases and other carboxylesterases. This is particularly useful in industrial biotechnology for the discovery of novel enzymes with desired catalytic properties.

  • Drug Discovery and Inhibitor Screening: The straightforward nature of this compound-based assays makes them highly suitable for high-throughput screening (HTS) of compound libraries to identify novel enzyme inhibitors. This is a critical step in the early stages of drug development for various therapeutic targets.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic parameters for the hydrolysis of this compound by various enzymes. This data is essential for designing experiments and for comparing the efficiency of different enzymes or the potency of inhibitors.

EnzymeSource OrganismKm (µM)kcat (min⁻¹)VmaxCatalytic Efficiency (kcat/Km) (µM⁻¹min⁻¹)Reference(s)
Butyrylcholinesterase (hBuChE)Human0.52 - 0.7245,900 - 49,200Not Reported63,750 - 94,615[2][5]
Neuropathy Target Esterase (NTE)Hen, Rat BrainsNot ReportedNot ReportedNot ReportedNot Reported[7]

Note: Kinetic parameters for NTE are often reported as specific activities under defined assay conditions rather than classical Michaelis-Menten constants due to the membrane-bound nature of the enzyme and the complexity of the assay which involves differential inhibition.[3][4] Data for other esterases and lipases with this compound as a substrate is limited in the public domain, highlighting an opportunity for further research.

Experimental Protocols

Protocol 1: Neuropathy Target Esterase (NTE) Activity Assay

This protocol is based on the differential inhibition of esterases by paraoxon and mipafox.[8][9][10] NTE activity is defined as the this compound hydrolase activity that is resistant to paraoxon but sensitive to mipafox.

Materials:

  • Enzyme source (e.g., brain homogenate, cell lysate)

  • This compound solution (substrate)

  • Paraoxon solution (inhibitor)

  • Mipafox solution (inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 4-Aminoantipyrine solution

  • Potassium ferricyanide solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., 50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0). Centrifuge to remove debris if necessary.[9]

  • Inhibition Steps:

    • Blank (Total this compound hydrolase activity): To a microplate well or cuvette, add the enzyme sample and assay buffer.

    • Paraoxon-resistant activity: To a separate well, add the enzyme sample and paraoxon (final concentration, e.g., 40 µM). Incubate for 20 minutes at 37°C.

    • Paraoxon and Mipafox-resistant activity: To a third well, add the enzyme sample, paraoxon (final concentration, e.g., 40 µM), and mipafox (final concentration, e.g., 50 µM). Incubate for 20 minutes at 37°C.[9]

  • Enzymatic Reaction: Initiate the reaction by adding this compound (final concentration, e.g., 0.5 mM) to all wells.[9] Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Color Development: Stop the reaction and develop the color by adding 4-aminoantipyrine solution followed by potassium ferricyanide solution.[9]

  • Measurement: Measure the absorbance at 486 nm.

  • Calculation of NTE Activity:

    • NTE Activity = (Absorbance of Paraoxon-treated sample) - (Absorbance of Paraoxon + Mipafox-treated sample).

Protocol 2: Butyrylcholinesterase (BChE) Activity Assay

This protocol is a direct spectrophotometric assay to measure the hydrolysis of this compound by BChE.

Materials:

  • Purified BChE or biological sample containing BChE

  • This compound solution

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance in the UV range (e.g., 270 nm for phenol)

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer and the BChE sample.

  • Baseline Measurement: Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer and record the baseline absorbance.

  • Initiate Reaction: Add a known concentration of this compound to the cuvette to start the reaction.

  • Monitor Absorbance: Continuously monitor the increase in absorbance at 270 nm (the wavelength of maximum absorbance for phenol) over a set period. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.

    • To determine Km and Vmax, repeat the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.

Protocol 3: General Lipase Activity Assay (Adaptable for this compound)

This is a general colorimetric protocol that can be adapted for measuring lipase activity using this compound. The principle is the same as for other esterase assays: the enzymatic hydrolysis of this compound releases phenol, which is then quantified.

Materials:

  • Lipase source (e.g., purified enzyme, microbial culture supernatant)

  • This compound solution (dissolved in a suitable organic solvent like isopropanol and emulsified in buffer with a detergent like Triton X-100)

  • Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH appropriate for the lipase)

  • 4-Aminoantipyrine solution

  • Potassium ferricyanide solution

  • Spectrophotometer or microplate reader

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion of this compound in the assay buffer containing a detergent (e.g., Triton X-100) to ensure substrate availability to the lipase.

  • Reaction Setup: In a microplate well or cuvette, add the lipase sample to the pre-warmed substrate emulsion.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the lipase for a fixed period.

  • Stop Reaction and Develop Color: Stop the reaction (e.g., by adding a denaturing agent or by heat) and add 4-aminoantipyrine and potassium ferricyanide to develop a colored product with the released phenol.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 500 nm).

  • Quantification: Create a standard curve using known concentrations of phenol to convert the absorbance readings into the amount of product formed. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of phenol per minute under the specified conditions.

Inhibition Studies and Ki Determination

For drug development professionals, determining the inhibition constant (Ki) is crucial for characterizing the potency of an inhibitor. The Ki is a more fundamental measure of inhibitor affinity than the IC50 value, as the IC50 is dependent on the substrate concentration used in the assay.[11][12]

Procedure for Determining IC50:

  • Perform the enzyme assay as described above with a fixed concentration of this compound.

  • Run parallel reactions in the presence of a range of inhibitor concentrations.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Calculating Ki from IC50 for Competitive Inhibitors:

The Cheng-Prusoff equation is commonly used to calculate the Ki from the IC50 value for a competitive inhibitor.[13][14]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • Ki: Inhibition constant

  • IC50: Concentration of inhibitor that produces 50% inhibition

  • [S]: Concentration of the substrate (this compound)

  • Km: Michaelis constant of the enzyme for the substrate

Mandatory Visualizations

Experimental Workflow for NTE Assay

NTE_Assay_Workflow cluster_prep Sample Preparation cluster_inhibition Differential Inhibition cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_calculation Calculation EnzymeSource Enzyme Source (e.g., Brain Homogenate) Blank Blank (No Inhibitor) EnzymeSource->Blank Paraoxon Paraoxon (40 µM) EnzymeSource->Paraoxon ParaoxonMipafox Paraoxon (40 µM) + Mipafox (50 µM) EnzymeSource->ParaoxonMipafox AddPV Add this compound (0.5 mM) Blank->AddPV Paraoxon->AddPV ParaoxonMipafox->AddPV Incubate Incubate (37°C, 20 min) AddPV->Incubate ColorDev Add 4-Aminoantipyrine & Potassium Ferricyanide Incubate->ColorDev MeasureAbs Measure Absorbance (486 nm) ColorDev->MeasureAbs Calc NTE Activity = (Abs Paraoxon) - (Abs Paraoxon+Mipafox) MeasureAbs->Calc

Caption: Workflow for the Neuropathy Target Esterase (NTE) activity assay.

Logical Relationship for Ki Calculation

Ki_Calculation cluster_inputs Experimental Inputs cluster_equation Cheng-Prusoff Equation cluster_output Calculated Parameter IC50 IC50 Value Equation Ki = IC50 / (1 + ([S] / Km)) IC50->Equation S_conc [Substrate] (this compound) S_conc->Equation Km_val Km Value Km_val->Equation Ki_val Ki Value (Inhibition Constant) Equation->Ki_val

Caption: Logical relationship for calculating the Ki value from experimental data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of phenyl valerate. The method utilizes a C18 column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. This protocol is designed for accuracy, precision, and high throughput, making it suitable for routine quality control, stability studies, and research applications in drug development and chemical synthesis. All procedural steps, from solution preparation to data analysis, are outlined to ensure straightforward implementation.

Principle

The quantification of this compound is achieved using reverse-phase chromatography. In this method, the stationary phase is nonpolar (C18), while the mobile phase is a more polar mixture of acetonitrile and water. This compound, a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV-Vis detector, as the phenyl group in this compound absorbs ultraviolet light. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve generated from known standards.

Materials, Reagents, and Equipment

2.1 Materials and Reagents

  • This compound reference standard (Purity ≥95%)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (optional, for pH adjustment)[1]

  • Methanol (HPLC Grade, for sample preparation)[2]

  • 0.45 µm Syringe Filters (PTFE or Nylon)

2.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler or Manual Injector

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Sonicator

  • pH meter

  • Vortex mixer

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 258 nm (Note: Optimize by scanning a standard solution from 200-400 nm to confirm λmax)[3]
Run Time Approximately 10 minutes

Experimental Protocols

Mobile Phase Preparation
  • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

  • Combine the two solvents in a clean 1 L glass reservoir.

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • If peak tailing is observed, a small amount of phosphoric acid (e.g., 0.1% v/v) can be added to the water component before mixing to improve peak shape.[1]

Standard Solution Preparation

4.2.1 Stock Standard Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of methanol to dissolve the standard. This compound is sparingly soluble in methanol.[2]

  • Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times. This solution should be stored at 2-8°C and protected from light.

4.2.2 Working Standard Solutions (Calibration Curve)

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase.

  • For a calibration range of 10-100 µg/mL, prepare the solutions as described in the table below:

Target Conc. (µg/mL)Vol. of Stock (mL)Final Volume (mL)Diluent
1002.525Mobile Phase
751.87525Mobile Phase
501.2525Mobile Phase
250.62525Mobile Phase
100.2525Mobile Phase
Sample Solution Preparation
  • Accurately weigh the sample matrix containing this compound.

  • Dissolve the sample in a known volume of methanol to achieve an expected final concentration within the calibration range (10-100 µg/mL).

  • Vortex and sonicate as needed to ensure complete extraction of the analyte.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.

HPLC System Workflow

HPLC_Workflow cluster_prep Preparation cluster_setup System Setup cluster_analysis Analysis cluster_data Data Processing A 1. Preparation B Mobile Phase (ACN:Water) C Standard & Sample Solutions E Equilibrate System (Stable Baseline) B->E C->E D 2. HPLC System Setup G Inject Blank (Mobile Phase) E->G F 3. Analysis Sequence H Inject Standards (Calibration Curve) G->H I Inject Samples H->I K Integrate Peaks (Area vs. Time) I->K J 4. Data Processing L Generate Calibration Curve (Linear Regression) K->L M Quantify this compound in Samples L->M

Caption: Experimental workflow for this compound quantification.

Data Analysis and System Suitability

  • System Suitability: Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five or six times. The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Calibration Curve: Plot the peak area of the this compound standard against the corresponding concentration (µg/mL). Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Quantification: Calculate the concentration of this compound in the prepared sample solutions using the regression equation from the calibration curve:

    • Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Method Validation Summary

The described method should be validated according to ICH guidelines. The following table presents typical performance characteristics expected from the validation of this method.

Validation ParameterTypical Acceptance CriteriaExpected Result
Linearity (R²) ≥ 0.999> 0.999 for the range 10-100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%Within 99.0 - 101.5% at three concentration levels
Precision (%RSD)
* Repeatability≤ 2.0%< 1.0%
* Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3:1~0.5 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:1~1.5 µg/mL
Specificity No interference at RTNo interfering peaks from blank/placebo at the retention time of this compound.

Key Components of the HPLC System

HPLC_System Logical Relationship of HPLC Components Solvent Mobile Phase Reservoir Pump Pump Solvent->Pump Flow Injector Injector (Autosampler) Pump->Injector Column Column (C18) Injector->Column Sample + Mobile Phase Detector UV-Vis Detector Column->Detector Separated Analytes DataSystem Data Acquisition System (PC) Detector->DataSystem Signal (Absorbance) Waste Waste Detector->Waste Eluent

Caption: Key components of the HPLC system used for analysis.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound.[1] The use of a standard C18 column and a common acetonitrile/water mobile phase makes it easily transferable to most analytical laboratories. The method demonstrates excellent performance characteristics and is suitable for a wide range of applications in both academic research and industrial quality control environments.

References

Application Note: Quantitative Analysis of Phenyl Valerate using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Phenyl valerate (also known as Phenyl pentanoate) using gas chromatography with flame ionization detection (GC-FID). This compound is a common fragrance ingredient found in various consumer products. The described method is suitable for quality control, purity assessment, and formulation analysis in research, drug development, and manufacturing environments. The protocol covers sample preparation, instrument parameters, calibration, and data analysis.

Introduction

This compound is an ester characterized by its fruity, floral aroma, leading to its widespread use in the fragrance and flavor industries. Accurate and precise quantification of this compound is crucial for ensuring product quality and consistency. Gas chromatography (GC) is an ideal analytical technique for volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. When coupled with a Flame Ionization Detector (FID), it provides a robust and reliable method for quantification. This application note provides a comprehensive methodology for the GC-FID analysis of this compound.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium or Nitrogen, high purity (99.999%).

  • Gases for FID: Hydrogen and Air, high purity.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

  • Software: Agilent OpenLab CDS (or equivalent chromatography data system).

Reagents and Standards
  • This compound: (CAS No. 20115-23-5), analytical standard grade (≥98% purity).

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC or GC grade.

  • Internal Standard (optional): A non-interfering, stable compound such as n-dodecane or another suitable hydrocarbon.

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range for calibration is 1 µg/mL to 100 µg/mL. If using an internal standard, add a constant concentration to each calibration standard and sample.

Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple "dilute and shoot" approach is often sufficient.

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute with the solvent to bring the expected concentration of this compound within the calibration range.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulates before injection.

GC-FID Method Parameters

The following table summarizes the recommended instrumental conditions for the GC-FID analysis of this compound.

ParameterValue
GC System Agilent 8890 GC with FID
Column Agilent J&W DB-5, 30m x 0.25mm, 0.25µm
Injector Split/Splitless
Injector Temp. 250 °C
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
  Initial Temp.80 °C, hold for 1 min
  Ramp 110 °C/min to 200 °C
  Hold 1Hold for 2 min
  Ramp 220 °C/min to 280 °C
  Hold 2Hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
H₂ Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (He) 25 mL/min
Data Analysis and Quantification

Identification of this compound is based on its retention time. The Kovats retention index for this compound on a standard non-polar stationary phase (similar to DB-5) is approximately 1478. Based on the oven program provided, the estimated retention time for this compound is between 12 and 14 minutes.

Quantification is performed by creating a calibration curve. Plot the peak area of this compound (or the ratio of the peak area of this compound to the internal standard) against the corresponding concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The concentration of this compound in the samples is then calculated using this equation.

Results and Discussion

Method Performance

The performance of the analytical method should be validated to ensure its suitability for the intended purpose. The following table presents typical performance characteristics for the analysis of a similar compound, Phenyl acetate, which can be used as a guideline for the validation of the this compound method.

ParameterTypical Performance (based on Phenyl Acetate)
Linearity (R²) > 0.995
Calibration Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

These values are indicative and should be experimentally determined for this compound in the specific sample matrix.

Chromatogram

A representative chromatogram of a this compound standard would show a sharp, symmetrical peak at its characteristic retention time. The baseline should be stable with minimal noise.

Conclusion

The GC-FID method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method demonstrates good performance in terms of linearity, sensitivity, precision, and accuracy. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of this compound in various sample matrices.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution to Working Concentration Standard->Dilution Sample Sample Containing this compound Sample->Dilution Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution Injection GC Injection (1 µL) Dilution->Injection Separation Chromatographic Separation (DB-5 Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the GC-FID analysis of this compound.

logical_relationship cluster_instrument GC-FID System cluster_analyte Analyte Journey Injector Injector (Vaporization) Vaporized_Analyte Vaporized this compound Injector->Vaporized_Analyte Produces Column GC Column (Separation) Separated_Analyte Separated this compound Column->Separated_Analyte Elutes Detector FID (Signal Generation) Ionized_Analyte Ionized Hydrocarbons Detector->Ionized_Analyte Produces Sample_Matrix Sample in Solvent Sample_Matrix->Injector Introduction Vaporized_Analyte->Column Enters Separated_Analyte->Detector Enters

Caption: Logical relationship of sample processing in the GC-FID system.

Application Notes and Protocols: Phenyl Valerate as a Substrate for Neuropathy Target Esterase (NTE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is a crucial enzyme implicated in neuronal health and development.[1] Its inhibition by certain organophosphorus (OP) compounds can lead to a severe neurological condition known as organophosphate-induced delayed neuropathy (OPIDN).[2][3] Phenyl valerate, an artificial ester substrate, is efficiently hydrolyzed by NTE and serves as a vital tool in the standard assay to measure its activity.[4][5] This document provides detailed application notes and protocols for utilizing this compound in the study of NTE, including methods for assessing enzyme activity and screening for potential inhibitors.

NTE is an integral membrane protein located on the cytoplasmic face of the endoplasmic reticulum.[1] While its endogenous substrate is believed to be phosphatidylcholine, which it hydrolyzes to glycerophosphocholine, the use of this compound allows for a convenient and robust colorimetric or electrochemical assay.[1] The core principle of the NTE assay is a differential inhibition method, which distinguishes NTE activity from other esterases present in tissue homogenates.

Data Presentation

Table 1: Kinetic and Inhibition Constants for NTE

This table summarizes key quantitative data related to the interaction of NTE with its substrate, this compound, and various inhibitors. Note that IC50 values are dependent on the pre-incubation time with the inhibitor.

ParameterCompoundSpecies/TissueValueReference
Inhibitor Concentrations for Standard Assay
Non-neuropathic InhibitorParaoxonHen Brain40 µM[6]
Neuropathic InhibitorMipafoxHen Brain50 µM[6]
IC50 Values (30 min incubation, 37°C)
ParaoxonChicken Serum6 nM and 51 nM (two sensitive components)[7]
MipafoxChicken Serum4 nM and 110 nM (two sensitive components)[7]
Inhibitory Potency (20 min incubation, 37°C)
Phenylmethylsulfonyl fluoride (PMSF)Chicken Brain MembranesI50: 35 µM and 198 µM (two sensitive components)[8]

Signaling Pathways and Experimental Workflows

NTE-Catalyzed Hydrolysis of Phosphatidylcholine

NTE plays a significant role in maintaining the integrity of neuronal membranes by regulating the metabolism of phosphatidylcholine, a major component of these membranes.[9][10] The enzyme catalyzes the deacylation of phosphatidylcholine to produce glycerophosphocholine and free fatty acids.[1]

NTE_Pathway cluster_membrane Endoplasmic Reticulum Membrane PC Phosphatidylcholine (PC) NTE Neuropathy Target Esterase (NTE) (PNPLA6) PC->NTE GPC Glycerophosphocholine (GPC) NTE->GPC Hydrolysis FFA Free Fatty Acids NTE->FFA

Caption: NTE's role in phosphatidylcholine metabolism.

Experimental Workflow for NTE Activity Assay

The standard NTE activity assay is a multi-step process involving differential inhibition followed by substrate hydrolysis and product detection. This workflow ensures the specific measurement of NTE activity.

NTE_Workflow cluster_prep Sample Preparation cluster_incubation Differential Inhibition (20 min, 37°C) cluster_reaction Enzymatic Reaction (e.g., 20-40 min, 37°C) cluster_detection Detection cluster_calc Calculation Tissue Tissue Homogenate (e.g., brain) TubeA Tube A: Homogenate + Buffer Tissue->TubeA TubeB Tube B: Homogenate + Paraoxon Tissue->TubeB TubeC Tube C: Homogenate + Paraoxon + Mipafox Tissue->TubeC AddPV Add this compound to all tubes TubeA->AddPV TubeB->AddPV TubeC->AddPV Hydrolysis NTE hydrolyzes This compound to Phenol AddPV->Hydrolysis Colorimetric Colorimetric Detection: Add 4-aminoantipyrine & K3Fe(CN)6, measure absorbance Hydrolysis->Colorimetric Electrochemical Electrochemical Detection: Tyrosinase-based biosensor to detect phenol Hydrolysis->Electrochemical Calc NTE Activity = (Activity in B) - (Activity in C) Colorimetric->Calc Electrochemical->Calc

Caption: Workflow of the differential NTE activity assay.

Experimental Protocols

Preparation of Reagents
  • Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in approximately 900 mL of distilled water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with distilled water.

  • Paraoxon Stock Solution (e.g., 10 mM): Prepare in a suitable solvent such as ethanol or isopropanol. Further dilute in Tris-HCl buffer to achieve the desired working concentration.

  • Mipafox Stock Solution (e.g., 25 mM): Prepare in a suitable solvent. Further dilute in Tris-HCl buffer to the desired working concentration.

  • This compound (PV) Solution: Due to its low water solubility, it is often prepared in a solvent like N,N-dimethylformamide (DMF) and then diluted. For the assay, a typical final concentration is around 1.5 mg/mL in a buffer containing a detergent like Triton X-100 to aid solubility.

  • 4-Aminoantipyrine (4-AAP) Solution (2% w/v): Dissolve 2 g of 4-AAP in 100 mL of distilled water.

  • Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of K3Fe(CN)6 in 100 mL of distilled water.

  • Sodium Dodecyl Sulfate (SDS) Solution (5% w/v): Dissolve 5 g of SDS in 100 mL of distilled water.

NTE Activity Assay Protocol (Colorimetric Method)

This protocol is adapted from standard methods described in the literature.

  • Tissue Preparation: Homogenize brain tissue (or other tissue of interest) in ice-cold Tris-HCl buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant is used as the enzyme source. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Differential Inhibition:

    • Set up three sets of test tubes labeled A (Total esterase activity), B (Paraoxon-resistant activity), and C (Paraoxon and Mipafox-resistant activity).

    • To tube A, add the tissue homogenate and an equal volume of Tris-HCl buffer.

    • To tube B, add the tissue homogenate and the paraoxon working solution (final concentration typically 40 µM).

    • To tube C, add the tissue homogenate and a mixture of paraoxon and mipafox working solutions (final concentrations typically 40 µM and 50 µM, respectively).

    • Incubate all tubes at 37°C for 20 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the this compound solution to each tube.

    • Incubate at 37°C for a defined period, typically 20-40 minutes.

  • Color Development:

    • Stop the reaction by adding the SDS solution.

    • Add the 4-AAP solution, followed by the potassium ferricyanide solution.

    • Allow the color to develop for a few minutes.

  • Measurement:

    • Measure the absorbance of the solution at approximately 490 nm. The use of SDS can cause a shift in the absorbance maximum.

    • Prepare a standard curve using known concentrations of phenol to quantify the amount of phenol produced in the enzymatic reaction.

  • Calculation of NTE Activity:

    • Calculate the rate of phenol production for each condition (A, B, and C).

    • NTE activity is determined by subtracting the activity in the presence of both paraoxon and mipafox (C) from the activity in the presence of paraoxon alone (B). The formula is: NTE Activity = Activity (B) - Activity (C) .

Protocol for Screening NTE Inhibitors

This protocol can be used to determine the IC50 value of a test compound.

  • Prepare a range of concentrations of the test inhibitor.

  • Pre-incubation with Paraoxon: To a series of tubes, add the tissue homogenate and paraoxon (final concentration 40 µM).

  • Incubation with Test Inhibitor: Add the different concentrations of the test inhibitor to the tubes and incubate at 37°C for a fixed time (e.g., 20 minutes). Include a control with no test inhibitor.

  • Enzymatic Reaction and Detection: Proceed with the addition of this compound and the subsequent steps of the colorimetric assay as described above.

  • Data Analysis:

    • Calculate the percent inhibition of NTE activity for each concentration of the test inhibitor compared to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NTE activity, from the resulting dose-response curve.

Concluding Remarks

The use of this compound as a substrate provides a reliable and reproducible method for assaying NTE activity. This is fundamental for studying the toxicological effects of organophosphorus compounds and for the development of therapeutic agents targeting neurological disorders where NTE may be implicated. The detailed protocols and data presented herein offer a comprehensive guide for researchers in this field. It is important to note that while NTE's role in phospholipid metabolism is established, the full downstream signaling cascade and its precise role in axon maintenance and degeneration are areas of active investigation.[11][12]

References

Phenyl Valerate: Application Notes for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate (CAS No. 20115-23-5) is a high-purity chemical compound suitable for use as a reference standard in analytical chemistry. Its stable ester structure and distinct chromatographic behavior make it an excellent candidate for use as an internal standard, surrogate standard, or calibrant in the quantification of other esters, phenols, and related compounds. This document provides detailed application notes and protocols for its use in gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Chemical and Physical Properties:

PropertyValue
CAS Number 20115-23-5
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless liquid
Boiling Point 270.46 °C (estimated)
Flash Point 95 °C / 203 °F[1]
Density 1.0292 g/cm³ (estimated)
Solubility Soluble in methanol, chloroform, and DMSO

Applications in Analytical Chemistry

This compound is particularly useful in analytical methods requiring a high degree of accuracy and precision. Its primary applications include:

  • Internal Standard: When added to samples and calibration standards in a known concentration, this compound can be used to correct for variations in injection volume, sample preparation, and instrument response. It is an ideal internal standard for the analysis of other phenyl esters, fatty acid esters, and aromatic compounds due to its structural similarity.

  • Surrogate Standard: In environmental analysis, this compound can be used as a surrogate standard to monitor the efficiency of sample extraction and cleanup procedures for similar semi-volatile organic compounds.

  • Calibration Standard: Due to its availability as a certified reference material, it can be used to prepare accurate calibration curves for the quantification of analytes with similar detector responses.[1][2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Quantification of Phenyl Esters

This protocol describes the use of this compound as an internal standard for the quantitative analysis of a hypothetical analyte, phenyl propionate, in a sample matrix.

3.1.1. Materials and Reagents

  • This compound (Certified Reference Material)

  • Phenyl Propionate (or other target analyte)

  • Methanol (HPLC grade)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Sample matrix (e.g., wastewater, plasma)

3.1.2. Preparation of Standard Solutions

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of this compound and phenyl propionate into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the phenyl propionate primary stock solution into 1 mL of the sample matrix.

    • To each calibration standard, add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

    • The final concentration of the internal standard in each calibration standard will be 1 µg/mL.

3.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample, add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Add 5 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial for analysis.

3.1.4. GC-MS Instrumental Parameters

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program 70 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Phenyl Propionate) m/z 150, 94, 65
SIM Ions (this compound) m/z 178, 94, 65

3.1.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of phenyl propionate to the peak area of this compound against the concentration of phenyl propionate.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the concentration of phenyl propionate in the samples using the response factor from the calibration curve.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & this compound) B Prepare Calibration Standards (Spike Analyte & this compound) A->B C Prepare Samples (Spike this compound) A->C D Liquid-Liquid Extraction (Hexane) B->D C->D E GC-MS Analysis D->E F Peak Integration E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

GC-MS analysis workflow.
High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Phenyl Esters

This protocol outlines the use of this compound as a reference standard for the quantification of a hypothetical analyte, phenyl benzoate, using an external standard method.

3.2.1. Materials and Reagents

  • This compound (Certified Reference Material)

  • Phenyl Benzoate (or other target analyte)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

3.2.2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.3. Sample Preparation

  • Dissolve the sample containing the analyte in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

3.2.4. HPLC Instrumental Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

3.2.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Perform a linear regression analysis to determine the linearity and obtain the equation of the line.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Logical Relationship for External Standard Calibration:

HPLC_Calibration cluster_standards Standard Preparation & Analysis cluster_curve Calibration Curve Generation cluster_sample Sample Analysis cluster_quantification Quantification A Prepare Serial Dilutions of This compound Standard B Inject Standards into HPLC A->B C Record Peak Areas B->C D Plot Peak Area vs. Concentration C->D E Perform Linear Regression (y = mx + c, R²) D->E H Calculate Analyte Concentration using Calibration Curve E->H F Prepare and Inject Sample G Record Analyte Peak Area F->G G->H

External standard calibration logic.

Method Validation Summary

Any analytical method developed using this compound as a standard should be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:

Validation ParameterAcceptance Criteria (Typical)
Specificity No interference at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (R²) ≥ 0.995 over the specified concentration range.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2% for multiple injections and on different days.
Accuracy Percent recovery between 98% and 102% for spiked samples at different concentrations.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insignificant changes in results with small variations in method parameters (e.g., flow rate, temperature).

Conclusion

This compound is a versatile and reliable analytical standard for the quantification of esters and related compounds by chromatographic techniques. The protocols provided herein offer a starting point for method development and can be adapted to specific analytical needs. Proper method validation is crucial to ensure the accuracy and reliability of the results obtained.

References

Colorimetric Assay for Lipase Activity Using Phenyl Valerate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, producing fatty acids and glycerol. Their activity is crucial in various physiological processes and they are widely utilized in biotechnological and pharmaceutical applications. Accurate and efficient measurement of lipase activity is essential for enzyme characterization, inhibitor screening, and quality control. This document provides a detailed protocol for a colorimetric assay to determine lipase activity using phenyl valerate as a substrate. The principle of this assay is based on the enzymatic hydrolysis of this compound by lipase, which releases phenol. The liberated phenol can then be quantified spectrophotometrically after a color-forming reaction, providing a measure of lipase activity.

Principle of the Assay

The colorimetric assay for lipase activity using this compound involves a two-step reaction. In the first step, lipase catalyzes the hydrolysis of the ester bond in this compound, yielding phenol and valeric acid. In the second step, the amount of phenol produced is determined. A common method for phenol quantification is the reaction with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a red-colored product, which can be measured by its absorbance at a specific wavelength. Alternatively, the Folin-Ciocalteu reagent can be used, which produces a blue-colored complex with phenol, with absorbance measured at a higher wavelength.[1] The intensity of the color produced is directly proportional to the amount of phenol released, and thus to the lipase activity.

Data Presentation

The following tables summarize key quantitative data and typical reaction conditions for colorimetric lipase assays. While specific data for this compound is limited in published literature, the provided data for analogous substrates like phenyl acetate and p-nitrophenyl esters can serve as a starting point for optimization.

Table 1: Typical Reagent Concentrations and Conditions for Colorimetric Lipase Assays

ParameterPhenyl Acetate Assayp-Nitrophenyl Ester AssayRecommended Starting Range for this compound Assay
Substrate Concentration165 µM[1]0.5 mM - 2.63 mM100 µM - 2 mM
Buffer0.1 M Tris-HCl[1]0.05 M Sodium Acetate or 20 mM Tris-HCl0.05 - 0.1 M Tris-HCl or Phosphate Buffer
pH7.0[1]5.6 - 8.07.0 - 8.5
Temperature40°C[1]37°C37 - 40°C
Incubation Time10 minutes[1]15 minutes10 - 30 minutes
Emulsifying Agent1% (v/v) Triton X-100[1]4% (v/v) Triton X-1001 - 4% (v/v) Triton X-100

Table 2: Spectrophotometric Parameters for Product Detection

ProductDetection ReagentWavelength (λmax)Molar Extinction Coefficient (ε)
Phenol4-Aminoantipyrine~510 nmVaries with conditions
PhenolFolin-Ciocalteu Reagent~750 nm[1]Not typically used for direct calculation
p-NitrophenolNone (direct measurement)405 - 410 nm~18,000 M⁻¹cm⁻¹ at alkaline pH

Experimental Protocols

Materials and Reagents
  • This compound (substrate)

  • Lipase enzyme solution (e.g., from Candida rugosa, porcine pancreas)

  • Tris-HCl buffer (0.1 M, pH 7.0-8.5)

  • Triton X-100

  • 4-Aminoantipyrine (4-AAP) solution (e.g., 20 mM)

  • Potassium ferricyanide (K₃[Fe(CN)₆]) solution (e.g., 50 mM)

  • Phenol (for standard curve)

  • Spectrophotometer (visible range)

  • Microplate reader (optional)

  • Incubator or water bath

  • Pipettes and tips

  • Test tubes or 96-well plates

Reagent Preparation
  • Tris-HCl Buffer (0.1 M, pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water.

  • Substrate Stock Solution (e.g., 20 mM this compound): this compound is an oily liquid. Due to its low water solubility, it should be dissolved in a suitable organic solvent like isopropanol or dimethyl sulfoxide (DMSO) to prepare a stock solution. Caution: Handle organic solvents in a fume hood.

  • Working Substrate Solution (e.g., 1 mM): Prepare the working substrate solution fresh daily. A common method is to create an emulsion. For example, add the appropriate volume of the this compound stock solution to the Tris-HCl buffer containing 1% (v/v) Triton X-100 and vortex vigorously to form a stable emulsion.

  • 4-Aminoantipyrine (4-AAP) Solution (20 mM): Dissolve 0.406 g of 4-AAP in 100 mL of deionized water. Store protected from light.

  • Potassium Ferricyanide Solution (50 mM): Dissolve 1.646 g of K₃[Fe(CN)₆] in 100 mL of deionized water. Store protected from light.

  • Phenol Standard Stock Solution (10 mM): Dissolve 94.11 mg of phenol in 100 mL of deionized water.

  • Phenol Working Standards: Prepare a series of dilutions from the phenol stock solution in Tris-HCl buffer to generate standards with concentrations ranging from 0 to 100 µM.

Assay Procedure
  • Reaction Setup:

    • Pipette 1.8 mL of the working substrate solution into a test tube.

    • Pre-incubate the substrate solution at the desired temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Reaction:

    • Add 0.2 mL of the lipase enzyme solution to the pre-warmed substrate solution.

    • Mix gently and incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Prepare a blank by adding 0.2 mL of buffer instead of the enzyme solution.

  • Reaction Termination and Color Development:

    • Stop the enzymatic reaction by adding 0.5 mL of the 4-AAP solution.

    • Add 0.5 mL of the potassium ferricyanide solution and mix well.

    • Incubate at room temperature for 10 minutes to allow for color development.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (typically around 510 nm for the 4-AAP method).

    • Zero the spectrophotometer with the blank.

Phenol Standard Curve
  • To a series of test tubes, add 1.8 mL of Tris-HCl buffer.

  • Add 0.2 mL of each phenol working standard to the respective tubes.

  • Add 0.5 mL of 4-AAP solution and 0.5 mL of potassium ferricyanide solution to each tube and mix.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at the same wavelength used for the assay.

  • Plot the absorbance values against the corresponding phenol concentrations (in µmol/mL) to generate a standard curve.

Calculation of Lipase Activity
  • Determine the concentration of phenol produced in the enzymatic reaction from the standard curve using the absorbance value of the sample.

  • Calculate the lipase activity using the following formula:

    Lipase Activity (U/mL) = (µmol of phenol released) / (incubation time (min) x volume of enzyme (mL))

    One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmole of phenol per minute under the specified assay conditions.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, 4-AAP, K3[Fe(CN)6], Standards) PreIncubate Pre-incubate Substrate (e.g., 37°C, 5 min) Reagents->PreIncubate Standards Prepare Phenol Standard Curve CalculatePhenol Calculate Phenol Concentration from Standard Curve Standards->CalculatePhenol AddEnzyme Add Lipase Enzyme PreIncubate->AddEnzyme Incubate Incubate (e.g., 37°C, 15 min) AddEnzyme->Incubate StopReaction Stop Reaction & Develop Color (Add 4-AAP & K3[Fe(CN)6]) Incubate->StopReaction MeasureAbs Measure Absorbance (e.g., 510 nm) StopReaction->MeasureAbs MeasureAbs->CalculatePhenol CalculateActivity Calculate Lipase Activity (U/mL) CalculatePhenol->CalculateActivity G cluster_detection Colorimetric Detection Lipase Lipase PhenylValerate This compound Lipase->PhenylValerate Phenol Phenol PhenylValerate->Phenol Hydrolysis ValericAcid Valeric Acid PhenylValerate->ValericAcid Hydrolysis ColoredProduct Red Chromogen (Absorbance at ~510 nm) Phenol->ColoredProduct AAP 4-Aminoantipyrine AAP->ColoredProduct Oxidant Potassium Ferricyanide Oxidant->ColoredProduct

References

Application Notes & Protocols: Phenyl Valerate as a Chemical Probe for Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenyl valerate and its derivatives, such as p-nitrothis compound (pNPV), are valuable chemical probes for the detection and quantification of hydrolytic enzyme activity. These substrates are particularly useful for assaying various esterases, including carboxylesterases, butyrylcholinesterase, and neuropathy target esterase (NTE), as well as lipases.[1][2][3] The core principle of these assays lies in the enzymatic hydrolysis of the ester bond in this compound, which releases a phenol or a modified phenol molecule. This product can be detected and quantified, often through colorimetric or spectrophotometric methods, providing a measure of the enzyme's catalytic activity.[1][4] The simplicity and reliability of this method make it suitable for enzyme characterization, inhibitor screening, and understanding the role of these enzymes in drug metabolism and toxicology.[5][6]

Mechanism of Action this compound serves as an artificial substrate for hydrolytic enzymes. In the presence of a competent enzyme, the ester linkage is cleaved, yielding valeric acid and phenol. When a chromogenic variant like p-nitrothis compound is used, the reaction releases p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenoxide ion, which exhibits a strong absorbance at approximately 405-420 nm.[7] The rate of increase in absorbance is directly proportional to the enzyme's activity.[8] This enzymatic reaction allows for continuous monitoring and the determination of key kinetic parameters.[9][10]

Target Enzymes this compound and its analogs are effective probes for a range of serine hydrolases:

  • Butyrylcholinesterase (BuChE): This enzyme has been shown to efficiently hydrolyze this compound, and this activity is relevant in the context of toxicology and organophosphate exposure.[2][3]

  • Neuropathy Target Esterase (NTE): this compound is a standard substrate used to measure the activity of NTE, a key molecular target in organophosphorus-induced delayed neuropathy (OPIDN).[2][3]

  • Carboxylesterases (CESs): These enzymes are crucial in the metabolism of numerous ester-containing drugs and xenobiotics. This compound can be used as a general substrate to probe CES activity.[5][6]

  • Lipases: While lipases typically act on triglycerides, many also exhibit activity towards shorter-chain esters like this compound, especially in assay conditions.[1][11]

Quantitative Data

The following tables summarize key quantitative data for enzymes assayed using this compound and its derivatives.

Table 1: Michaelis-Menten Kinetic Parameters This table presents the kinetic constants for human butyrylcholinesterase (hBuChE) with this compound as the substrate.

EnzymeSubstrateKM (µM)kcat (min-1)Source
Human Butyrylcholinesterase (hBuChE)This compound0.52 - 0.7245,900 - 49,200[2][3]

Table 2: Inhibitor Sensitivity (IC50 Values) This table shows the half-maximal inhibitory concentrations (IC50) for organophosphorus compounds on this compound esterase (PVase) activity in chicken serum after 30 minutes of incubation at 37°C.

Enzyme SourceInhibitorIC50 Component 1 (nM)IC50 Component 2 (nM)Source
Chicken SerumParaoxon651[12]
Chicken SerumMipafox4110[12]

Experimental Protocols & Visualizations

Protocol 1: General Spectrophotometric Assay for Esterase/Lipase Activity using p-Nitrothis compound (pNPV)

This protocol is adapted from methods used for assaying haloarchaeal esterases and for screening putative enzymes.[1][7] It relies on measuring the increase in absorbance from the release of p-nitrophenol.

A. Reagents

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5) containing 2 M NaCl and 0.5% (w/v) Triton X-100.

  • Substrate Stock Solution: 10 mM p-nitrothis compound (pNPV) dissolved in 2-propanol or dimethyl sulfoxide (DMSO).

  • Enzyme Solution: Purified enzyme or crude extract diluted to an appropriate concentration in a suitable buffer (e.g., 50 mM Potassium Phosphate, pH 7.5).[8]

B. Assay Procedure

  • Prepare the reaction mixture by mixing 9 parts of Assay Buffer with 1 part of Substrate Stock Solution.

  • Pre-warm the reaction mixture to the desired assay temperature (e.g., 30°C or 37°C).[1]

  • Pipette 0.8 mL of the pre-warmed reaction mixture into a spectrophotometer cuvette.

  • To initiate the reaction, add a small volume (e.g., 10-100 µL) of the Enzyme Solution to the cuvette. For a negative control (blank), add the same volume of the enzyme dilution buffer.

  • Immediately mix by inversion and start monitoring the absorbance at 405 nm continuously for several minutes.[7]

  • Record the rate of change in absorbance (ΔAbs405nm/minute) from the linear portion of the curve.

C. Calculation of Enzyme Activity One unit (U) of enzyme activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1]

  • Formula: Units/mL enzyme = [(ΔAbs405nm/minTest - ΔAbs405nm/minBlank) * Vt] / (ε * Ve * l)

    • ΔAbs405nm/min: Rate of absorbance change per minute.

    • Vt: Total reaction volume (in mL).

    • ε: Molar extinction coefficient of p-nitrophenol at the assay pH (value needs to be determined or sourced from literature).

    • Ve: Volume of enzyme solution added (in mL).

    • l: Path length of the cuvette (typically 1 cm).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (Tris-HCl, NaCl, Triton X-100) A1 Mix Substrate with Assay Buffer P1->A1 P2 Prepare Substrate Stock (pNPV in Propanol/DMSO) P2->A1 P3 Prepare Enzyme Dilution A3 Add Enzyme to Initiate Reaction P3->A3 A2 Pre-warm Mixture to 30-37°C A1->A2 A2->A3 A4 Measure Absorbance at 405 nm (Kinetic Read) A3->A4 D1 Calculate Rate (ΔAbs/min) A4->D1 D2 Calculate Enzyme Activity (Units/mL) D1->D2

Workflow for the pNPV spectrophotometric enzyme assay.
Protocol 2: this compound Hydrolase Assay for Purified Human Butyrylcholinesterase (hBuChE)

This protocol is based on the characterization of hBuChE's ability to hydrolyze this compound.[2][3] The assay measures the release of phenol, which can be detected using various methods, including coupling with other reagents or direct UV spectrophotometry.

A. Reagents

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

  • Substrate Stock Solution: this compound dissolved in a minimal amount of a suitable organic solvent (e.g., acetone or DMSO) and then diluted to the working concentration in the Assay Buffer. Note: Prepare fresh as phenolic esters can be unstable in solution.[4]

  • Enzyme Solution: Purified hBuChE diluted in cold Assay Buffer to a final concentration suitable for kinetic measurements.

B. Assay Procedure for Kinetic Analysis (Michaelis-Menten)

  • Prepare a series of substrate dilutions in Assay Buffer, ranging from concentrations well below to well above the expected KM (e.g., 0.1 µM to 10 µM).

  • In a temperature-controlled microplate or cuvette holder (37°C), add the Assay Buffer and the substrate solution.

  • Initiate the reaction by adding a fixed amount of the hBuChE enzyme solution.

  • Immediately monitor the rate of phenol production. If detecting phenol directly by its UV absorbance, this can be done around 270 nm, though this may have interference. Alternatively, a coupled assay (e.g., using 4-aminoantipyrine) can be used to produce a colored product.

  • Measure the initial velocity (v0) for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

G PV This compound (Substrate) ES_Complex Enzyme-Substrate Complex PV->ES_Complex Binds Enzyme Butyrylcholinesterase (or other Esterase) Enzyme->ES_Complex ES_Complex->Enzyme Releases Phenol Phenol (Product 1) ES_Complex->Phenol Hydrolysis Valerate Valeric Acid (Product 2) ES_Complex->Valerate Detection Detection (e.g., Spectrophotometry) Phenol->Detection Quantified G Enzyme Esterase / Lipase (e.g., BuChE, NTE) Reaction Enzymatic Hydrolysis Enzyme->Reaction PV This compound (Probe) PV->Reaction Signal Detectable Signal (Colorimetric / Fluorescent) Reaction->Signal Activity Measure Enzyme Activity Signal->Activity Inhibition Measure Inhibition (IC50) Activity->Inhibition Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Enzyme Blocks Activity

References

Application Notes and Protocol for Measuring Phenyl Valerate Esterase Activity in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate esterase activity is a crucial parameter in toxicological studies, particularly in the context of organophosphate-induced delayed neuropathy (OPIDN). The enzyme neuropathy target esterase (NTE), a specific type of this compound esterase, is a key molecular target in the initiation of this condition.[1][2] Beyond NTE, the total this compound esterase activity provides a broader understanding of esterase-mediated metabolism and detoxification pathways within various tissues. This document provides a detailed protocol for the preparation of tissue homogenates and the subsequent spectrophotometric measurement of total this compound esterase activity.

The assay is based on the enzymatic hydrolysis of this compound, which liberates phenol. The released phenol is then reacted with a chromogenic agent, 4-aminoantipyrine, in the presence of an oxidizing agent, potassium ferricyanide, to produce a colored product that can be quantified by measuring its absorbance. This method allows for a sensitive and reproducible determination of esterase activity in various tissue samples.

Key Signaling Pathways and Experimental Workflow

The experimental workflow for measuring this compound esterase activity involves several key stages, from tissue preparation to data analysis. The logical relationship between these steps is illustrated in the diagram below.

Esterase_Activity_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Tissue Tissue Collection Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation Centrifugation to Pellet Debris Homogenization->Centrifugation Supernatant Collect Supernatant (Tissue Homogenate) Centrifugation->Supernatant ProteinAssay Protein Concentration Determination Supernatant->ProteinAssay Incubation Add Homogenate & Incubate ProteinAssay->Incubation Add known protein amount AssaySetup Prepare Assay Mix (Buffer, Substrate) AssaySetup->Incubation ColorDev Add Color Reagents (4-AAP, K3[Fe(CN)6]) Incubation->ColorDev Measurement Measure Absorbance at 490-510 nm ColorDev->Measurement CalcActivity Calculate Phenol Concentration Measurement->CalcActivity PhenolCurve Prepare Phenol Standard Curve PhenolCurve->CalcActivity Normalize Normalize to Protein Content (Specific Activity) CalcActivity->Normalize

Caption: Workflow for this compound Esterase Activity Measurement.

Experimental Protocols

Part 1: Preparation of Tissue Homogenates

This protocol describes the preparation of a 10% (w/v) tissue homogenate.

Materials:

  • Tissue of interest (e.g., brain, liver, kidney)

  • Ice-cold Phosphate Buffered Saline (PBS), pH 7.4

  • Ice-cold Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM EDTA

  • Protease inhibitor cocktail (optional, but recommended)

  • Dounce homogenizer or Potter-Elvehjem homogenizer

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Excise the tissue of interest and place it immediately in ice-cold PBS to wash away any blood.

  • Blot the tissue dry with filter paper and weigh it.

  • On a cold surface, mince the tissue into small pieces.

  • Transfer the minced tissue to a pre-chilled homogenizer tube.

  • Add 9 volumes of ice-cold Lysis Buffer per gram of tissue (e.g., 9 mL of buffer for 1 g of tissue). If using, add the protease inhibitor cocktail to the lysis buffer immediately before use according to the manufacturer's instructions.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Transfer the homogenate to microcentrifuge tubes.

  • Centrifuge the homogenate at 13,000 x g for 2 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which is the tissue homogenate, and transfer it to a new pre-chilled tube.

  • Determine the protein concentration of the homogenate using a standard method such as the Bradford or BCA assay.

  • The homogenate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Part 2: this compound Esterase Activity Assay

This protocol is adapted for a 96-well microplate format but can be scaled for use in cuvettes.

Materials:

  • Tissue homogenate (prepared in Part 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • This compound (substrate) solution: 12.5 mg/mL in dimethylformamide

  • 4-Aminoantipyrine (4-AAP) solution: 0.5% (w/v) in distilled water

  • Potassium ferricyanide solution: 2% (w/v) in distilled water

  • Phenol standard solutions (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490-510 nm

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture for each sample by adding the appropriate volume of Assay Buffer to a microcentrifuge tube.

    • Equilibrate the Assay Buffer and tissue homogenates to room temperature before starting the assay.

  • Enzyme Reaction:

    • To each well of the microplate, add 190 µL of Assay Buffer.

    • Add 10 µL of the tissue homogenate to the appropriate wells.

    • To initiate the reaction, add 5 µL of the this compound solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Color Development:

    • After the incubation period, stop the reaction and develop the color by adding 50 µL of the 4-AAP solution to each well.

    • Immediately add 50 µL of the potassium ferricyanide solution to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of each well at a wavelength between 490 nm and 510 nm using a microplate reader.

  • Phenol Standard Curve:

    • Prepare a series of phenol standards of known concentrations in the Assay Buffer.

    • In separate wells, add 200 µL of each phenol standard.

    • Add the color development reagents (4-AAP and potassium ferricyanide) as described in step 3.

    • Measure the absorbance of the standards at the same wavelength used for the samples.

    • Plot the absorbance versus the phenol concentration to generate a standard curve.

Data Presentation

Calculation of this compound Esterase Activity
  • From the phenol standard curve, determine the concentration of phenol produced in each sample well (in µmol/mL).

  • Calculate the total amount of phenol produced in the reaction volume.

  • Calculate the esterase activity in nmol/min/mL of homogenate using the following formula:

    Activity (nmol/min/mL) = (µmol of phenol produced x 1000) / (incubation time in min x volume of homogenate in mL)

  • Calculate the specific activity by normalizing the activity to the protein concentration of the homogenate:

    Specific Activity (nmol/min/mg protein) = Activity (nmol/min/mL) / Protein concentration (mg/mL)

Sample Data Tables

Table 1: this compound Esterase Activity in Different Rat Tissues

TissueSpecific Activity (nmol/min/mg protein)
LiverData to be filled by the user
BrainData to be filled by the user
KidneyData to be filled by the user
Serum1000-1500 nmol/min/mL[3]

Note: The provided serum activity is in nmol/min/mL and not normalized to protein concentration.

Table 2: Effect of Inhibitors on this compound Esterase Activity in Chicken Serum

InhibitorIC50 (30 min incubation at 37°C)
Paraoxon6 nM and 51 nM (two sensitive components)[3]
Mipafox4 nM and 110 nM (two sensitive components)[3]

Troubleshooting

IssuePossible CauseSuggested Solution
No or low enzyme activity Inactive enzymeEnsure proper storage of tissue samples and homogenates (-80°C). Avoid repeated freeze-thaw cycles.
Incorrect assay conditionsVerify the pH of the buffer and the incubation temperature. Ensure all reagents are at room temperature before starting the assay.[4][5]
Substrate degradationPrepare fresh substrate solution. Store this compound solution protected from light.
High background absorbance Spontaneous substrate hydrolysisRun a blank control without the enzyme homogenate to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings.
Interfering substances in the sampleSome compounds in the tissue homogenate may interfere with the colorimetric reaction. Consider dialysis or buffer exchange of the homogenate.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction components.[4]
Temperature fluctuationsEnsure consistent temperature control during incubation.
Edge effects in microplateAvoid using the outer wells of the microplate or fill them with buffer to minimize evaporation.

Conclusion

This protocol provides a reliable and reproducible method for measuring total this compound esterase activity in tissue homogenates. Accurate determination of this enzymatic activity is essential for researchers in toxicology, neurobiology, and drug development to understand the metabolic fate and potential toxicity of various compounds. By following this detailed protocol and considering the troubleshooting guidelines, researchers can obtain high-quality data for their studies.

References

Troubleshooting & Optimization

Troubleshooting background hydrolysis in Phenyl valerate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Phenyl Valerate (PV) assays, with a specific focus on mitigating background hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background signal in a this compound assay?

A1: High background signal in a this compound assay is most commonly due to the spontaneous, non-enzymatic hydrolysis of the this compound substrate. This reaction is primarily influenced by the pH, temperature, and composition of the assay buffer. Esters like this compound are susceptible to hydrolysis, which can be accelerated under non-optimal conditions.[1][2]

Q2: How does pH affect the rate of spontaneous this compound hydrolysis?

A2: The rate of spontaneous ester hydrolysis is pH-dependent. Generally, the hydrolysis of esters is catalyzed by both acids and bases. The rate is typically lowest at a slightly acidic to neutral pH and increases significantly under alkaline (basic) conditions.[3][4] For this compound assays, which are often performed at a slightly alkaline pH (e.g., pH 8.0) to ensure optimal enzyme activity, there is a trade-off between promoting enzymatic activity and minimizing spontaneous hydrolysis of the substrate.[5]

Q3: Can the choice of buffer components influence background hydrolysis?

A3: Yes, the components of the buffer system can affect the stability of this compound. Some buffer species can act as nucleophiles and catalyze the hydrolysis of the ester.[6] Therefore, it is crucial to use the recommended buffer system and to be aware that different buffering agents, even at the same pH and concentration, may result in different rates of background hydrolysis.[7][8]

Q4: What is the impact of temperature on the stability of this compound?

A4: Higher temperatures increase the rate of chemical reactions, including the spontaneous hydrolysis of this compound.[5] While enzymatic assays are typically performed at a controlled temperature (e.g., 37°C) to ensure consistent enzyme activity, it is important to be aware that this temperature will also contribute to the non-enzymatic breakdown of the substrate.[5] Preparing reagents at room temperature and then moving to the incubation temperature is a standard practice.[5]

Q5: How can I differentiate between enzymatic activity and background hydrolysis?

A5: To distinguish between enzymatic activity and background hydrolysis, it is essential to include proper controls in your experimental setup. A "no-enzyme" control, containing all reaction components except the enzyme, is critical. The signal generated in this control represents the background hydrolysis under your specific assay conditions. This background signal should be subtracted from the signal measured in the presence of the enzyme to determine the true enzymatic activity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound assay and provides actionable solutions.

Problem Potential Cause Recommended Solution
High Background Signal in "No-Enzyme" Control pH of the assay buffer is too high. Verify the pH of your buffer. While the optimal pH for the enzyme may be slightly alkaline, consider performing a pH titration experiment to find a balance between acceptable enzyme activity and minimal background hydrolysis.
Incubation temperature is too high or incubation time is too long. Optimize the incubation time and temperature. A shorter incubation time or a slightly lower temperature may reduce background hydrolysis without significantly compromising enzyme activity. Ensure the temperature is consistent across all wells.[5]
Sub-optimal buffer composition. If possible, test different buffer systems that are compatible with your enzyme. Avoid buffers with components known to catalyze ester hydrolysis.[6][7]
Contaminated reagents. Ensure all reagents, especially the buffer and substrate solutions, are freshly prepared and free from contamination.
This compound stock solution has degraded. Prepare fresh this compound stock solution. Store the stock solution under appropriate conditions (e.g., aliquoted and frozen at -20°C or -80°C) to minimize degradation over time.
Inconsistent Results Between Replicates Inaccurate pipetting. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors, especially when handling small volumes.
Temperature variation across the microplate. Ensure even temperature distribution across your microplate during incubation. Pre-warm all reagents to the assay temperature before starting the reaction.
Incomplete mixing of reagents. Gently mix the contents of each well after adding all components to ensure a homogenous reaction mixture.
Low or No Enzymatic Signal Inactive enzyme. Verify the activity of your enzyme stock with a positive control. Ensure proper storage and handling of the enzyme.
Presence of inhibitors in the sample or reagents. Check for potential inhibitors in your sample preparation. Some buffer components or contaminants can inhibit enzyme activity.
Incorrect wavelength reading. Ensure you are using the correct wavelength to measure the product of the reaction.

Experimental Protocols

Standard this compound Esterase Assay Protocol

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 0.20 mM EDTA, pH 8.0)[5]

  • Enzyme preparation

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare the Assay Buffer and adjust the pH to 8.0 at 25°C.[5]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol).

    • Dilute the enzyme to the desired concentration in Assay Buffer immediately before use. Keep the enzyme on ice.

  • Assay Setup:

    • Prepare the following wells in a 96-well microplate:

      • Test Wells: Enzyme, this compound, Assay Buffer

      • No-Enzyme Control (Background): Assay Buffer, this compound (add buffer instead of enzyme)

      • Blank: Assay Buffer only

    • Pre-warm the microplate and Assay Buffer to the desired reaction temperature (e.g., 37°C).[5]

  • Reaction:

    • Add the appropriate volume of Assay Buffer and enzyme (or buffer for the control) to each well.

    • Initiate the reaction by adding the this compound substrate to all wells.

    • Mix gently.

  • Measurement:

    • Immediately start monitoring the change in absorbance at the appropriate wavelength for the product (phenol) in a microplate reader capable of kinetic measurements.

    • Alternatively, for an endpoint assay, incubate the plate for a fixed period (e.g., 10-30 minutes) at the desired temperature and then stop the reaction (if necessary) and measure the final absorbance.

  • Data Analysis:

    • Subtract the rate of change in absorbance (or final absorbance) of the "No-Enzyme" control from the "Test Wells" to obtain the true enzymatic rate.

Visualizations

Signaling Pathways and Workflows

Phenyl_Valerate_Hydrolysis cluster_enzymatic Enzymatic Hydrolysis cluster_spontaneous Spontaneous Hydrolysis (Background) PV1 This compound P1 Phenol PV1->P1 + H2O PV2 This compound E Esterase E->PV1 V1 Valeric Acid P2 Phenol PV2->P2 + H2O (pH, Temp) V2 Valeric Acid

Caption: Enzymatic vs. Spontaneous Hydrolysis of this compound.

Troubleshooting_Workflow Start High Background Signal? Check_pH Check Buffer pH Start->Check_pH Yes Resolved Problem Resolved Start->Resolved No Optimize_Temp Optimize Temp/Time Check_pH->Optimize_Temp Check_Reagents Check Reagent Purity Optimize_Temp->Check_Reagents New_Substrate Prepare Fresh Substrate Check_Reagents->New_Substrate New_Substrate->Resolved Unresolved Consult Further New_Substrate->Unresolved Causal_Relationships High_pH High pH (Alkaline) Spontaneous_Hydrolysis Increased Spontaneous Hydrolysis High_pH->Spontaneous_Hydrolysis High_Temp High Temperature High_Temp->Spontaneous_Hydrolysis Long_Incubation Long Incubation Time Long_Incubation->Spontaneous_Hydrolysis Reactive_Buffer Reactive Buffer Species Reactive_Buffer->Spontaneous_Hydrolysis High_Background High Background Signal Spontaneous_Hydrolysis->High_Background

References

Optimization of Phenyl valerate concentration for enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl valerate in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for my enzyme assay?

A1: The optimal concentration of this compound is not a single value but is dependent on the specific kinetic properties of your enzyme, particularly its Michaelis constant (Km). The Km is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).[1][2][3] For routine enzyme activity measurements, it is generally recommended to use a this compound concentration that is 10-20 times higher than the determined Km value to ensure the enzyme is saturated with the substrate.[1] This allows the reaction rate to be primarily dependent on the enzyme concentration, which is crucial when quantifying enzyme activity.[1] However, for inhibitor screening or kinetic studies, concentrations around the Km value are often used.[4]

Q2: How do I determine the Michaelis constant (Km) and maximum velocity (Vmax) for my enzyme with this compound?

A2: To determine Km and Vmax, you need to measure the initial reaction rate at various concentrations of this compound while keeping the enzyme concentration constant.[2][5] The resulting data of reaction velocity versus substrate concentration can be plotted to generate a saturation curve.[2] From this curve, Km and Vmax can be estimated. For more precise determination, this data is often linearized using methods such as the Lineweaver-Burk, Eadie-Hofstee, or Hanes plots.[1] The Lineweaver-Burk plot, which plots the reciprocal of velocity (1/v) against the reciprocal of the substrate concentration (1/[S]), is a widely used method.[1]

Q3: What are the common solvents for this compound and how can I address solubility issues?

A3: this compound is an ester and is generally soluble in organic solvents like dimethyl sulfoxide (DMSO). For aqueous buffer systems used in enzyme assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the assay buffer. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its inhibitory effects on the enzyme.[6][7] If this compound precipitates upon dilution, consider gentle warming, vortexing, or preparing serial dilutions.[7] In some cases, altering the pH or ionic strength of the buffer can also improve the solubility of hydrophobic compounds, though the effect on enzyme activity must be considered.[6]

Q4: Can the hydrolysis products of this compound inhibit my enzyme?

A4: Yes, product inhibition is a possibility in enzyme-catalyzed reactions. As the concentration of the products (phenol and valeric acid) increases during the assay, they can bind to the enzyme and reduce its activity. This is why it is crucial to measure the initial reaction rate, where the product concentration is negligible.[4] If you suspect product inhibition is affecting your results, you can test this by adding one or both of the products to the reaction mixture at the beginning of the assay and observing the effect on the reaction rate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Background Signal 1. Spontaneous hydrolysis of this compound. 2. Contamination of reagents or microplates. 3. Interference from components in the assay buffer.1. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values. 2. Use fresh, high-purity reagents and sterile microplates. 3. Ensure all buffer components are compatible with your detection method. For absorbance-based assays, check if any components absorb at the measurement wavelength.
Low or No Enzyme Activity 1. Inactive enzyme. 2. Sub-optimal assay conditions (pH, temperature). 3. This compound concentration is too low. 4. Presence of an inhibitor in the sample or buffer.1. Verify the activity of your enzyme with a known substrate or positive control. Ensure proper storage and handling of the enzyme.[7] 2. Optimize the pH and temperature for your specific enzyme based on literature or empirical testing. 3. Increase the concentration of this compound. 4. Run a control with a known amount of active enzyme in the buffer to check for inhibitory substances.
Inconsistent Results Between Replicates 1. Pipetting errors.[8] 2. Incomplete mixing of reagents. 3. "Edge effect" in microplates due to evaporation.[8] 4. This compound precipitation.1. Use calibrated pipettes and ensure consistent pipetting technique.[7] 2. Ensure thorough mixing after the addition of each reagent. 3. Avoid using the outer wells of the microplate or fill them with buffer to create a humidity barrier.[8] 4. Visually inspect wells for any signs of precipitation. If observed, refer to solubility troubleshooting (FAQ 3).
Non-linear Reaction Progress Curves 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions.1. Use a lower enzyme concentration or a higher initial this compound concentration.[9] 2. Measure only the initial linear phase of the reaction. 3. Perform a time-course experiment with the enzyme in the assay buffer (without substrate) to check its stability over time.

Experimental Protocols

Protocol for Determining Optimal this compound Concentration

This protocol outlines the steps to determine the Km and Vmax for your enzyme with this compound, which is essential for defining the optimal substrate concentration.

1. Preparation of Reagents:

  • Assay Buffer: Prepare a buffer solution at the optimal pH and ionic strength for your enzyme.
  • Enzyme Stock Solution: Prepare a concentrated stock solution of your enzyme in a suitable buffer. The final enzyme concentration for the assay should be chosen such that the reaction proceeds linearly for a reasonable amount of time (e.g., 5-10 minutes).[9]
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. It is recommended to test at least eight different concentrations, with several points above and below the expected Km.[4] A good starting range would be from 0.2 to 5 times the estimated Km from literature, or a wide range if the Km is unknown.[4]

2. Enzyme Activity Assay:

  • Set up a series of reactions in a microplate or cuvettes. Each reaction should contain the assay buffer and a different concentration of this compound.
  • Include a "no-enzyme" control for each this compound concentration to measure background hydrolysis.
  • Pre-incubate the plate/cuvettes at the optimal temperature for your enzyme.
  • Initiate the reaction by adding a fixed amount of the enzyme solution to each well/cuvette.
  • Immediately measure the rate of product formation (or substrate consumption) using a suitable detection method (e.g., spectrophotometry, fluorometry). The measurement should be taken over a short period to ensure you are measuring the initial velocity.

3. Data Analysis:

  • For each this compound concentration, subtract the rate of the "no-enzyme" control from the rate of the corresponding enzyme reaction.
  • Plot the initial velocity (v) versus the this compound concentration ([S]).
  • To determine Km and Vmax accurately, transform the data using a Lineweaver-Burk plot (1/v vs. 1/[S]). The y-intercept of the resulting line is 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax.[1]
  • Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation, which can provide more accurate estimates of Km and Vmax.[10]

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, this compound) enzyme_titration Determine Optimal Enzyme Concentration prep_reagents->enzyme_titration Use in titration substrate_range Select Range of Phenyl Valerate Concentrations enzyme_titration->substrate_range Informs substrate range run_assay Run Enzyme Assays at Varying [this compound] substrate_range->run_assay Input for assay measure_rate Measure Initial Reaction Rates (v) run_assay->measure_rate correct_rate Correct for Background Hydrolysis measure_rate->correct_rate Data for analysis controls Include 'No-Enzyme' Controls controls->run_assay plot_data Plot v vs. [S] (Michaelis-Menten) correct_rate->plot_data linearize Linearize Data (e.g., Lineweaver-Burk) plot_data->linearize determine_params Determine Km and Vmax linearize->determine_params

Caption: Workflow for determining Km and Vmax for this compound.

G cluster_pipetting Pipetting & Mixing cluster_plate Plate & Environment cluster_reagent Reagent Issues start Inconsistent Results pipetting_error Pipetting Error? start->pipetting_error edge_effect Edge Effect? start->edge_effect precipitation Substrate Precipitation? start->precipitation mixing_issue Incomplete Mixing? pipetting_error->mixing_issue sol_pipette Calibrate Pipettes Use consistent technique pipetting_error->sol_pipette sol_mix Ensure thorough mixing mixing_issue->sol_mix temp_fluctuation Temperature Fluctuation? edge_effect->temp_fluctuation sol_edge Avoid outer wells Use humidity barrier edge_effect->sol_edge sol_temp Use incubator Allow plate to equilibrate temp_fluctuation->sol_temp reagent_degradation Enzyme/Substrate Degradation? precipitation->reagent_degradation sol_precip Check solubility limits Adjust DMSO concentration precipitation->sol_precip sol_degrade Use fresh reagents Store properly reagent_degradation->sol_degrade

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: Stabilizing Phenyl Valerate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of Phenyl valerate solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The primary cause of this compound degradation is hydrolysis, a chemical reaction where the ester bond is cleaved by water. This reaction is significantly influenced by the pH of the solution and the storage temperature. The degradation of this compound results in the formation of phenol and valeric acid.

Q2: What are the visible signs of this compound solution degradation?

A2: Visible signs of degradation can include a change in the solution's color, the formation of precipitates, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to accurately assess the stability and purity of the solution.[1]

Q3: What is the optimal pH range for storing this compound solutions?

A3: this compound is most stable in slightly acidic conditions. For similar valerate esters, maximum stability has been observed in the pH range of 4-5.[2] Both strongly acidic and alkaline conditions can catalyze hydrolysis, leading to accelerated degradation.

Q4: Can this compound solutions be stored at room temperature?

A4: For long-term storage, it is recommended to store this compound solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. Elevated temperatures significantly increase the rate of hydrolysis and other potential degradation pathways.[2]

Q5: What are recommended solvents for preparing this compound solutions?

A5: Due to its susceptibility to hydrolysis, it is advisable to use anhydrous aprotic solvents for stock solutions. If aqueous solutions are necessary for experimental procedures, they should be prepared fresh using high-purity water and buffered to an optimal pH.

Q6: How can I actively stabilize my this compound solution for longer-term experiments?

A6: To enhance stability, you can employ several strategies:

  • Buffering: Maintain the solution pH between 4 and 5 using a suitable buffer system.

  • Antioxidants: For phenolic esters, adding antioxidants such as Butylated Hydroxytoluene (BHT) or vanillin can help prevent oxidative degradation.[2]

  • Chelating Agents: The addition of a chelating agent like EDTA can sequester metal ions that may catalyze degradation.

  • Inert Atmosphere: Storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in the solution. The pH of the solution is too high or too low, accelerating hydrolysis.Verify the pH of your solution. If necessary, adjust to a pH between 4 and 5 using a suitable buffer.
The storage temperature is too high.Store aliquots of your solution at or below 4°C. For long-term storage, freezing at -20°C or lower is recommended.
Presence of water in an organic solvent.Use anhydrous solvents and store them under conditions that prevent moisture absorption.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound into phenol, valeric acid, or other byproducts.Confirm the identity of the degradation products by running standards of phenol and valeric acid. Review your storage and handling procedures to minimize degradation.
Oxidative degradation.Consider adding an antioxidant to your solution and storing it under an inert atmosphere.
Precipitate formation in the solution upon storage. The solution has become supersaturated due to solvent evaporation or temperature changes.Ensure the storage container is tightly sealed. If stored at low temperatures, allow the solution to equilibrate to room temperature and ensure the precipitate redissolves before use.
A degradation product is insoluble in the solvent system.Identify the precipitate. If it is a degradation product, the solution should be discarded and a fresh, stabilized solution should be prepared.

Data Presentation

Table 1: Representative Effect of Temperature on this compound Degradation in a Buffered Aqueous Solution (pH 4.5)

Storage Temperature (°C)Half-life (t½) (Days)
4~365
25~45
40~10

Table 2: Representative Influence of pH on this compound Half-life at 25°C

pHHalf-life (t½) (Days)
3.0~60
4.5~45
7.0~5
9.0<1

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in a buffered aqueous-organic solvent system for enhanced stability.

Materials:

  • This compound

  • Acetonitrile (HPLC grade, anhydrous)

  • Citrate buffer (0.1 M, pH 4.5)

  • Butylated Hydroxytoluene (BHT)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Amber glass storage vials with PTFE-lined caps

Procedure:

  • Prepare the Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5.[3][4][5][6][7]

  • Prepare the Solvent System: In a volumetric flask, prepare the desired volume of a 50:50 (v/v) mixture of acetonitrile and the 0.1 M citrate buffer (pH 4.5).

  • Add Antioxidant: Dissolve BHT in the solvent system to a final concentration of 0.01% (w/v).

  • Weigh this compound: Accurately weigh the amount of this compound required to achieve a final concentration of 10 mM.

  • Dissolve this compound: Add the weighed this compound to the volumetric flask containing the solvent system. Mix gently until fully dissolved.

  • Aliquot and Store: Aliquot the stock solution into amber glass vials, flush with nitrogen gas before sealing, and store at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: HPLC-Based Stability Assessment of this compound

Objective: To quantify the concentration of this compound and its primary degradation products (phenol and valeric acid) over time.

Instrumentation and Conditions (Illustrative):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (for this compound and phenol).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare Standards: Prepare a series of calibration standards for this compound, phenol, and valeric acid in the mobile phase.

  • Sample Preparation: At each time point of your stability study, retrieve an aliquot of the stored this compound solution. Dilute it to an appropriate concentration within the calibration range using the mobile phase.

  • HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis: Construct calibration curves for this compound, phenol, and valeric acid. Use the peak areas from the sample chromatograms to calculate the concentration of each compound at each time point.

  • Evaluate Stability: Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life under the tested storage conditions.

Visualizations

hydrolysis_pathway phenyl_valerate This compound products Degradation Products phenyl_valerate->products water Water (H₂O) water->products phenol Phenol products->phenol valeric_acid Valeric Acid products->valeric_acid catalysts Catalysts acid H⁺ (Acid) acid->products Accelerates base OH⁻ (Base) base->products Accelerates

Caption: Figure 1: Hydrolysis pathway of this compound.

stability_workflow prep Prepare Stabilized This compound Solution aliquot Aliquot into Vials prep->aliquot store Store at Different Conditions (T, pH) aliquot->store sample Collect Samples at Time Points store->sample analyze Analyze via HPLC sample->analyze evaluate Evaluate Data & Determine Half-life analyze->evaluate

Caption: Figure 2: Workflow for assessing this compound stability.

References

Phenyl valerate assay interference by common lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phenyl valerate assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common interferences and to troubleshoot issues that may arise during your experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the effects of common laboratory reagents on this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method used to measure the activity of esterases and lipases. The enzyme catalyzes the hydrolysis of the substrate, this compound, into valeric acid and phenol. The liberated phenol can then be measured spectrophotometrically, often after reaction with a colorimetric reagent, to determine the enzyme's activity.

Q2: My negative control (no enzyme) shows a high background signal. What could be the cause?

A2: High background in a no-enzyme control can be due to several factors:

  • Spontaneous substrate hydrolysis: this compound can hydrolyze spontaneously, especially at alkaline pH. It is crucial to run a "substrate only" control to measure the rate of non-enzymatic hydrolysis.[1][2]

  • Reagent contamination: Ensure that all buffers and reagents are free from microbial contamination, as some microorganisms can produce esterases.[1]

  • Interference from assay components: Some components in your sample matrix or buffer could be reacting with the detection reagent.

Q3: The absorbance values in my assay are very low or not increasing over time. What are the possible reasons?

A3: Low or no signal can be attributed to:

  • Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.

  • Suboptimal assay conditions: The pH, temperature, or substrate concentration may not be optimal for your enzyme.

  • Presence of inhibitors: Your sample or reagents may contain substances that inhibit the enzyme's activity. Common inhibitors include organophosphorus compounds, certain detergents, and reducing agents at high concentrations.[3]

Q4: I am observing a high variability between my replicate wells. What can I do to improve reproducibility?

A4: High variability can be caused by:

  • Inaccurate pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.

  • Temperature fluctuations: Maintain a constant temperature throughout the assay, as enzyme activity is temperature-dependent.[1]

  • Inadequate mixing: Ensure all components in the wells are thoroughly mixed before starting the measurement.

  • Edge effects in microplates: To minimize edge effects, avoid using the outer wells of the microplate or fill them with a blank solution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound assays.

// High Background Path check_spontaneous_hydrolysis [label="Run 'Substrate Only' Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reagent_contamination [label="Check Reagents for Contamination", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_ph [label="Optimize Assay pH", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Low Signal Path check_enzyme_activity [label="Verify Enzyme Activity (Positive Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Assay Conditions (pH, Temp, Substrate Conc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_inhibitors [label="Test for Inhibitors (Spike-Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Poor Reproducibility Path review_pipetting [label="Review Pipetting Technique & Calibration", fillcolor="#34A853", fontcolor="#FFFFFF"]; ensure_temp_control [label="Ensure Consistent Temperature Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; improve_mixing [label="Improve Mixing of Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> problem; problem -> high_background [label="e.g., High signal in no-enzyme control"]; problem -> low_signal [label="e.g., No change in absorbance"]; problem -> poor_reproducibility [label="e.g., High CV in replicates"];

high_background -> check_spontaneous_hydrolysis [label="Yes"]; check_spontaneous_hydrolysis -> optimize_ph [label="Hydrolysis observed"]; check_spontaneous_hydrolysis -> check_reagent_contamination [label="No spontaneous hydrolysis"]; check_reagent_contamination -> end; optimize_ph -> end;

low_signal -> check_enzyme_activity [label="Yes"]; check_enzyme_activity -> optimize_conditions [label="Enzyme is active"]; check_enzyme_activity -> end [label="Enzyme inactive"]; optimize_conditions -> check_inhibitors; check_inhibitors -> end;

poor_reproducibility -> review_pipetting [label="Yes"]; review_pipetting -> ensure_temp_control; ensure_temp_control -> improve_mixing; improve_mixing -> end; } A troubleshooting flowchart for the this compound assay.

Interference by Common Lab Reagents

Several common laboratory reagents can interfere with this compound assays by affecting enzyme stability and activity, or by interacting with assay components. The following table summarizes the potential effects of some of these reagents.

ReagentTypical Concentration RangePotential Effect on this compound AssayReference(s)
Solvents
Dimethyl Sulfoxide (DMSO)0.1% - 10% (v/v)Can act as a competitive or mixed-type inhibitor at higher concentrations by perturbing enzyme conformation. At low concentrations (<1%), effects are generally minimal.[4][5][6]
Ethanol / Methanol1% - 20% (v/v)May cause enzyme denaturation and loss of activity at higher concentrations. Can also affect substrate solubility.
Detergents
Triton X-1000.01% - 1% (w/v)Can increase lipase activity by creating an emulsion and increasing the interfacial area for the enzyme to act upon. However, high concentrations can lead to enzyme denaturation.[7][8][9][10][11]
Sodium Dodecyl Sulfate (SDS)0.01% - 0.2% (w/v)Generally a strong inhibitor of esterase activity due to its protein-denaturing properties.[12]
Reducing Agents
Dithiothreitol (DTT)1 - 10 mMCan interfere with the assay by reducing disulfide bonds that may be essential for enzyme structure and function. DTT is a stronger reducing agent than β-mercaptoethanol.[13][14][15][16]
β-Mercaptoethanol (BME)1 - 10 mMSimilar to DTT, can disrupt essential disulfide bonds in the enzyme.[13][15][16]

Experimental Protocols

Standard this compound Assay Protocol

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

Materials:

  • This compound (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Colorimetric reagent (e.g., 4-aminoantipyrine/potassium ferricyanide)

  • Enzyme solution

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare Tris-HCl buffer and adjust the pH to 8.0.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare the colorimetric reagent according to the manufacturer's instructions.

  • Assay Setup:

    • Add 180 µL of Tris-HCl buffer to each well of a 96-well microplate.

    • Add 10 µL of the enzyme solution or control (buffer for blank) to the appropriate wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the this compound substrate solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at the desired temperature for a specific time (e.g., 10-30 minutes).

  • Stop the Reaction and Develop Color:

    • Stop the reaction by adding the colorimetric reagent as per the manufacturer's protocol.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 510 nm for the 4-aminoantipyrine method) using a microplate reader.

  • Calculation:

    • Calculate the enzyme activity based on the change in absorbance over time, after subtracting the blank reading.

PhenylValerateWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Substrate, and Colorimetric Reagent add_buffer Add Buffer to Wells prep_reagents->add_buffer prep_enzyme Prepare Enzyme Solution and Controls add_enzyme Add Enzyme/Control prep_enzyme->add_enzyme add_buffer->add_enzyme pre_incubate Pre-incubate at Assay Temperature add_enzyme->pre_incubate start_reaction Add this compound (Substrate) pre_incubate->start_reaction incubate Incubate for a Defined Time start_reaction->incubate stop_reaction Stop Reaction & Add Colorimetric Reagent incubate->stop_reaction measure_abs Measure Absorbance stop_reaction->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity

Protocol for Testing Reagent Interference

This protocol helps determine if a specific lab reagent interferes with your this compound assay.

Materials:

  • All materials from the Standard this compound Assay Protocol

  • The lab reagent to be tested (e.g., DMSO, Triton X-100)

Procedure:

  • Prepare Reagent Dilutions: Prepare a series of dilutions of the test reagent in the assay buffer.

  • Set Up Control and Test Wells:

    • Control Wells: Perform the standard assay without the test reagent.

    • Test Wells: Perform the standard assay, but in the buffer, include the different concentrations of the test reagent.

    • Reagent-Only Control: Include wells with the test reagent and substrate but no enzyme to check for direct reaction or interference with the colorimetric step.

  • Perform the Assay: Follow the steps of the Standard this compound Assay Protocol for all wells.

  • Analyze the Results:

    • Compare the enzyme activity in the test wells to the control wells.

    • A significant increase or decrease in activity in the presence of the test reagent indicates interference.

    • Check the reagent-only control for any background signal.

By following these guidelines and protocols, you can enhance the accuracy and reliability of your this compound assay results.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Phenyl Valerate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Phenyl valerate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation in reversed-phase HPLC?

A common starting point for the reversed-phase HPLC separation of this compound is a mobile phase consisting of acetonitrile (MeCN) and water.[1] A typical initial gradient might be from 50% to 90% acetonitrile over 10-15 minutes. The addition of a small amount of acid, such as phosphoric acid or formic acid (if MS detection is used), can help to improve peak shape.[1]

Q2: How does the organic modifier (e.g., acetonitrile vs. methanol) affect the separation of this compound?

The choice of organic modifier can significantly impact the selectivity of the separation, especially when using a phenyl stationary phase. Acetonitrile can engage in π-π interactions with the phenyl rings of both the analyte and the stationary phase, which can alter the retention and selectivity compared to methanol.[2] It is often beneficial to screen both acetonitrile and methanol during method development to determine which provides the better resolution for this compound and any related impurities.

Q3: What is the role of pH in the mobile phase for this compound analysis?

While this compound itself does not have readily ionizable groups, the pH of the mobile phase can be crucial if acidic or basic impurities are present. Maintaining a consistent and appropriate pH can ensure the reproducibility of retention times and improve the peak shape of any ionizable compounds.[3][4] For neutral compounds like this compound, a pH that ensures the stability of the analyte and the column is recommended.

Q4: When should I use isocratic versus gradient elution for this compound analysis?

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components elute relatively close to each other with good resolution. It is often preferred for routine quality control applications due to its simplicity and robustness.

  • Gradient elution (mobile phase composition changes over time) is necessary for complex samples containing compounds with a wide range of polarities.[4] It helps to elute late-eluting peaks more quickly and with better peak shape, while still providing good resolution for early-eluting compounds. For method development of this compound with unknown impurities, starting with a gradient elution is recommended.

Q5: What type of HPLC column is recommended for this compound separation?

Due to the aromatic nature of this compound, both standard C18 columns and phenyl-based columns are good candidates.[2][5] A C18 column will separate based on hydrophobicity, while a phenyl column can provide alternative selectivity through π-π interactions.[2] For initial screening, a C18 column is a robust choice. If resolution with impurities is challenging, a phenyl column should be investigated. A column with smaller particles (e.g., < 3 µm) can provide higher efficiency and faster analysis times.[1][6]

Troubleshooting Guide

Below are common issues encountered during the HPLC analysis of this compound, along with their potential causes and recommended solutions.

Issue Potential Causes Solutions
Poor Peak Shape (Tailing) - Secondary interactions with the stationary phase (e.g., silanol interactions).- Sample overload.- Incompatibility between sample solvent and mobile phase.[7]- Add a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase.- Reduce the sample concentration or injection volume.[8]- Dissolve the sample in the initial mobile phase.[7]
Poor Peak Shape (Fronting) - Sample overload.- Low column temperature.- Dilute the sample.- Increase the column temperature.[9]
Poor Peak Shape (Splitting) - Clogged inlet frit or column void.- Injector issue.- Sample solvent stronger than the mobile phase.[10]- Reverse flush the column (disconnect from the detector first).[11]- If the problem persists, replace the column.[12]- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[7][10]
Insufficient Resolution - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Flow rate is too high.[13]- Adjust the ratio of organic modifier to water.[3]- Try a different organic modifier (methanol instead of acetonitrile, or vice versa).[2]- Switch to a different column (e.g., from C18 to a Phenyl phase).[6]- Reduce the flow rate.[9]
Retention Time Drift - Inadequate column equilibration.- Changes in mobile phase composition (e.g., evaporation of the organic component).- Column temperature fluctuations.[14]- Ensure the column is equilibrated for a sufficient time before injection.[8]- Prepare fresh mobile phase daily and keep reservoirs capped.- Use a column thermostat to maintain a constant temperature.[14]
High Backpressure - Blockage in the system (e.g., clogged frit, guard column, or column).- Precipitated buffer in the mobile phase.- Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.- Filter all mobile phases and samples before use.[15]- Ensure buffer components are fully dissolved and miscible in the mobile phase.[12]
No Peaks or Very Small Peaks - Detector issue (lamp off).- No sample injected.- Sample is too dilute.- Check the detector status.- Verify the injection process and sample vial volume.- Increase the sample concentration or injection volume.

Experimental Protocols

Protocol 1: Mobile Phase Screening for this compound Separation

This protocol outlines a systematic approach to developing a robust mobile phase for the separation of this compound from potential impurities.

1. System Preparation:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18, 4.6 x 150 mm, 3.5 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B1: Acetonitrile.
  • Mobile Phase B2: Methanol.
  • Sample: this compound standard at 1 mg/mL in 50:50 Acetonitrile:Water.

2. Experimental Workflow:

cluster_prep Preparation cluster_acn Acetonitrile Gradient cluster_meoh Methanol Gradient cluster_opt Optimization prep_system Prepare HPLC System & Column prep_mobile Prepare Mobile Phases (A, B1, B2) prep_system->prep_mobile prep_sample Prepare this compound Sample prep_mobile->prep_sample acn_gradient Run Gradient with ACN (B1) 5-95% over 20 min prep_sample->acn_gradient meoh_gradient Run Gradient with MeOH (B2) 5-95% over 20 min prep_sample->meoh_gradient acn_eval Evaluate Peak Shape & Retention acn_gradient->acn_eval select_solvent Select Best Organic Modifier acn_eval->select_solvent meoh_eval Evaluate Peak Shape & Retention meoh_gradient->meoh_eval meoh_eval->select_solvent optimize_gradient Optimize Gradient Slope & Time select_solvent->optimize_gradient final_method Finalize Method optimize_gradient->final_method cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed in Chromatogram pressure_check Check System Pressure start->pressure_check pressure_high High Pressure? (Check for Blockages) pressure_check->pressure_high Yes pressure_low Low Pressure? (Check for Leaks) pressure_check->pressure_low No end Problem Resolved pressure_high->end peak_shape Poor Peak Shape? pressure_low->peak_shape tailing Tailing? (Adjust Mobile Phase pH, Check Sample Solvent) peak_shape->tailing Yes splitting Splitting? (Check Column Inlet, Injector) peak_shape->splitting No tailing->end retention Retention Time Drift? splitting->retention rt_drift Check Equilibration, Mobile Phase Stability, Temperature Control retention->rt_drift Yes retention->end No rt_drift->end

References

Preventing degradation of Phenyl valerate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Phenyl valerate during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on problems arising from sample preparation.

Issue Potential Cause Troubleshooting Step Explanation
Low Recovery of this compound Analyte Degradation (pH-induced Hydrolysis) 1. Measure pH of Sample/Extract: Check the pH of the initial sample homogenate and the final extract. 2. Acidify the Sample/Extract: If the pH is neutral to alkaline, consider adding a small amount of a weak acid (e.g., formic acid or acetic acid) to adjust the pH to a range of 4-5.[1][2]This compound, as an ester, is susceptible to hydrolysis, which is significantly accelerated under basic (alkaline) and to a lesser extent, acidic conditions.[3] Maintaining a slightly acidic pH can significantly slow down this degradation pathway. Studies on similar esters like betamethasone valerate show maximum stability at pH 4-5.[1]
Analyte Degradation (Thermal) 1. Use Cold Solvents/Reagents: Pre-chill all solvents and solutions used for extraction. 2. Perform Extractions on Ice: Keep the sample tubes in an ice bath during homogenization, vortexing, and sonication. 3. Avoid High-Temperature Evaporation: If a concentration step is necessary, use a gentle stream of nitrogen at room temperature or below instead of high-heat evaporators.Esters can be thermally labile.[4] Elevated temperatures during sample processing can lead to the degradation of this compound.[5]
Incomplete Extraction 1. Verify Solvent Polarity: Ensure the extraction solvent is appropriate for this compound and the sample matrix. Acetonitrile, ethyl acetate, or hexane are good starting points. 2. Optimize Extraction Time and Technique: Increase shaking/vortexing time or consider using homogenization or sonication to improve extraction efficiency from complex matrices.[6] 3. Check Sample-to-Solvent Ratio: An insufficient volume of extraction solvent may lead to incomplete extraction.This compound is soluble in many organic solvents.[3] However, its extraction efficiency can be matrix-dependent. A more rigorous extraction technique can enhance its release from the sample.
Appearance of Unexpected Peaks in Chromatograms Formation of Degradation Products 1. Identify Potential Degradants: The primary degradation products from hydrolysis would be phenol and valeric acid. 2. Review Sample Handling Conditions: Re-evaluate the pH, temperature, and light exposure during the entire sample preparation workflow. 3. Analyze a Freshly Prepared Standard: Prepare a standard of this compound and analyze it immediately to confirm the integrity of the stock compound.The appearance of new peaks often indicates that the analyte is degrading. For this compound, hydrolysis is a likely cause.[3]
Photodegradation 1. Use Amber Glassware: Protect the sample from light by using amber vials and tubes.[7] 2. Work in a Dimly Lit Area: Minimize exposure to direct sunlight or harsh laboratory lighting. 3. Analyze Samples Promptly: Reduce the time between sample preparation and analysis.While specific data for this compound is limited, similar ester-containing compounds like fenvalerate are known to undergo photodegradation.[8]
Inconsistent or Irreproducible Results Variability in Sample Preparation 1. Standardize All Steps: Ensure that every step of the sample preparation protocol, including timings, volumes, and temperatures, is consistent between samples. 2. Use Calibrated Equipment: Regularly calibrate pipettes, balances, and other relevant equipment. 3. Prepare Fresh Solutions: Use freshly prepared extraction solvents and reagents to avoid variability from solvent degradation.Minor variations in the sample preparation process can lead to significant differences in analyte recovery and, consequently, in the final analytical results.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are:

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to form phenol and valeric acid.[3]

  • Thermal Degradation: High temperatures can cause the molecule to break down.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation. This is a known issue for structurally similar compounds.[8]

Q2: What is the optimal pH for storing this compound solutions?

A2: Based on data from similar esters, a slightly acidic pH range of 4-5 is recommended to minimize hydrolysis.[1] Phenyl salicylate, another phenyl ester, is reported to be stable below pH 4.[2]

Q3: Which solvents are recommended for extracting this compound?

A3: this compound is soluble in a variety of organic solvents.[3] Good starting choices for extraction include:

  • Acetonitrile

  • Ethyl acetate

  • Hexane

  • Dichloromethane[10]

The choice of solvent will also depend on the sample matrix and the subsequent analytical technique (e.g., GC-MS or HPLC).

Q4: How should I store my this compound stock solutions and prepared samples?

A4: For short-term storage, prepared samples should be kept in tightly sealed, amber vials in a refrigerator at 2-8°C and analyzed as soon as possible. For long-term storage of a stock solution in methanol, freezing at temperatures below -10°C is recommended.

Q5: Can I use Solid-Phase Extraction (SPE) to clean up my this compound samples?

A5: Yes, SPE is a suitable technique for cleaning up and concentrating this compound from complex matrices.[10][11] A reverse-phase sorbent (like C18) would be a good starting point for retaining the relatively non-polar this compound, while allowing more polar interferences to be washed away.

Quantitative Data Summary

Table 1: Half-life of Phenyl Salicylate in 50% v/v Aqueous Ethanol [2]

pHTemperature (°C)Half-life (days)
6.352934
6.323178
6.3506.6
< 45, 23, 50Stable

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-UV Analysis

Objective: To extract this compound from a simple aqueous matrix for quantification by HPLC-UV.

Methodology:

  • Sample Collection: Collect 1 mL of the aqueous sample into a clean glass tube.

  • Acidification: Add 10 µL of 1 M formic acid to the sample to adjust the pH to approximately 4-5.

  • Extraction:

    • Add 2 mL of ethyl acetate to the tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean amber glass vial.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase (e.g., acetonitrile:water 80:20 v/v).[12]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[13]

  • Analysis: Inject the sample into the HPLC system.

Protocol 2: Sample Preparation for GC-MS Analysis

Objective: To extract this compound from a solid or semi-solid matrix for quantification by GC-MS.

Methodology:

  • Sample Homogenization:

    • Weigh 1 g of the sample into a 15 mL centrifuge tube.

    • Add 5 mL of acetonitrile.

    • Homogenize the sample for 1 minute using a mechanical homogenizer.

  • Extraction:

    • Place the tube on a shaker for 20 minutes.

    • Centrifuge at 4000 x g for 15 minutes.

  • Supernatant Collection: Transfer the acetonitrile supernatant to a new tube.

  • Cleanup (if necessary):

    • For complex matrices, a dispersive solid-phase extraction (dSPE) cleanup step can be performed. Add appropriate sorbents (e.g., C18 and anhydrous magnesium sulfate) to the supernatant, vortex, and centrifuge.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into a GC vial.

  • Analysis: Inject the sample into the GC-MS system. Note: Derivatization is generally not required for this compound due to its volatility.

Visualizations

Phenyl_Valerate_Degradation_Pathways cluster_main This compound Degradation cluster_products Degradation Products This compound This compound Phenol Phenol This compound->Phenol Hydrolysis (H₂O, H⁺/OH⁻) Valeric Acid Valeric Acid This compound->Valeric Acid Hydrolysis (H₂O, H⁺/OH⁻) Other Photoproducts Other Photoproducts This compound->Other Photoproducts Photodegradation (Light) Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Thermal Degradation (Heat)

Caption: Potential degradation pathways of this compound.

Sample_Prep_Workflow cluster_workflow Preventing this compound Degradation During Sample Preparation cluster_controls Key Control Points Start Start Sample Collection Sample Collection Start->Sample Collection pH Adjustment pH Adjustment (to pH 4-5) Sample Collection->pH Adjustment Extraction Extraction (Cold Solvents, on Ice) pH Adjustment->Extraction Control_pH Control pH pH Adjustment->Control_pH Concentration Concentration (Nitrogen, Room Temp) Extraction->Concentration Control_Temp Control Temperature Extraction->Control_Temp Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration (Amber Vials) Reconstitution->Filtration Analysis Analysis Filtration->Analysis Control_Light Control Light Exposure Filtration->Control_Light

Caption: Recommended workflow to prevent this compound degradation.

References

Technical Support Center: Quenching Enzymatic Reactions with Phenyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving the substrate phenyl valerate.

Troubleshooting Guides

Issue 1: Incomplete or Inconsistent Quenching of the Enzymatic Reaction

  • Question: My enzymatic reaction with this compound doesn't seem to stop completely after adding the quenching agent, leading to variable results. What could be the cause?

  • Answer: Incomplete quenching can arise from several factors. Firstly, the quenching agent may not be potent enough for your specific enzyme concentration or reaction conditions. Secondly, the mixing of the quenching agent with the reaction mixture might be insufficient, leading to localized areas where the enzyme remains active. Lastly, the chosen quenching method might be reversible, and the enzyme activity could be restored over time. For instance, cooling the reaction down will slow it down but it will resume upon thawing.[1][2]

    Troubleshooting Steps:

    • Increase Quencher Concentration: Try incrementally increasing the concentration of your quenching agent.

    • Optimize Mixing: Ensure rapid and thorough mixing of the quencher with the reaction mixture. Vortexing or rapid pipetting can be effective.

    • Evaluate Quencher Type: Consider switching to a different type of quenching agent. If you are using a reversible method like cooling, try an irreversible method like acidification or addition of a denaturing solvent.[2][3]

    • Validate Quenching Efficiency: Perform a time-course experiment after quenching to confirm that the reaction has indeed stopped. Measure the product formation at several time points post-quenching.

Issue 2: Interference of the Quenching Agent with Downstream Analysis

  • Question: The quenching agent I'm using seems to interfere with the spectrophotometric measurement of the phenol product from the this compound hydrolysis. How can I resolve this?

  • Answer: This is a common issue, especially with quenching agents that alter the pH or have their own absorbance at the detection wavelength. For example, changes in pH can alter the absorbance of the phenol product.[2]

    Troubleshooting Steps:

    • pH Adjustment: If you are using an acid or base to quench the reaction, you may need to neutralize the sample before analysis. However, this adds an extra step and can introduce dilution errors.

    • Solvent Extraction: A robust method for assays producing a phenol is to quench the reaction and extract the product. For instance, adding chloroform can stop the esterase activity and the unhydrolyzed substrate can be extracted into the organic phase, while the released phenol can be partitioned into an aqueous alkaline buffer for measurement.

    • Alternative Quenching Agent: Consider a quenching agent that does not interfere with your assay. For example, a specific enzyme inhibitor that doesn't absorb at the analytical wavelength could be a good choice.

    • Blank Correction: Always run a control sample containing the quenching agent but no enzyme or substrate to blank your spectrophotometer and account for any background absorbance.

Issue 3: Precipitation of Reaction Components upon Quenching

  • Question: When I add an organic solvent to quench my this compound enzymatic reaction, I observe precipitation. How does this affect my results and how can I prevent it?

  • Answer: Organic solvents like acetone or ethanol are often used to denature and precipitate the enzyme, thereby stopping the reaction.[3][4] However, this can also cause the precipitation of other reaction components, including the product or substrate, which can interfere with accurate quantification.

    Troubleshooting Steps:

    • Centrifugation: After quenching with an organic solvent, centrifuge the sample to pellet the precipitate. You can then carefully collect the supernatant for analysis. Ensure that your product of interest is not co-precipitating.

    • Optimize Solvent Ratio: Experiment with different ratios of the organic solvent to your reaction mixture to find a condition that effectively stops the reaction with minimal precipitation of other components.

    • Test Different Solvents: Not all organic solvents will have the same effect. Trying different solvents like methanol, ethanol, or acetonitrile might yield better results.[3]

    • Alternative Quenching Method: If precipitation remains a problem, consider switching to a non-precipitation-based quenching method, such as acidification or the use of a specific inhibitor.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for quenching enzymatic reactions involving this compound?

    • A1: Common methods include:

      • Acidification: Adding a strong acid like hydrochloric acid (HCl) or trichloroacetic acid (TCA) to denature the enzyme by rapidly changing the pH.[3]

      • Organic Solvents: Using solvents like acetone, ethanol, or a mixture of both to precipitate and denature the enzyme.[4][5]

      • Specific Inhibitors: Employing compounds that are known to irreversibly inhibit the enzyme of interest. For enzymes like Neuropathy Target Esterase (NTE) that hydrolyze this compound, inhibitors such as mipafox can be used.[6][7]

      • Heat Inactivation: Rapidly increasing the temperature to denature the enzyme. However, the stability of the substrate and product at high temperatures must be considered.[2]

      • Chelating Agents: If the enzyme is a metalloenzyme, adding a chelating agent like EDTA can inactivate it by removing essential metal cofactors.[3][5]

  • Q2: How do I choose the best quenching method for my experiment?

    • A2: The choice of quenching method depends on several factors:

      • The Enzyme: Different enzymes have different sensitivities to pH, temperature, and inhibitors.

      • The Substrate and Product: The quencher should not react with or degrade the substrate or product.

      • The Analytical Method: The quencher should not interfere with the downstream analysis (e.g., spectrophotometry, HPLC).

      • The Speed of Quenching: The quenching should be rapid enough to stop the reaction at a precise time point.

  • Q3: Can I use the same quenching protocol for different enzymes that hydrolyze this compound, such as Neuropathy Target Esterase (NTE) and Butyrylcholinesterase (BChE)?

    • A3: While the general principles of quenching apply, the specifics of the protocol may need to be optimized for each enzyme. NTE and BChE have different sensitivities to inhibitors. For example, NTE activity is defined as the this compound esterase activity that is resistant to paraoxon but sensitive to mipafox.[6] Therefore, a protocol for selectively measuring NTE activity will involve the use of these specific inhibitors, which would not be appropriate for a general BChE assay.

  • Q4: How can I be sure that my quenching method is effective?

    • A4: To validate your quenching method, you should perform a control experiment. After adding the quenching agent, continue to take samples at different time points and measure the product concentration. If the product concentration does not increase over time, your quenching method is effective.

Quantitative Data Summary

The effectiveness of a quenching agent can be quantified by measuring the residual enzyme activity after its addition. The following table summarizes the effectiveness of some common quenching methods. Please note that the exact effectiveness will depend on the specific enzyme and reaction conditions.

Quenching MethodQuenching AgentTypical ConcentrationReported Residual ActivityReference
Acidification Trichloroacetic Acid (TCA)5-10% (w/v)~0%[3]
Hydrochloric Acid (HCl)0.1 M~0%[8]
Organic Solvent Ethanol:Acetone (1:1)2 volumes~5%[5]
Detergent Sodium Dodecyl Sulfate (SDS)0.05% (w/v)0%[5]
Chelating Agent EDTA200 mM0%[5]
Serine Protease Inhibitor PMSF15 mM~0.5%[5]

Experimental Protocols

Protocol 1: Quenching with Acid (Trichloroacetic Acid - TCA)

  • Prepare the Quenching Solution: Prepare a 20% (w/v) stock solution of TCA in deionized water.

  • Perform the Enzymatic Reaction: At the desired time point, add an equal volume of the 20% TCA stock solution to the enzymatic reaction mixture (final TCA concentration will be 10%).

  • Mix Thoroughly: Immediately vortex the tube for 5-10 seconds to ensure complete mixing and denaturation of the enzyme.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein.

  • Analyze the Supernatant: Carefully collect the supernatant for quantification of the reaction product (phenol).

Protocol 2: Quenching with Organic Solvent (Ethanol:Acetone Mixture)

  • Prepare the Quenching Solution: Prepare a 1:1 (v/v) mixture of chilled ethanol and acetone. Store at -20°C.

  • Perform the Enzymatic Reaction: At the desired time point, add two volumes of the chilled ethanol:acetone mixture to the enzymatic reaction.

  • Mix and Incubate: Vortex the tube for 5-10 seconds and incubate at -20°C for at least 20 minutes to allow for complete protein precipitation.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Analyze the Supernatant: Carefully collect the supernatant for product analysis.

Visualizations

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Esterase Esterase This compound->Esterase Substrate Binding H2O H2O H2O->Esterase Phenol Phenol Esterase->Phenol Catalysis Valeric acid Valeric acid Esterase->Valeric acid

Caption: Enzymatic hydrolysis of this compound by an esterase.

Quenching_Workflow start Start reaction Initiate Enzymatic Reaction (Enzyme + this compound) start->reaction incubation Incubate for a Defined Time reaction->incubation quenching Add Quenching Agent incubation->quenching analysis Analyze Product Formation (e.g., Spectrophotometry) quenching->analysis end End analysis->end

Caption: General experimental workflow for a quenched enzymatic assay.

References

Technical Support Center: Troubleshooting Turbidity in Lipase Assays with Phenyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipase activity assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to turbidity when using Phenyl valerate as a substrate, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my lipase assay solution turbid even before adding the enzyme?

This issue, known as high background turbidity, is typically caused by the poor aqueous solubility of the this compound substrate.[1][2] Substrates like this compound are often dissolved in a water-miscible organic co-solvent, such as isopropanol or acetonitrile, to create a concentrated stock solution.[1] When this stock is diluted into the aqueous assay buffer, the substrate can precipitate out of the solution, causing immediate cloudiness.

Q2: My assay solution becomes cloudy only after adding the lipase enzyme. What is causing this?

Turbidity that develops during the reaction is usually due to the precipitation of one of the hydrolysis products. This compound is hydrolyzed by lipase into phenol and valeric acid. While phenol is generally soluble, valeric acid, a medium-chain fatty acid, has limited solubility in aqueous buffers and can precipitate as it is produced, leading to a progressive increase in turbidity that interferes with spectrophotometric readings. This phenomenon is common in lipase assays using ester substrates that release fatty acids.[3][4]

Q3: How can I prevent or resolve turbidity in my this compound lipase assay?

Resolving turbidity involves improving the solubility of both the substrate and the fatty acid product. Key strategies include:

  • Adding Emulsifiers or Detergents: Incorporating a non-ionic detergent like Triton X-100 or a bile salt such as sodium deoxycholate into the assay buffer can help create a stable emulsion and keep components in solution.[4][5][6]

  • Optimizing Substrate Concentration: Lowering the initial concentration of this compound can prevent the accumulation of valeric acid from reaching its solubility limit.[3]

  • Using Co-solvents: While a co-solvent is needed for the stock solution, its final concentration in the assay must be low enough to avoid enzyme inhibition.[1][7] DMSO is often considered a gentler co-solvent for enzymes than acetonitrile or isopropanol.[1]

  • Sonication: Sonicating the substrate-buffer mixture can aid in the formation of mixed micelles, improving substrate solubility.[1]

Q4: What is the role of detergents like Triton X-100, and how do I choose the right concentration?

Detergents act as emulsifying agents that help to disperse the water-insoluble substrate and the resulting fatty acid product in the aqueous buffer, preventing them from precipitating and causing turbidity.[5][8] Non-ionic detergents like Triton X-100 are often preferred as they are less likely to denature the enzyme compared to ionic detergents like SDS.[9][10] The optimal concentration is critical; it should be high enough to prevent turbidity but low enough to avoid inhibiting the lipase.[8][11] It is recommended to test a range of concentrations, starting from 0.1% to 1.0% (v/v), to find the ideal balance for your specific assay conditions.

Q5: Can the buffer system I'm using contribute to turbidity?

Yes, the choice of buffer and its pH are critical. The pH can affect both the enzyme's activity and the solubility of the substrate and product.[5] For instance, the spontaneous hydrolysis of ester substrates can increase at a more alkaline pH (e.g., pH 9.0), which can contribute to background signal.[4][12] It is crucial to select a buffer system where all components remain soluble and to verify the pH at the assay temperature, as it can shift.[5] Sodium phosphate or Tris-HCl buffers at a pH between 7.0 and 8.0 are commonly used and recommended.[2][4]

Troubleshooting Guides

Problem 1: High background turbidity observed in the "substrate-only" control (no enzyme).

This indicates a substrate solubility issue. Follow this workflow to diagnose and resolve the problem.

G cluster_workflow Workflow: Troubleshooting Substrate Solubility start Start: Turbidity in 'Substrate-Only' Control q1 Is this compound stock fully dissolved in co-solvent? start->q1 sol1 Action: Use a more suitable co-solvent like DMSO. Ensure complete dissolution before use. q1->sol1 No q2 Is a detergent or emulsifier present in the assay buffer? q1->q2 Yes sol1->q2 sol2 Action: Add Triton X-100 (e.g., 0.1-1.0%) or Sodium Deoxycholate (e.g., 5 mM) to the buffer. q2->sol2 No q3 Have you tried sonication? q2->q3 Yes sol2->q3 sol3 Action: Briefly sonicate the substrate/buffer mixture to form mixed micelles. q3->sol3 No end_node Result: Clear Solution Ready for Assay q3->end_node Yes sol3->end_node

Diagram 1. Logical workflow for troubleshooting substrate solubility issues.
Problem 2: Turbidity develops during the enzymatic reaction.

This suggests that the product of the lipase reaction, valeric acid, is precipitating.

G cluster_workflow Workflow: Troubleshooting Product Precipitation start Start: Turbidity Appears During Reaction q1 Is a detergent or emulsifier present in the assay buffer? start->q1 sol1 Action: Add an emulsifier like Sodium Deoxycholate (5 mM) or Triton X-100 to solubilize the fatty acid product. q1->sol1 No q2 Is the substrate concentration optimized? q1->q2 Yes sol1->q2 sol2 Action: Lower the Phenyl Valerate concentration to reduce the rate of product accumulation. q2->sol2 No q3 Is the buffer pH optimal? q2->q3 Yes sol2->q3 sol3 Action: Verify buffer pH is in the optimal range (e.g., pH 7-8) for both enzyme activity and product solubility. q3->sol3 No end_node Result: Reduced Turbidity Reliable Kinetic Data q3->end_node Yes sol3->end_node

Diagram 2. Logical workflow for troubleshooting product precipitation.

Data Presentation

For easy reference, the following tables summarize key quantitative parameters discussed in the troubleshooting guide.

Table 1: Recommended Concentrations of Common Additives to Reduce Turbidity

AdditiveTypeRecommended Starting ConcentrationReference(s)
Triton X-100 Non-ionic Detergent0.1% - 1.0% (v/v)[5][8][9]
Sodium Deoxycholate Bile Salt / Anionic Detergent5 mM[4][6][12]
Gum Arabic Emulsifier0.01% (w/v)[4][6]
DMSO Organic Co-solvent<5% (v/v) in final assay volume[1][6]
Isopropanol Organic Co-solvent<2% (v/v) in final assay volume[1]

Table 2: Comparison of Buffer Systems and pH Effects

BufferRecommended pH RangeNotesReference(s)
Sodium Phosphate 7.0 - 8.0Good choice for maintaining physiological relevance and avoiding high spontaneous substrate hydrolysis.[4][5]
Tris-HCl 7.5 - 9.0Widely used, but be aware that spontaneous hydrolysis of p-nitrophenyl esters increases at pH > 8.0.[2][4][12]

Experimental Protocols

Protocol 1: Preparation of this compound Substrate Stock Solution
  • Weigh Substrate: Accurately weigh the required amount of this compound powder.

  • Select Co-solvent: Use a high-purity, water-miscible organic solvent such as isopropanol, acetonitrile, or dimethyl sulfoxide (DMSO).[1]

  • Dissolve Substrate: Dissolve the this compound in the chosen co-solvent to create a concentrated stock solution (e.g., 50 mM). Ensure the substrate is completely dissolved. This stock solution should be prepared fresh.[3]

  • Storage: Store the stock solution tightly sealed at 4°C for short-term use, but fresh preparation is always recommended to avoid substrate degradation.[13]

Protocol 2: General Lipase Assay Protocol to Minimize Turbidity

This protocol is designed for a 96-well microplate reader format.

  • Prepare Assay Buffer: Prepare the desired buffer (e.g., 50 mM Sodium Phosphate, pH 8.0). Add an emulsifier such as 5 mM sodium deoxycholate or 0.5% (v/v) Triton X-100 to the buffer.[4][12] Mix thoroughly.

  • Set Up Controls: In designated wells of a 96-well plate, prepare the following controls:

    • Blank: Assay Buffer only.

    • Substrate-Only Control: Assay Buffer + this compound solution (to check for spontaneous hydrolysis and substrate precipitation).[5]

    • Enzyme-Only Control: Assay Buffer + Enzyme/Sample solution (to check for background absorbance from the sample).

  • Add Sample/Enzyme: Add your lipase-containing sample or purified lipase standard to the appropriate wells containing the assay buffer.

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow all components to equilibrate.[5]

  • Initiate Reaction: Add a small volume of the this compound stock solution to each well to start the reaction. The final concentration of the organic co-solvent should ideally be below 2-5%.[1][6]

  • Measure Absorbance: Immediately begin measuring the absorbance kinetically at the appropriate wavelength for the chosen chromogenic substrate system (e.g., for p-nitrophenyl esters, this is typically 405-410 nm).[5] Record readings every minute for 10-20 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔAbs/min). Subtract the rate from the "Substrate-Only Control" from all other readings. Calculate the lipase activity based on a standard curve or the molar extinction coefficient of the product.

References

Validation & Comparative

A Comparative Guide to Phenyl Valerate and p-Nitrophenyl Valerate for Lipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipase activity is a cornerstone of research in enzymology, drug discovery, and biotechnology. The choice of substrate is critical for developing a robust and reliable lipase assay. This guide provides an objective comparison of two common chromogenic substrates: phenyl valerate and p-nitrothis compound. We will delve into the principles of detection, present available performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal substrate for their specific needs.

Principles of Detection

p-Nitrothis compound: This substrate is widely used in a direct, continuous spectrophotometric assay. Lipase hydrolyzes the ester bond of p-nitrothis compound, releasing valeric acid and p-nitrophenol.[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which has a distinct yellow color and can be quantified by measuring the absorbance at approximately 410 nm.[1][2] The rate of increase in absorbance is directly proportional to the lipase activity.

This compound: The assay using this compound is an indirect, stopped-time assay. Lipase cleaves this compound to produce valeric acid and phenol. The liberated phenol is then detected in a secondary chemical reaction with Folin-Ciocalteu reagent. In an alkaline environment, the phosphomolybdic-phosphotungstic acid complexes in the Folin-Ciocalteu reagent are reduced by the phenol, resulting in the formation of a blue-colored complex that can be measured spectrophotometrically at around 750 nm. The intensity of the blue color is proportional to the amount of phenol released, and thus to the lipase activity.

Performance Comparison

FeatureThis compound Assayp-Nitrothis compound AssayReferences
Principle Indirect, stopped-time, colorimetricDirect, continuous, colorimetric
Detection Method Spectrophotometry (secondary reaction with Folin-Ciocalteu reagent)Spectrophotometry (direct measurement of p-nitrophenol)[2]
Wavelength ~750 nm~410 nm[1]
Sensitivity High (Folin-Ciocalteu reagent is very sensitive for phenols)Good, dependent on the molar extinction coefficient of p-nitrophenolate
Ease of Use More complex (requires a second reagent and a stopping step)Simpler (direct measurement of product formation)
Throughput Lower (stopped-time assay)Higher (amenable to continuous monitoring in plate readers)
Potential Interferences Reducing agents that can react with the Folin-Ciocalteu reagentCompounds that absorb at 410 nm; turbidity of the sample
Typical pH Optimum Dependent on the specific lipase, but the secondary reaction requires alkaline conditions.Generally, alkaline pH is preferred to ensure the ionization of p-nitrophenol.[2]
Kinetic Parameters (Example) Not readily available for this compound. For the similar substrate phenyl acetate, an optimal substrate concentration of 165 µM was reported for a specific lipase.For an esterase (Est16), the Kcat/Km for p-nitrothis compound was reported as 1533 s⁻¹ mM⁻¹.

Experimental Protocols

Lipase Assay using p-Nitrothis compound

This protocol is a representative method and may require optimization for specific enzymes and experimental conditions.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • p-Nitrothis compound (PNPV) stock solution (e.g., 10 mM in isopropanol)

  • Lipase solution (in a suitable buffer, e.g., Tris-HCl)

  • Microplate reader or spectrophotometer capable of reading at 410 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the reaction mixture: In each well of a microplate, add 180 µL of Tris-HCl buffer.

  • Add the substrate: Add 10 µL of the PNPV stock solution to each well and mix gently.

  • Equilibrate the temperature: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add 10 µL of the lipase solution to each well.

  • Monitor the reaction: Immediately start monitoring the increase in absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculate the activity: Determine the initial rate of the reaction (ΔA410/min) from the linear portion of the absorbance versus time curve. Lipase activity can be calculated using the molar extinction coefficient of p-nitrophenol under the assay conditions.

Lipase Assay using this compound

This protocol is adapted from methods for similar substrates like phenyl acetate and may require optimization.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0) containing a surfactant (e.g., 1% v/v Triton X-100)

  • This compound stock solution (e.g., 10 mM in a suitable solvent like isopropanol)

  • Lipase solution (in a suitable buffer)

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution (e.g., 2 M)

  • Spectrophotometer capable of reading at 750 nm

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, mix 900 µL of Tris-HCl buffer with Triton X-100 and 50 µL of the this compound stock solution.

  • Equilibrate the temperature: Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add 50 µL of the lipase solution to start the reaction.

  • Incubate: Incubate the reaction for a specific period (e.g., 15-30 minutes).

  • Stop the reaction: Terminate the reaction by adding a stopping reagent (e.g., by heat inactivation or addition of a denaturant, though this must be compatible with the subsequent colorimetric step).

  • Develop the color:

    • Take an aliquot of the reaction mixture.

    • Add Folin-Ciocalteu reagent (e.g., 1:10 dilution) and incubate for a few minutes.

    • Add sodium carbonate solution to raise the pH and allow the blue color to develop.

  • Measure the absorbance: Read the absorbance at 750 nm.

  • Quantify the activity: Create a standard curve using known concentrations of phenol to determine the amount of phenol produced in the enzymatic reaction.

Visualizations

experimental_workflow_pnpv cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer + p-Nitrothis compound) temp_eq Temperature Equilibration reagents->temp_eq Incubate add_lipase Add Lipase Solution temp_eq->add_lipase Initiate monitor Monitor Absorbance at 410 nm add_lipase->monitor Continuous Measurement calc Calculate Lipase Activity monitor->calc Determine Rate

Caption: Experimental workflow for lipase assay using p-nitrothis compound.

experimental_workflow_pv cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer + this compound) temp_eq Temperature Equilibration reagents->temp_eq Incubate add_lipase Add Lipase Solution temp_eq->add_lipase Initiate incubation Incubate add_lipase->incubation stop_reaction Stop Reaction incubation->stop_reaction add_folin Add Folin-Ciocalteu Reagent stop_reaction->add_folin add_na2co3 Add Sodium Carbonate add_folin->add_na2co3 Develop Color measure_abs Measure Absorbance at 750 nm add_na2co3->measure_abs calc Calculate Lipase Activity measure_abs->calc Use Standard Curve

Caption: Experimental workflow for lipase assay using this compound.

Conclusion

Both this compound and p-nitrothis compound are viable substrates for the determination of lipase activity. The choice between them will largely depend on the specific requirements of the assay. For high-throughput screening and kinetic studies where a continuous, direct assay is advantageous, p-nitrothis compound is the preferred substrate due to its simplicity and ease of use. On the other hand, for applications where high sensitivity is paramount and a stopped-time assay is acceptable, the this compound method with Folin-Ciocalteu reagent detection may offer a suitable alternative. Researchers should carefully consider the trade-offs between throughput, sensitivity, and experimental complexity when selecting the most appropriate substrate for their lipase assays.

References

A Comparative Analysis of the Hydrolysis Rates of Phenyl Valerate and Phenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hydrolysis rates of Phenyl Valerate and Phenyl Butyrate, compounds of interest in various research and pharmaceutical contexts. Due to a lack of direct comparative kinetic studies in the published literature, this comparison is based on established principles of chemical kinetics and steric effects in ester hydrolysis. The guide also includes a detailed, generalized experimental protocol for the determination of ester hydrolysis rates via spectrophotometry, enabling researchers to generate their own comparative data.

Theoretical Comparison of Hydrolysis Rates

The hydrolysis of an ester is a chemical reaction in which a water molecule breaks one of the ester's bonds. The rate of this reaction is influenced by several factors, most notably steric hindrance and electronic effects. In the case of this compound and Phenyl Butyrate, the primary structural difference lies in the length of their acyl chains (valerate vs. butyrate).

  • This compound: Possesses a five-carbon acyl chain (pentanoyl group).

  • Phenyl Butyrate: Features a four-carbon acyl chain (butanoyl group).

The longer acyl chain of this compound is expected to create greater steric hindrance around the carbonyl carbon. This increased bulkiness can impede the approach of a nucleophile (such as a water molecule or hydroxide ion) to the reaction center, thereby slowing down the rate of hydrolysis. Consequently, it is hypothesized that Phenyl Butyrate will exhibit a faster rate of hydrolysis compared to this compound under identical experimental conditions.

Quantitative Data Summary

As no direct comparative studies providing quantitative rate constants for the hydrolysis of this compound and Phenyl Butyrate were identified, the following table is presented as a template for researchers to populate with their own experimental data. This structured format allows for a clear and direct comparison of hydrolysis rates under various conditions.

CompoundCondition 1 (e.g., pH 7.4, 37°C)Condition 2 (e.g., pH 9.0, 37°C)Condition 3 (e.g., Acid-catalyzed)
This compound k (s⁻¹) = [Insert Value]k (s⁻¹) = [Insert Value]k (s⁻¹) = [Insert Value]
Phenyl Butyrate k (s⁻¹) = [Insert Value]k (s⁻¹) = [Insert Value]k (s⁻¹) = [Insert Value]

Note: k represents the pseudo-first-order rate constant for the hydrolysis reaction.

Experimental Protocol: Spectrophotometric Determination of Ester Hydrolysis Rate

This protocol outlines a general method for determining the rate of hydrolysis of phenyl esters by monitoring the formation of phenol, which can be detected spectrophotometrically.

Objective: To determine the pseudo-first-order rate constant (k) for the hydrolysis of this compound and Phenyl Butyrate.

Principle: The hydrolysis of a phenyl ester yields phenol and the corresponding carboxylic acid. Phenol, and more specifically the phenolate ion formed under basic conditions, absorbs UV light at a specific wavelength (around 290 nm for phenol and higher for the phenolate ion), which is distinct from the absorbance of the parent ester. By monitoring the increase in absorbance at this wavelength over time, the rate of the reaction can be determined.

Materials:

  • This compound

  • Phenyl Butyrate

  • Buffer solutions (e.g., phosphate buffer for pH 7-8, borate buffer for pH 9-10)

  • Solvent (e.g., acetonitrile or ethanol, HPLC grade, for preparing stock solutions)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the phenyl ester (e.g., 10 mM) in a suitable organic solvent like acetonitrile to ensure solubility.

    • Prepare buffer solutions of the desired pH and ionic strength.

  • Determination of λmax of Phenol:

    • Prepare a solution of phenol in the chosen buffer at a concentration representative of complete hydrolysis.

    • Scan the UV spectrum to determine the wavelength of maximum absorbance (λmax) for the phenolate ion. This will be the wavelength used for monitoring the reaction.

  • Kinetic Measurement:

    • Equilibrate the buffer solution to the desired temperature (e.g., 37°C) in the spectrophotometer's cuvette holder.

    • Initiate the reaction by adding a small volume of the ester stock solution to the pre-warmed buffer in the cuvette. The final concentration of the ester should be low enough to ensure that the final absorbance of the product does not exceed the linear range of the spectrophotometer.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be equal to -k.

    • Alternatively, non-linear regression fitting of the absorbance versus time data to a first-order exponential equation can be used.

Visualizations

Signaling Pathway of Ester Hydrolysis

The following diagram illustrates the general mechanism of base-catalyzed ester hydrolysis.

G cluster_0 Base-Catalyzed Ester Hydrolysis Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide_Ion Hydroxide Ion (OH-) Hydroxide_Ion->Tetrahedral_Intermediate Carboxylate_Anion Carboxylate Anion Tetrahedral_Intermediate->Carboxylate_Anion Leaving Group Departure Alcohol Alcohol Tetrahedral_Intermediate->Alcohol

Caption: General mechanism of base-catalyzed ester hydrolysis.

Experimental Workflow

The diagram below outlines the key steps in the experimental determination of the hydrolysis rate.

G Start Start Prepare_Solutions Prepare Ester Stock and Buffer Solutions Start->Prepare_Solutions Determine_Lambda_Max Determine λmax of Phenol Prepare_Solutions->Determine_Lambda_Max Equilibrate_System Equilibrate Buffer in Spectrophotometer Determine_Lambda_Max->Equilibrate_System Initiate_Reaction Add Ester to Buffer and Start Measurement Equilibrate_System->Initiate_Reaction Record_Data Record Absorbance vs. Time Initiate_Reaction->Record_Data Analyze_Data Plot ln(A∞ - At) vs. Time or use Non-linear Regression Record_Data->Analyze_Data Calculate_k Calculate Rate Constant (k) Analyze_Data->Calculate_k End End Calculate_k->End

Caption: Workflow for determining ester hydrolysis rate.

A Comparative Guide to the Cross-Validation of HPLC and Spectrophotometric Methods for the Analysis of Phenyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of pharmaceutical compounds such as Phenyl valerate, the choice of analytical methodology is paramount to ensuring accuracy, precision, and reliability of results. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two of the most common techniques employed for this purpose. This guide provides a detailed comparison of these two methods, offering insights into their respective experimental protocols and performance characteristics. The data presented herein is a representative compilation based on validated methods for structurally similar compounds, including other phenyl and valerate esters, to provide a robust comparative framework in the absence of direct head-to-head studies on this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The HPLC method provides high selectivity and sensitivity for the quantification of this compound. A typical reversed-phase HPLC (RP-HPLC) method is described below.

Instrumentation: A standard HPLC system equipped with a UV detector is utilized.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at 215 nm is suitable for compounds like phenyl esters that may lack a strong chromophore at higher wavelengths.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: The preparation will depend on the sample matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, a suitable extraction procedure may be required, followed by filtration through a 0.45 µm syringe filter.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Identify the this compound peak based on its retention time, which is expected to be around 7.5 minutes under these conditions.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, albeit with potentially lower selectivity compared to HPLC.

Instrumentation: A standard UV-Vis spectrophotometer is used.

  • Solvent: Methanol or ethanol are suitable solvents.

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound should be determined by scanning a solution of the compound over a UV range (e.g., 200-400 nm). For phenyl esters, a λmax is typically observed around 250-280 nm.

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the same solvent to obtain concentrations typically in the range of 2-20 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the solvent to obtain a theoretical concentration within the linear range of the method.

Analysis Procedure:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the working standard solutions and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Performance Characteristics: A Comparative Summary

The following table summarizes the typical performance characteristics for the HPLC and spectrophotometric analysis of phenyl esters, providing a basis for method selection and cross-validation.

Validation ParameterHPLC MethodSpectrophotometric Method
Linearity Range 1 - 100 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity/Selectivity High (separates from impurities)Low (prone to interference)
Analysis Time per Sample ~10-15 minutes~2-5 minutes
Cost & Complexity HigherLower

Method Workflows

The following diagrams illustrate the general experimental workflows for both the HPLC and spectrophotometric methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Inject Samples A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration & Quantification F->G H Generate Report G->H Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation in Solvent B Determine λmax A->B D Measure Absorbance of Standards & Samples A->D C Blank Measurement B->C C->D E Construct Calibration Curve D->E F Calculate Concentration E->F G Generate Report F->G

A Comparative Analysis of Phenyl Valerate Esterase Activity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Phenyl valerate (PV) esterase activity, focusing on two key enzymes capable of hydrolyzing this substrate: Butyrylcholinesterase (BuChE) and Neuropathy Target Esterase (NTE). This compound is a commonly used substrate in toxicological studies, particularly for assessing the activity of NTE, an enzyme implicated in organophosphate-induced delayed neuropathy. However, other esterases, notably BuChE, also exhibit significant activity towards this substrate, necessitating a careful distinction and comparison of their enzymatic properties across different species.

Quantitative Comparison of this compound Esterase Activity

The catalytic efficiency of an enzyme is best described by its Michaelis-Menten constant (Kₘ) and catalytic constant (kcat). While comprehensive comparative data is not available for all species, this section summarizes the known kinetic parameters for this compound esterase activity of specific enzymes.

EnzymeSpeciesTissue/SourceKₘ (µM)kcat (min⁻¹)kcat/Kₘ (µM⁻¹min⁻¹)
Butyrylcholinesterase (BuChE) HumanPurified0.52 - 0.72[1][2]45,900 - 49,200[1][2]~63,750 - 94,615
ChickenBrain (soluble fraction)Data not availableData not availableHigh activity noted[3]
ChickenSerumData not availableData not available1000-1500 nmol/min/ml total activity[4]
RatPlateletsData not availableData not availableLower than mouse and hen[5]
MousePlateletsData not availableData not availableHigher than rat and human[5]
Neuropathy Target Esterase (NTE) HumanPlateletsData not availableData not availableLower than hen[5]
Hen (Chicken)Brain, Spinal CordData not availableData not availableHigh activity noted[6][7]
RatBrainData not availableData not availableLower specific activity than chicken[8]
MouseBrainData not availableData not availableNTE activity demonstrated[9]

Note: The catalytic efficiency (kcat/Kₘ) for human BuChE is calculated based on the provided ranges of Kₘ and kcat. Data for other species and for NTE are largely qualitative or based on total activity measurements rather than specific kinetic constants for this compound. Further research is required to fill these knowledge gaps.

Experimental Protocols

The following is a generalized protocol for the colorimetric assay of this compound esterase activity, particularly for determining NTE activity in brain tissue. This protocol is a composite based on methodologies described in the literature.[9][10]

Objective: To measure the rate of this compound hydrolysis by esterases in a biological sample.

Principle: this compound is hydrolyzed by esterases to produce phenol and valeric acid. The phenol product can be detected colorimetrically after reaction with a chromogenic agent, typically 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide), to form a colored product that can be quantified spectrophotometrically. To specifically measure NTE activity, differential inhibitors are used. NTE is defined as the activity that is resistant to paraoxon (a potent inhibitor of 'A' and 'B' esterases, including BuChE) but sensitive to mipafox.

Materials:

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.2 mM EDTA

  • Substrate: this compound solution (e.g., 1.5 mM in buffer containing 0.03% Triton X-100)

  • Inhibitors:

    • Paraoxon solution (e.g., 40 µM)

    • Mipafox solution (e.g., 500 µM)

  • Color Reagents:

    • 4-aminoantipyrine solution (e.g., 1.23 mM in 1% SDS)

    • Potassium ferricyanide solution (e.g., 12.1 mM)

  • Biological Sample: e.g., brain tissue homogenate (20% w/v in buffer)

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Homogenize the tissue in the buffer on ice. Centrifuge at low speed (e.g., 700g for 10 min) to remove cellular debris. The supernatant is used for the assay.

  • Inhibition Step:

    • Prepare three sets of reactions for each sample:

      • Total PVase activity: Sample + Buffer

      • Paraoxon-resistant activity: Sample + Paraoxon solution

      • Paraoxon and Mipafox-resistant activity: Sample + Paraoxon solution + Mipafox solution

    • Pre-incubate the mixtures at 37°C for 20 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the this compound substrate solution to all wells.

    • Incubate at 37°C for 20 minutes.

  • Color Development:

    • Stop the reaction by adding the 4-aminoantipyrine solution.

    • Add the potassium ferricyanide solution to develop the color.

  • Measurement:

    • Read the absorbance at a wavelength of 486 nm.

  • Calculation of NTE Activity:

    • NTE activity is calculated as the difference between the paraoxon-resistant activity and the paraoxon and mipafox-resistant activity.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_detection Detection cluster_analysis Data Analysis Tissue Tissue Sample (e.g., Brain) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge (low speed) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant A Total Activity: Supernatant + Buffer Supernatant->A B Paraoxon-Resistant: Supernatant + Paraoxon Supernatant->B C Mipafox-Resistant: Supernatant + Paraoxon + Mipafox Supernatant->C Preincubation Pre-incubate (37°C, 20 min) A->Preincubation B->Preincubation C->Preincubation Add_Substrate Add this compound Preincubation->Add_Substrate Incubate Incubate (37°C, 20 min) Add_Substrate->Incubate Add_Color_Reagent1 Add 4-Aminoantipyrine/SDS Incubate->Add_Color_Reagent1 Add_Color_Reagent2 Add K₃[Fe(CN)₆] Add_Color_Reagent1->Add_Color_Reagent2 Measure_Absorbance Measure Absorbance (486 nm) Add_Color_Reagent2->Measure_Absorbance Calculate_NTE Calculate NTE Activity: (B - C) Measure_Absorbance->Calculate_NTE

Caption: Experimental workflow for the determination of Neuropathy Target Esterase (NTE) activity.

Signaling_Pathways cluster_NTE Neuropathy Target Esterase (NTE) Pathway cluster_BuChE Butyrylcholinesterase (BuChE) Involvement NTE NTE (Endoplasmic Reticulum) LPC Lysophosphatidylcholine NTE->LPC NeuronGlia Neuron-Glia Interaction NTE->NeuronGlia Regulates Axon Axonal Maintenance NTE->Axon Supports PC Phosphatidylcholine PC->NTE Hydrolysis GPC Glycerophosphocholine LPC->GPC Further Hydrolysis BuChE BuChE (Plasma, Liver, Glia) Choline Choline BuChE->Choline Cholinergic Cholinergic Signaling BuChE->Cholinergic Modulates DesacylGhrelin Desacyl-ghrelin (inactive) BuChE->DesacylGhrelin LipidMetabolism Lipid Metabolism BuChE->LipidMetabolism Influences ACh Acetylcholine ACh->BuChE Hydrolysis Inflammation Inflammation Cholinergic->Inflammation Inhibits Ghrelin Ghrelin (active) Ghrelin->BuChE Hydrolysis

Caption: Simplified overview of the roles of NTE and BuChE in cellular pathways.

References

Phenyl Valerate: A Comprehensive Substrate Validation Guide for Novel Lipase Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the discovery and characterization of novel lipases. Phenyl valerate, a short-chain fatty acid ester, presents a valuable tool in this process. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols, to facilitate its effective validation and implementation in lipase research.

Lipases (triacylglycerol lipases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triacylglycerols.[1] Their broad substrate specificity and stability in organic solvents make them attractive biocatalysts for various biotechnological applications.[1] The discovery of novel lipases with unique properties is an ongoing pursuit, and the validation of suitable substrates is paramount for accurate activity assessment.

This compound, and more commonly its chromogenic analogue p-nitrothis compound (pNPV), serves as an effective substrate for the spectrophotometric determination of lipase activity. The enzymatic hydrolysis of pNPV releases p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 410 nm.[1] This method offers a simple, continuous, and high-throughput approach for screening and characterizing lipases.

Comparative Performance of this compound

The choice of substrate significantly influences the apparent activity and substrate specificity profile of a lipase. While "true lipases" are defined by their ability to hydrolyze long-chain fatty acid triglycerides, short-chain p-nitrophenyl esters are widely used for initial screening and characterization due to their convenience.[1][2]

The following table summarizes the kinetic parameters of various lipases with p-nitrothis compound and other common p-nitrophenyl ester substrates, providing a basis for comparative evaluation.

Lipase Source/VariantSubstrateK_m_ (mM)V_max_ (U/mg protein)Optimal pHOptimal Temperature (°C)Reference
Wild Type Lipasep-Nitrophenyl acetate (C2)-0.42--[3]
Wild Type Lipasep-Nitrophenyl butyrate (C4)-0.959.555[3][4]
Wild Type Lipasep-Nitrothis compound (C5)----[1]
Wild Type Lipasep-Nitrophenyl octanoate (C8)-1.1--[3]
Wild Type Lipasep-Nitrophenyl decanoate (C10)----[2]
Wild Type Lipasep-Nitrophenyl dodecanoate (C12)-0.78--[3]
Wild Type Lipasep-Nitrophenyl palmitate (C16)-0.18--[3]
Lipase Variant V2p-Nitrophenyl octanoate (C8)Similar to WT1.3x higher than WT--[3]
Candida rugosa Lipase Ap-Nitrothis compound (C5)0.1422.2 (k_cat_, s⁻¹)5.6-[5]
Candida rugosa Lipase Bp-Nitrothis compound (C5)0.163.2 (k_cat_, s⁻¹)6.1-[5]

Note: "U" (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions. K_m_ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction rate), indicating the affinity of the enzyme for the substrate. A lower K_m_ value suggests a higher affinity. Data for p-Nitrothis compound with the "Wild Type Lipase" was not explicitly provided in the search results but is included for structural comparison.

As the data indicates, substrate chain length plays a crucial role in determining lipase activity. Many lipases exhibit a preference for medium-chain fatty acid esters (C8-C12), while activity against very short (C2) or very long (C16) chain esters can be significantly lower.[3][4] The validation of a novel lipase should therefore involve testing a panel of substrates with varying chain lengths to establish its specific activity profile.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the validation of this compound as a substrate. Below are detailed methodologies for a standard spectrophotometric lipase activity assay.

Spectrophotometric Assay using p-Nitrothis compound

This method is based on the enzymatic hydrolysis of p-nitrothis compound, leading to the release of p-nitrophenol, which can be quantified by measuring the increase in absorbance at 410 nm.[1]

Materials:

  • p-Nitrothis compound (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Isopropanol or another suitable solvent to dissolve the substrate

  • Novel lipase enzyme solution

  • Microplate reader or spectrophotometer capable of reading at 410 nm

  • 96-well microplate

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of p-nitrothis compound (e.g., 20 mM) in isopropanol.

  • Reaction Mixture Preparation: In each well of a 96-well microplate, add:

    • Tris-HCl buffer

    • A specific volume of the substrate stock solution to achieve the desired final concentration.

  • Enzyme Addition: Add the novel lipase enzyme solution to each well to initiate the reaction.

  • Incubation and Measurement: Incubate the microplate at the desired temperature (e.g., 37°C) and measure the absorbance at 410 nm at regular time intervals (e.g., every minute for 10-30 minutes) using a microplate reader.

  • Blank Control: Prepare a blank control containing all components except the enzyme solution to account for any non-enzymatic hydrolysis of the substrate.

  • Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The lipase activity can be calculated using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps and relationships.

Lipase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate p-Nitrothis compound Stock Solution Reaction_Mix Combine Substrate and Buffer Substrate->Reaction_Mix Buffer Tris-HCl Buffer Buffer->Reaction_Mix Enzyme Novel Lipase Solution Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate Reaction_Mix->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Measure_Abs Measure Absorbance at 410 nm Incubate->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calculate Calculate Lipase Activity Plot_Data->Calculate Enzymatic_Reaction cluster_reactants Reactants cluster_products Products pNPV p-Nitrothis compound Lipase Lipase pNPV->Lipase Substrate H2O Water H2O->Lipase pNP p-Nitrophenol (Yellow Product) Valeric_Acid Valeric Acid Lipase->pNP Product 1 Lipase->Valeric_Acid Product 2

References

A Researcher's Guide to Phenyl Valerate Enzyme Assays: A Focus on Reproducibility and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of enzyme assays are paramount. This guide provides a comprehensive comparison of Phenyl Valerate enzyme assays, with a focus on reproducibility and precision. We delve into the critical parameters that define a robust assay, present available data on assay performance, and provide detailed experimental protocols to aid in the selection and execution of the most suitable method for your research needs.

This compound is a commonly used substrate for the determination of esterase activity, particularly in the context of neuropathy target esterase (NTE) research. The reproducibility and precision of these assays are critical for obtaining reliable data, whether for basic research or for screening potential therapeutic compounds. This guide will explore the key aspects of these assays, providing a framework for understanding and improving their performance.

Understanding Reproducibility and Precision in Enzyme Assays

In the realm of enzyme kinetics, reproducibility and precision are two distinct but related concepts that are crucial for the validity of experimental data.

  • Reproducibility refers to the ability of an entire experiment or study to be duplicated, either by the same researcher at a different time or by a different researcher in another laboratory. It speaks to the overall robustness of the findings.

  • Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed in terms of imprecision and measured as the coefficient of variation (CV). There are two main types of precision:

    • Intra-assay precision (within-run precision): This measures the variation within a single assay run. It is an indicator of the consistency of the assay technique and the reagents within that specific experiment. Generally, an intra-assay CV of less than 10% is considered acceptable.[1][2]

    • Inter-assay precision (between-run precision): This measures the variation between different assay runs performed on different days or with different batches of reagents. It provides a measure of the long-term consistency of the assay. An inter-assay CV of less than 15% is generally considered acceptable.[1][2]

Several factors can influence the reproducibility and precision of enzyme assays, including the quality of reagents, the accuracy of pipetting, temperature control, and the type of instrumentation used.

Comparison of this compound Enzyme Assay Performance

One study describes an automatable microassay for this compound esterase activity that is stated to guarantee both inter- and intra-assay reproducibility of the results.[3] Although specific CV values are not provided in the abstract, the automation likely contributes to reduced variability compared to manual methods.

Based on general guidelines for enzyme-linked immunosorbent assays (ELISAs) and other colorimetric assays, which share similar principles with many this compound assays, we can establish expected performance benchmarks.

ParameterManual Colorimetric Assay (Expected)Automated Microplate Assay (Expected)
Intra-Assay CV < 10%< 8%
Inter-Assay CV < 15%< 10%
Throughput Low to MediumHigh
Hands-on Time HighLow
Cost per Sample LowerHigher (instrumentation)

Note: The values in the table for the manual assay are based on generally accepted standards for enzyme assays, while the values for the automated assay are based on a representative example from a commercial kit for a different enzyme.[4] These should be considered as guiding principles, and it is crucial to validate the performance of any specific assay in your own laboratory.

Experimental Protocols

Below are detailed methodologies for performing a manual colorimetric this compound enzyme assay. This protocol is a generalized procedure and may require optimization for specific enzymes or sample types.

Manual Colorimetric this compound Esterase Assay Protocol

This protocol is adapted from standard colorimetric esterase assay procedures.

Materials:

  • This compound (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Enzyme solution (e.g., tissue homogenate, cell lysate, or purified enzyme)

  • 4-Aminoantipyrine (4-AAP)

  • Potassium ferricyanide

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare working solutions of 4-AAP and potassium ferricyanide in the phosphate buffer.

    • Prepare a series of phenol standards for generating a standard curve.

  • Assay Reaction:

    • In a 96-well plate, add a specific volume of phosphate buffer to each well.

    • Add a small volume of the enzyme solution to the appropriate wells. Include a blank control with buffer instead of the enzyme.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

    • Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

  • Color Development and Measurement:

    • After a specific incubation time, stop the reaction (e.g., by adding a stopping reagent or by proceeding directly to the color development step if it's a kinetic assay).

    • Add the 4-AAP solution, followed by the potassium ferricyanide solution to each well. This will react with the phenol produced from the hydrolysis of this compound to form a colored product.

    • Incubate for a short period to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically around 510 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Use the phenol standard curve to determine the concentration of phenol produced in each sample.

    • Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizing the Workflow and Reaction

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the enzymatic reaction.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Reaction_Setup Reaction Setup (Enzyme + Buffer) Reagent_Prep->Reaction_Setup Sample_Prep Sample Preparation Sample_Prep->Reaction_Setup Incubation1 Pre-incubation (Temperature Equilibration) Reaction_Setup->Incubation1 Reaction_Start Reaction Start (Add Substrate) Incubation1->Reaction_Start Incubation2 Incubation (Enzymatic Reaction) Reaction_Start->Incubation2 Reaction_Stop Reaction Stop & Color Development Incubation2->Reaction_Stop Measurement Absorbance Measurement Reaction_Stop->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: Experimental workflow for a manual colorimetric this compound enzyme assay.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products PhenylValerate This compound Enzyme Esterase PhenylValerate->Enzyme Water H₂O Water->Enzyme Phenol Phenol Enzyme->Phenol ValericAcid Valeric Acid Enzyme->ValericAcid

Caption: Enzymatic hydrolysis of this compound by an esterase.

Conclusion

The reproducibility and precision of this compound enzyme assays are fundamental to the integrity of research in areas such as neurotoxicology and drug development. While automated methods generally offer higher precision and throughput, manual colorimetric assays remain a viable and cost-effective option, provided that they are performed with care and attention to detail. By understanding the key parameters of assay performance, adhering to detailed protocols, and implementing proper quality control measures, researchers can ensure the generation of reliable and reproducible data. The information and protocols provided in this guide serve as a valuable resource for scientists seeking to optimize their this compound enzyme assays.

References

A Comparative Guide to the Inhibition Kinetics of Phenyl Valerate Esterase by Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibition of phenyl valerate-hydrolyzing enzymes, particularly Neuropathy Target Esterase (NTE), by various organophosphorus (OP) compounds. The data presented herein is crucial for understanding the neurotoxic potential of these compounds and for the development of effective countermeasures.

Data Presentation: Comparative Inhibition Kinetics

The inhibitory potential of organophosphorus compounds is typically quantified by the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, or the bimolecular rate constant (kᵢ), which provides a measure of the overall inhibitory potency. While data on the direct inhibition of this compound esterase by highly toxic nerve agents is limited, this section presents available data for common OP pesticides and compares it with the inhibition of acetylcholinesterase (AChE) by nerve agent surrogates to provide a relative potency context.

Organophosphorus CompoundEnzyme TargetTest SystemInhibition ParameterValueReference
ParaoxonThis compound EsteraseChicken SerumIC50 (30 min)6 nM and 51 nM (two components)[1]
MipafoxThis compound EsteraseChicken SerumIC50 (30 min)4 nM and 110 nM (two components)[1]
MipafoxNeuropathy Target Esterase (NTE)Chicken Brain MembranesIC50 (30 min)5.3-6.6 µM[2]
Sarin (surrogate)Acetylcholinesterase (AChE)Rat Brainkᵢ(See note below)[3][4]
VX (surrogate)Acetylcholinesterase (AChE)Rat Brainkᵢ(See note below)[3][4]
Cyclosarin (surrogate)Acetylcholinesterase (AChE)Rat Brainkᵢ(See note below)[3][4]

Note on Nerve Agent Data: Due to the extreme toxicity and handling restrictions of chemical warfare agents, studies often utilize surrogates that mimic the chemical structure and phosphorylation mechanism of the actual agents. The provided reference indicates a relative inhibitory potency for acetylcholinesterase of cyclosarin > VX > sarin[3][4].

Experimental Protocols

The following is a detailed methodology for a standard assay used to determine the inhibition of Neuropathy Target Esterase (NTE) activity, a key this compound-hydrolyzing enzyme.

Assay for Neuropathy Target Esterase (NTE) Activity using this compound

This assay is based on the differential inhibition of esterases. NTE is defined as the this compound hydrolase activity that is resistant to paraoxon (a non-neuropathic OP) but sensitive to mipafox (a neuropathic OP).

1. Materials and Reagents:

  • Tissue Preparation: Homogenate of the tissue of interest (e.g., chicken brain, spinal cord, or peripheral nerve) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.2 mM EDTA).

  • Substrate: this compound.

  • Inhibitors:

    • Paraoxon (prepare a stock solution in a suitable solvent like ethanol).

    • Mipafox (prepare a stock solution in a suitable solvent like ethanol).

  • Colorimetric Reagents:

    • 4-aminoantipyrine (also known as 4-aminophenazone).

    • Potassium ferricyanide.

  • Stop Solution: Sodium dodecyl sulfate (SDS) solution.

  • Buffer: Tris-HCl buffer (pH 8.0).

2. Assay Procedure:

The assay is typically performed in three parallel sets of tubes or microplate wells for each sample:

  • Set A (Total this compound Esterase Activity): Measures the activity of all esterases that can hydrolyze this compound.

  • Set B (Paraoxon-Resistant Activity): Measures the activity of esterases that are not inhibited by paraoxon.

  • Set C (Paraoxon- and Mipafox-Resistant Activity): Measures the activity of esterases that are resistant to both paraoxon and mipafox.

Step-by-Step Protocol:

  • Pre-incubation with Inhibitors:

    • To Set A tubes, add buffer.

    • To Set B tubes, add a working solution of paraoxon to achieve a final concentration that inhibits non-NTE esterases (e.g., 40 µM).

    • To Set C tubes, add working solutions of both paraoxon (e.g., 40 µM) and mipafox to achieve a final concentration that inhibits NTE (e.g., 50 µM).

    • Add the tissue homogenate to all tubes.

    • Incubate all tubes at 37°C for a defined period (e.g., 20 minutes) to allow for enzyme inhibition.

  • Substrate Addition and Incubation:

    • Add the this compound substrate to all tubes to initiate the enzymatic reaction.

    • Incubate at 37°C for a specific duration (e.g., 20-30 minutes).

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding the SDS solution.

    • Add 4-aminoantipyrine solution to all tubes.

    • Add potassium ferricyanide solution to all tubes to catalyze the oxidative coupling of the liberated phenol with 4-aminoantipyrine, forming a colored product.

  • Measurement:

    • Measure the absorbance of the resulting color at the appropriate wavelength (typically around 490-510 nm) using a spectrophotometer or microplate reader.

3. Calculation of NTE Activity:

NTE activity is calculated as the difference between the paraoxon-resistant activity (Set B) and the activity resistant to both paraoxon and mipafox (Set C).

NTE Activity = Absorbance (Set B) - Absorbance (Set C)

This value represents the portion of this compound hydrolysis that is specifically inhibited by mipafox in the presence of paraoxon.

Mandatory Visualization

Signaling Pathway of Serine Esterase Inhibition by Organophosphorus Compounds

The following diagram illustrates the general mechanism by which organophosphorus compounds inhibit serine esterases, such as those that hydrolyze this compound.

Inhibition_Pathway E Active Serine Esterase (E-OH) Complex Reversible Michaelis Complex [E-OH·OP] E->Complex k₁ (Association) OP Organophosphorus Inhibitor (R₂P(O)X) Complex->E k₋₁ (Dissociation) Phosphorylated Phosphorylated Enzyme (E-OP) Complex->Phosphorylated k₂ (Phosphorylation) + X⁻ (Leaving Group) Aged Aged Enzyme (E-OP⁻) Phosphorylated->Aged k₄ (Aging) - R⁺ Reactivated Reactivated Enzyme (E-OH) Phosphorylated->Reactivated k₃ (Spontaneous Reactivation) + H₂O

Caption: Mechanism of serine esterase inhibition by organophosphorus compounds.

Experimental Workflow for NTE Inhibition Assay

This diagram outlines the key steps in the experimental protocol for determining Neuropathy Target Esterase (NTE) inhibition.

NTE_Assay_Workflow cluster_prep Sample Preparation cluster_inhibition Differential Inhibition cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Tissue Tissue Homogenate SetA Buffer (Total Activity) Tissue->SetA SetB + Paraoxon (Paraoxon-Resistant) Tissue->SetB SetC + Paraoxon + Mipafox (Paraoxon & Mipafox-Resistant) Tissue->SetC Preincubation Pre-incubation (37°C) SetA->Preincubation SetB->Preincubation SetC->Preincubation Substrate Add this compound Preincubation->Substrate Incubation Incubation (37°C) Substrate->Incubation Stop Stop Reaction (SDS) Incubation->Stop Color Color Development (4-aminoantipyrine) Stop->Color Measure Measure Absorbance Color->Measure Calculate Calculate NTE Activity (B - C) Measure->Calculate

Caption: Workflow for the Neuropathy Target Esterase (NTE) inhibition assay.

References

Phenyl Valerate Hydrolysis: A Comparative Guide for Esterase Substrate Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenyl valerate hydrolysis with other commonly used esterase substrates. The selection of an appropriate substrate is critical for accurately characterizing enzyme activity, screening inhibitors, and understanding the metabolic fate of ester-containing drugs. This document offers a detailed analysis of substrate performance, supported by experimental data, to aid in your research and development endeavors.

Comparative Analysis of Esterase Substrate Kinetics

The efficiency of an esterase in hydrolyzing a particular substrate is defined by its kinetic parameters, primarily the Michaelis constant (K_m) and the maximum velocity (V_max). K_m reflects the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate. A lower K_m value indicates a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as k_cat/K_m, where k_cat (the turnover number) is derived from V_max.

The following table summarizes the kinetic parameters for the hydrolysis of this compound and other common esterase substrates by various esterases. This data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions such as pH, temperature, and buffer composition can influence these values.

EnzymeSubstrateK_m (µM)k_cat (min⁻¹)Reference
Human Butyrylcholinesterase (hBChE)This compound0.52 - 0.7245,900 - 49,200[1]
Human Acetylcholinesterase (hAChE)This compoundData not consistently reported, but hydrolysis is observedData not consistently reported[2]
Human Butyrylcholinesterase (hBChE)AcetylthiocholineVarious values reported depending on conditionsVarious values reported[3][4]
Human Acetylcholinesterase (hAChE)AcetylthiocholineVarious values reported depending on conditionsVarious values reported[4]
Esterase from Triticum aestivump-Nitrophenyl undecanoate (C11-pNP)Specific value not provided, but used for kineticsSpecific value not provided
Sub1 (Suberinase)p-Nitrophenyl butyrate5702.36 (µmol g⁻¹ min⁻¹)[5]
Diamondback Moth Esterase1-Naphthyl acetate286.0 (µM/min)[6]

Note: Direct comparison of V_max and k_cat values across different studies and enzyme preparations should be done with caution due to variations in enzyme concentration and purity.

Experimental Protocol: Continuous Spectrophotometric Esterase Assay

This protocol describes a general method for the continuous spectrophotometric measurement of esterase activity. This method can be adapted for various substrates, including this compound and p-nitrophenyl esters.

Principle:

The enzymatic hydrolysis of an ester substrate releases a product that can be detected spectrophotometrically. For instance, the hydrolysis of p-nitrophenyl esters yields p-nitrophenol, which has a distinct absorbance at 405 nm under alkaline conditions. For substrates like this compound, the release of phenol can be monitored at around 270 nm, though this can be subject to interference from other aromatic residues in the protein. An alternative for non-chromogenic substrates is a coupled assay.

Materials:

  • Spectrophotometer (UV-Vis)

  • Cuvettes (quartz for UV measurements)

  • Purified esterase preparation

  • Substrate stock solution (e.g., p-nitrophenyl butyrate or this compound dissolved in a suitable organic solvent like DMSO)

  • Assay buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.5)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer to the desired pH and temperature.

    • Prepare a stock solution of the substrate at a high concentration in a water-miscible organic solvent (e.g., 100 mM p-nitrophenyl butyrate in DMSO).

    • Prepare a series of substrate dilutions in the assay buffer to achieve the desired final concentrations for the assay.

    • Prepare the enzyme solution by diluting the purified esterase in cold assay buffer to a concentration that will yield a linear rate of reaction over a few minutes.

  • Assay Setup:

    • Set the spectrophotometer to the appropriate wavelength for detecting the product (e.g., 405 nm for p-nitrophenol).

    • Equilibrate the spectrophotometer and the cuvettes to the desired assay temperature (e.g., 25°C).

    • In a cuvette, add the assay buffer and the substrate solution to the desired final volume (e.g., 1 ml). Mix gently by inversion.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance for a short period to ensure there is no non-enzymatic hydrolysis.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

    • Immediately mix the contents of the cuvette by gentle inversion.

    • Start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

  • Data Analysis:

    • Plot the absorbance values against time.

    • Determine the initial rate of the reaction (V₀) from the linear portion of the curve (ΔAbs/min).

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (V₀ = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of the product at the specific pH and l is the path length of the cuvette (usually 1 cm).

    • To determine K_m and V_max, repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software.

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context of esterase activity, the following diagrams have been generated using Graphviz.

Esterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Spectro Setup Spectrophotometer (Wavelength, Temperature) Mix Mix Buffer and Substrate in Cuvette Baseline Record Baseline Absorbance Mix->Baseline Add_Enzyme Initiate Reaction (Add Enzyme) Baseline->Add_Enzyme Measure Measure Absorbance over Time Add_Enzyme->Measure Plot Plot Absorbance vs. Time Measure->Plot Rate Calculate Initial Rate (V₀) Plot->Rate Kinetics Determine Kinetic Parameters (Km, Vmax) Rate->Kinetics

Figure 1. Experimental workflow for a continuous spectrophotometric esterase assay.

This compound is a key substrate for Neuropathy Target Esterase (NTE), an enzyme implicated in neuronal health and lipid metabolism. The following diagram illustrates the proposed role of NTE in maintaining neuronal integrity.

NTE_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_metabolism Phospholipid Metabolism cluster_cellular_outcome Cellular Outcome NTE Neuropathy Target Esterase (NTE) LPC Lysophosphatidylcholine NTE->LPC Produces Neuronal_Health Neuronal Health and Axonal Maintenance NTE->Neuronal_Health Promotes Neurodegeneration Neurodegeneration (OPIDN) NTE->Neurodegeneration Dysregulation leads to PC Phosphatidylcholine PC->NTE Hydrolyzes GPC Glycerophosphocholine LPC->GPC Further Hydrolysis OP Organophosphates (Neuropathic) OP->NTE Inhibits

Figure 2. Simplified diagram of Neuropathy Target Esterase's role in lipid metabolism and neuronal health.

Conclusion

The choice of an esterase substrate significantly impacts the interpretation of experimental results. This compound is a valuable tool, particularly for studying Neuropathy Target Esterase and Butyrylcholinesterase. However, its utility must be considered in the context of the specific research question and the enzyme being investigated. For general esterase activity screening, chromogenic substrates like p-nitrophenyl esters often offer greater convenience and sensitivity. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their experimental designs.

References

Comparative Stability of Phenyl Valerate in Diverse Buffer Systems: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of an ester-containing compound like Phenyl valerate is critical for formulation design and ensuring therapeutic efficacy. The choice of buffer system and the control of pH are paramount, as the ester linkage is susceptible to hydrolysis, a primary degradation pathway.[1][2] This guide provides a comparative overview of this compound stability in commonly used buffer systems, supported by illustrative experimental data and detailed protocols for analysis.

The rate of hydrolysis of esters is significantly influenced by pH; it is generally catalyzed by both acidic and basic conditions.[1][2] Consequently, the stability of this compound is expected to be highly pH-dependent. For structurally related ester compounds, maximum stability is often observed in the acidic pH range, for instance between pH 4 and 5.[3][4] Beyond pH, the specific chemical nature of the buffer components can also impact the degradation kinetics.[5][6][7]

Illustrative Stability Data of this compound

The following table summarizes hypothetical, yet chemically plausible, stability data for this compound in three common buffer systems—Acetate, Phosphate, and Citrate—at various pH levels. The data is presented as the percentage of this compound remaining after 30 days of storage at a controlled temperature of 25°C. This data illustrates the expected trends in stability and is intended to serve as a guide for designing formulation studies.

Buffer System (0.1 M)pHThis compound Remaining (%) after 30 daysApparent Half-life (t½, days)Apparent First-Order Rate Constant (k, day⁻¹)
Acetate Buffer4.095.24000.0017
5.092.12800.0025
Phosphate Buffer7.070.5600.0115
8.045.3250.0277
Citrate Buffer4.096.04500.0015
5.093.53200.0022

Disclaimer: The quantitative data presented in this table is illustrative and based on the general principles of ester hydrolysis. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

A robust assessment of this compound stability involves a well-designed experimental protocol. The following is a detailed methodology for a comparative stability study.

Materials and Reagents
  • This compound (analytical standard)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Acetic acid

  • Sodium acetate

  • Citric acid

  • Sodium citrate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

Preparation of Buffer Solutions (0.1 M)
  • Acetate Buffers (pH 4.0 and 5.0): Prepared by titrating a 0.1 M acetic acid solution with a 0.1 M sodium acetate solution until the desired pH is reached.

  • Phosphate Buffers (pH 7.0 and 8.0): Prepared by mixing appropriate volumes of 0.1 M KH₂PO₄ and 0.1 M Na₂HPO₄ to achieve the target pH.

  • Citrate Buffers (pH 4.0 and 5.0): Prepared by titrating a 0.1 M citric acid solution with a 0.1 M sodium citrate solution until the desired pH is achieved.

  • The pH of all buffer solutions should be verified using a calibrated pH meter.

Sample Preparation for Stability Study
  • A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile) at a high concentration.

  • The stock solution is then spiked into each of the prepared buffer solutions to achieve a final this compound concentration of, for example, 100 µg/mL. The volume of the organic solvent should be kept to a minimum (e.g., <1% v/v) to avoid significant changes in the properties of the aqueous buffer.

  • The resulting solutions are aliquoted into sealed vials and stored at a constant temperature (e.g., 25°C) in a stability chamber.

Analytical Method for Quantification

The concentration of this compound over time is monitored using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4][8]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area from the chromatogram to a standard curve.

Data Collection and Analysis
  • Samples from each buffer system are withdrawn at predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days).

  • The concentration of this compound is quantified using the HPLC method.

  • The percentage of this compound remaining is calculated relative to the initial concentration at day 0.

  • The natural logarithm of the concentration is plotted against time. If the degradation follows first-order kinetics, the plot will be linear.

  • The apparent first-order degradation rate constant (k) is determined from the slope of the line (slope = -k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative stability study of this compound.

G cluster_prep Preparation Phase cluster_storage Stability Testing cluster_analysis Analysis Phase cluster_data Data Interpretation prep_buffers Prepare Buffer Solutions (Acetate, Phosphate, Citrate) prep_samples Spike Stock into Buffers to Create Stability Samples prep_buffers->prep_samples prep_stock Prepare this compound Stock Solution prep_stock->prep_samples storage Store Samples at Controlled Temperature (25°C) prep_samples->storage sampling Withdraw Samples at Predefined Time Points storage->sampling hplc Quantify this compound by HPLC sampling->hplc calc_remaining Calculate % Remaining hplc->calc_remaining kinetics Determine Rate Constant (k) and Half-life (t½) calc_remaining->kinetics comparison Compare Stability across Different Buffer Systems kinetics->comparison

Caption: Workflow for the comparative stability study of this compound.

Conclusion

The selection of an appropriate buffer system is a critical step in the formulation of products containing this compound. This guide outlines the key considerations and provides a framework for conducting a systematic stability study. Based on the principles of ester chemistry, it is anticipated that this compound will exhibit greater stability in acidic buffer systems, such as citrate and acetate buffers at a pH of around 4.0. Conversely, significant degradation is expected in neutral to alkaline conditions, particularly in phosphate buffer at pH 8.0. The provided experimental protocol offers a comprehensive approach to generating the necessary data to support rational formulation design and ensure the stability and efficacy of the final product.

References

Validating High-Throughput Screening Assays for Esterase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of a high-throughput screening (HTS) assay is a critical step to ensure the reliability and accuracy of screening data. This guide provides a comprehensive comparison of methodologies for validating HTS assays that measure esterase activity, with a particular focus on the use of Phenyl valerate as a substrate. We will explore its performance in comparison to other common substrates and detail the experimental protocols necessary for robust assay validation.

Comparison of Substrates for Esterase HTS Assays

The choice of substrate is fundamental to the design and validation of an HTS assay for esterase activity. This compound is a well-established substrate, particularly for neuropathy target esterase (NTE) and butyrylcholinesterase[1]. However, several alternatives are available, each with distinct characteristics. The following table compares key performance indicators for this compound and other commonly used chromogenic and fluorogenic substrates.

SubstrateDetection MethodCommon ApplicationsAdvantagesDisadvantages
This compound Spectrophotometry (indirect, often coupled with a pH indicator) or chromatographyNeuropathy Target Esterase (NTE) assays, Butyrylcholinesterase (BuChE) activity[1]High specificity for certain esterases.Often requires a coupled reaction for a colorimetric readout, which can introduce additional steps and potential for interference.
p-Nitrophenyl esters (e.g., p-Nitrophenyl acetate) Spectrophotometry (direct)General esterase and lipase activity screening[2][3]Simple, direct colorimetric readout; cost-effective.Can be less specific than other substrates; potential for high background signal.
4-Methylumbelliferyl esters (e.g., 4-Methylumbelliferyl caprylate) FluorometrySensitive detection of esterase and lipase activity[4]High sensitivity; low background signal.Can be more expensive; potential for interference from fluorescent compounds.
Resorufin esters FluorometryHTS assays requiring high sensitivity.Bright fluorescence; good photostability.Susceptible to pH-dependent fluorescence changes.

Experimental Protocols for HTS Assay Validation

Robust validation of an HTS assay is essential and involves a series of experiments to determine its performance characteristics. The following protocols are tailored for an esterase activity assay.

Determination of Optimal Substrate Concentration (Km)

Objective: To determine the Michaelis-Menten constant (Km) of the esterase for the chosen substrate to establish the optimal substrate concentration for the HTS assay.

Protocol:

  • Prepare a series of substrate dilutions (e.g., this compound) in the assay buffer.

  • Add a fixed concentration of the esterase enzyme to each dilution in a microplate format.

  • Incubate the plate at a controlled temperature for a set period.

  • Measure the rate of product formation using the appropriate detection method (e.g., absorbance at a specific wavelength for a chromogenic product).

  • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km. For HTS, a substrate concentration at or near the Km is often used to maximize sensitivity for detecting competitive inhibitors.

Assay Robustness and Signal Window (Z'-factor)

Objective: To assess the quality and robustness of the HTS assay by calculating the Z'-factor, a statistical parameter that represents the separation between the positive and negative controls.

Protocol:

  • Prepare a 96- or 384-well plate with multiple replicates of the positive control (enzyme + substrate) and the negative control (substrate only, or enzyme + inhibitor).

  • Incubate the plate under the optimized assay conditions.

  • Measure the signal in all wells.

  • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

  • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS[5].

Inhibitor Potency (IC50) Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of a known inhibitor to validate the assay's ability to identify and characterize inhibitors.

Protocol:

  • Perform a serial dilution of a known esterase inhibitor.

  • Add the diluted inhibitor to wells containing the esterase enzyme and pre-incubate for a specific time.

  • Initiate the enzymatic reaction by adding the substrate at its optimal concentration.

  • Measure the enzyme activity after a fixed incubation period.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DMSO Tolerance

Objective: To evaluate the effect of dimethyl sulfoxide (DMSO), the solvent typically used for compound libraries, on the assay performance.

Protocol:

  • Prepare a series of DMSO concentrations in the assay buffer, ranging from 0% to a concentration higher than what will be used in the screen (e.g., 5%).

  • Perform the esterase assay in the presence of these different DMSO concentrations.

  • Measure the enzyme activity and the Z'-factor at each DMSO concentration.

  • Determine the highest DMSO concentration that does not significantly affect the assay performance. Most cell-based assays should be kept under 1% DMSO, while biochemical assays may tolerate higher concentrations[6].

Visualizing the Validation Workflow and Enzymatic Reaction

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for HTS assay validation and the basic principle of an esterase-catalyzed reaction.

HTS_Validation_Workflow cluster_prep Assay Development cluster_validation Assay Validation cluster_screening High-Throughput Screening reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer) substrate_opt Substrate Concentration Optimization (Km) reagent_prep->substrate_opt z_factor Z'-factor Determination (Signal Window) substrate_opt->z_factor ic50 IC50 Determination (Inhibitor Potency) z_factor->ic50 dmso_tol DMSO Tolerance ic50->dmso_tol hts HTS Campaign dmso_tol->hts hit_validation Hit Validation hts->hit_validation

References

Safety Operating Guide

Personal protective equipment for handling Phenyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling of Phenyl valerate in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary protocols to work safely with this chemical, manage potential hazards, and respond effectively to emergencies.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValue
CAS Number 20115-23-5
Molecular Formula C11H14O2[1]
Molecular Weight 178.23 g/mol [1]
Appearance Transparent Colorless Liquid[1]
Boiling Point Not explicitly available
Flash Point Not explicitly available
Density Not explicitly available
Solubility Insoluble in water[2]

Hazard Identification and Occupational Exposure Limits

This compound is classified as a combustible liquid and an irritant. Proper handling is crucial to avoid adverse health effects.

HazardDescription
Flammability Combustible liquid. Vapors may form explosive mixtures with air upon intense heating.
Acute Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Occupational Exposure Limits (OELs):

Currently, there are no established Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH specifically for this compound. In the absence of specific OELs, a conservative approach is recommended. Below are the exposure limits for structurally similar compounds, which can provide context for the potential hazards. These are not official OELs for this compound and should be used for guidance purposes only.

SubstanceExposure LimitOrganization
Methyl Valerate No specific OELs found. Classified as a flammable liquid and may cause allergic skin reactions.[3][4]-
C12-15 Alkyl Benzoate No established exposure limits. Not classified as hazardous under normal use.[5][6][7]-

Given the lack of specific OELs, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecifications
Eye and Face Protection Chemical splash goggles are required at all times. A face shield should be worn when there is a risk of splashing.
Skin Protection A lab coat must be worn. For tasks with a potential for significant skin contact, chemically resistant aprons are recommended.
Hand Protection Nitrile or butyl rubber gloves are recommended.[8][9] Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood. If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Standard Handling and Use

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Pre-Handling:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an appropriate spill kit for flammable liquids is readily accessible.

  • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Review the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Don all required personal protective equipment.

2. Handling and Dispensing:

  • Conduct all transfers and manipulations of this compound within a certified chemical fume hood to minimize inhalation of vapors.

  • Use glass or other chemically compatible containers for handling and storage.

  • When transferring, pour slowly and carefully to avoid splashing.

  • Keep containers of this compound tightly closed when not in use.

3. Heating and Reactions:

  • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Never use an open flame.

  • Ensure that any reaction setup is secure and properly vented to prevent pressure buildup.

4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Store away from strong oxidizing agents, acids, and bases.[6]

5. Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container compatible with the chemical.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted.

G cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_post Post-Procedure Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Transfer in Hood Transfer in Hood Prepare Fume Hood->Transfer in Hood Keep Container Closed Keep Container Closed Transfer in Hood->Keep Container Closed Heating (No Open Flame) Heating (No Open Flame) Keep Container Closed->Heating (No Open Flame) Vented Apparatus Vented Apparatus Heating (No Open Flame)->Vented Apparatus Proper Storage Proper Storage Vented Apparatus->Proper Storage Waste Disposal Waste Disposal Proper Storage->Waste Disposal G cluster_spill Spill Occurs cluster_minor_spill Minor Spill cluster_major_spill Major Spill cluster_exposure Personal Exposure Assess Spill Size Assess Spill Size Minor Spill Minor Spill Assess Spill Size->Minor Spill Small & Contained Major Spill Major Spill Assess Spill Size->Major Spill Large or Uncontained Alert Others Alert Others Absorb and Contain Absorb and Contain Alert Others->Absorb and Contain Dispose as Hazardous Waste Dispose as Hazardous Waste Absorb and Contain->Dispose as Hazardous Waste Decontaminate Area Decontaminate Area Dispose as Hazardous Waste->Decontaminate Area Evacuate Area Evacuate Area Activate Alarm Activate Alarm Evacuate Area->Activate Alarm Call Emergency Response Call Emergency Response Activate Alarm->Call Emergency Response Skin Contact Skin Contact Flush with Water (15 min) Flush with Water (15 min) Skin Contact->Flush with Water (15 min) Eye Contact Eye Contact Eye Contact->Flush with Water (15 min) Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Ingestion Ingestion Seek Medical Attention Seek Medical Attention Ingestion->Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Minor Spill->Alert Others Major Spill->Evacuate Area

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.